5,6-Undecadiene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
18937-82-1 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
OQQGYZZPAZFAIA-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CCCCC |
Canonical SMILES |
CCCCC=C=CCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Physical properties of 5,6-undecadiene
An In-depth Technical Guide to the Physical Properties of 5,6-Undecadiene
Introduction
This compound, with the chemical formula C₁₁H₂₀, is an aliphatic hydrocarbon classified as an allene.[1][2] Allenes are compounds containing two cumulative double bonds. The structure of this compound consists of an eleven-carbon chain with double bonds originating at the fifth and sixth carbon atoms.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy reference and comparison.
Physical and Chemical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that many of the available data points are predicted or estimated values.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ | [2] |
| Molecular Weight | 152.28 g/mol | [2] |
| Boiling Point | ~180 °C (estimated)[1] 197.7 ± 7.0 °C at 760 mmHg (predicted) | [3] |
| Density | ~0.8 g/cm³ (estimated)[1] 0.8 ± 0.1 g/cm³ (predicted) | [3] |
| Vapor Pressure | 0.5 ± 0.2 mmHg at 25°C (predicted) | [3] |
| Flash Point | 62.4 ± 13.0 °C (predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents such as ether and benzene. | [1] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound are not extensively documented in publicly available literature, the following are standard methodologies for determining the key physical properties of liquid organic compounds.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Distillation Method: A common method involves the simple distillation of the compound. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This is a suitable method for determining the boiling point of a sample at a macroscopic level.
-
Micro Boiling Point Determination (Siwoloboff Method): For smaller sample quantities, a capillary tube is inverted in a larger tube containing a small amount of the sample. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.
Density Measurement
Density is the mass of a substance per unit volume.
-
Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature must be carefully controlled as density is temperature-dependent.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material.
-
Abbe Refractometer: This instrument is commonly used to measure the refractive index of liquids. A few drops of the sample are placed on the prism surface. Light is passed through the sample, and the refractometer measures the angle at which the light is bent. The refractive index is read directly from a scale on the instrument. The measurement is typically performed at a standard temperature, such as 20°C or 25°C.
Logical Workflow for Compound Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of an organic compound like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Stability and Handling
This compound is relatively stable under normal ambient conditions.[1] However, as an unsaturated hydrocarbon, it is susceptible to oxidation and polymerization.[1] Therefore, it should be stored in a cool, well-ventilated area, away from oxidizing agents and sources of ignition. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen).
References
The Biological Activity of 5,6-Undecadiene: An In-Depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively reviewed for this document reveals a significant gap in the specific biological activity of 5,6-undecadiene. While the broader class of allenic lipids, to which this compound belongs, has been shown to exhibit a range of biological effects, detailed studies on this specific molecule, including its mechanisms of action, signaling pathways, and quantitative data, are not currently available in published research. This guide, therefore, provides a comprehensive overview of the chemical nature of this compound and the known biological activities of structurally related allenic lipids to inform future research directions.
Introduction to this compound
This compound is an organic compound classified as an allene, a hydrocarbon featuring two cumulative double bonds. Its chemical formula is C₁₁H₂₀. The allenic functional group imparts unique stereochemical properties and reactivity to the molecule, making it a subject of interest in synthetic chemistry. However, its biological significance remains largely unexplored.
The Landscape of Allenic Lipids in Biological Systems
While data on this compound is scarce, the broader family of allenic and cumulenic lipids has been the subject of various studies, revealing a spectrum of pharmacological activities. These natural and synthetic compounds have been isolated from diverse sources and have demonstrated potential as leads for drug discovery.[1]
General biological activities attributed to allenic and cumulenic lipids include:
-
Anticancer and Cytotoxic Effects: Certain compounds within this class have been shown to inhibit the growth of cancer cell lines.
-
Antibacterial and Antiviral Properties: The unique structural features of allenes can contribute to antimicrobial activity.[1]
It is important to note that these are general activities of the broader chemical class, and it cannot be assumed that this compound possesses any or all of these properties without specific experimental validation.
Quantitative Data and Experimental Protocols: A Research Gap
A thorough search of scientific databases yielded no specific quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activity of this compound. Similarly, detailed experimental protocols for assessing its biological effects are not available in the literature.
For researchers interested in investigating the biological activity of this compound, a starting point would be to adapt established assays used for screening other allenic lipids for activities such as cytotoxicity, antimicrobial effects, or enzyme inhibition.
General Workflow for Investigating Biological Activity:
Caption: A generalized workflow for the initial biological screening of this compound.
Signaling Pathways: An Uncharted Territory
Due to the absence of studies on its biological activity, there are no known signaling pathways modulated by this compound. Should future research identify a specific biological effect, subsequent studies would be required to elucidate the underlying molecular mechanisms and signaling cascades involved.
Conclusion and Future Directions
The biological activity of this compound represents a significant knowledge gap in the field of lipid research. While its chemical structure places it within the class of potentially bioactive allenic lipids, there is a clear need for foundational research to explore its pharmacological properties. Future investigations should focus on a broad-based screening approach to identify any potential cytotoxic, antimicrobial, or other biological effects. Positive findings from such studies would then warrant more in-depth investigations into its mechanism of action and the signaling pathways it may modulate. The information presented here on related compounds serves as a preliminary guide for researchers and drug development professionals interested in pioneering the study of this particular molecule.
References
Theoretical Stability of 5,6-Undecadiene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allenes, characterized by their cumulated double bonds, present unique stereochemical and stability properties that are of significant interest in organic synthesis and drug design. This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of dialkyl-substituted allenes, with a specific focus on the structural analogue 5,6-undecadiene. While specific experimental or computational data for this compound is not extensively available in the current literature, this document extrapolates from studies on similar structures to provide a robust theoretical framework. We will delve into the conformational analysis, relative stabilities of isomers, and the computational methodologies employed in these theoretical investigations.
Introduction to Allenic Stability
Allenes are hydrocarbons containing the C=C=C functional group. The central carbon is sp-hybridized, while the terminal carbons are sp2-hybridized. This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes, which can lead to axial chirality in appropriately substituted allenes. The stability of allenes is influenced by several factors, including substitution pattern, steric hindrance, and hyperconjugation.
In the case of this compound, a dialkyl-substituted allene, the primary factors governing its stability are the rotational conformations around the single bonds adjacent to the allene moiety and the potential for steric interactions between the butyl and pentyl chains.
Conformational Analysis of this compound
The stability of this compound is intrinsically linked to the rotational barriers around the C4-C5 and C6-C7 single bonds. Rotation around these bonds leads to various conformers with different energies. The relative populations of these conformers at a given temperature determine the overall thermodynamic stability of the molecule.
Theoretical studies on analogous 1,3-dialkylallenes have established a significant rotational barrier to stereoisomerization, on the order of 195 kJ/mol.[1] This high barrier indicates that the interconversion between enantiomeric forms of chiral allenes is slow at room temperature. For an acyclic allene like this compound, the conformational landscape is primarily determined by the torsional angles of the alkyl chains.
The primary conformers of interest would be those that minimize steric interactions between the butyl and pentyl groups. These would include anti-periplanar and gauche arrangements of the alkyl chains relative to the allene backbone. Computational chemistry is the primary tool for investigating these conformational preferences and their relative energies.
Quantitative Stability Data
| Conformer Description | Dihedral Angles (C4-C5-C6, C5-C6-C7) | Relative Energy (kJ/mol) |
| Anti-Anti | ~180°, ~180° | 0 (Reference) |
| Anti-Gauche | ~180°, ~60° | 2-4 |
| Gauche-Gauche (syn) | ~60°, ~60° | 5-8 |
| Gauche-Gauche (anti) | ~60°, ~-60° | 4-7 |
| Eclipsed Conformers | 0°, 120° | > 15 |
Note: These values are estimates based on general principles of conformational analysis and data for similar molecules. Actual values for this compound would require specific quantum chemical calculations.
Experimental Protocols: Computational Methodology
The theoretical investigation of this compound stability would typically involve the following computational protocol:
-
Conformational Search: An initial conformational search is performed to identify all possible low-energy conformers. This is often done using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency.
-
Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) or ab initio methods. A popular DFT functional for such studies is B3LYP, often paired with a Pople-style basis set like 6-31G(d) or a larger basis set for higher accuracy. Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more sophisticated method and/or a larger basis set. For example, a common approach is to use a larger basis set like cc-pVTZ with the same DFT functional, or to employ a higher-level ab initio method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)).
-
Analysis of Results: The final relative energies, including ZPVE and thermal corrections, are then used to determine the relative stabilities of the different conformers and to predict the equilibrium population of each at a given temperature using the Boltzmann distribution.
Visualization of Theoretical Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical workflow for the computational study of molecular stability.
Caption: Relationship between key conformational isomers of this compound.
Conclusion
The theoretical study of this compound stability relies on established computational chemistry methodologies to explore its conformational landscape and determine the relative energies of its various isomers. While specific data for this molecule is sparse, the principles derived from studies of other dialkyl-substituted allenes provide a strong foundation for understanding its behavior. The high rotational barrier inherent to the allene functional group, combined with the conformational flexibility of the alkyl chains, results in a complex potential energy surface that can be effectively mapped using modern computational techniques. Such theoretical insights are invaluable for predicting the properties and reactivity of this compound and related compounds in various applications, including drug development.
References
Computational Chemistry of Allenic Hydrocarbons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Allenic hydrocarbons, characterized by the presence of two cumulative double bonds, are a fascinating class of molecules with unique structural, bonding, and reactivity properties. Their inherent strain and axial chirality make them valuable building blocks in organic synthesis and potential motifs in medicinal chemistry.[1][2][3][4][5] Computational chemistry has emerged as an indispensable tool for elucidating the intricate electronic structure and reaction mechanisms of these reactive intermediates.[1][2][3] This guide provides an in-depth overview of the computational approaches used to study allenic hydrocarbons, summarizing key quantitative data and outlining common experimental protocols.
Electronic Structure and Bonding
The bonding in allenes is distinct from that in isolated or conjugated dienes. The central carbon atom is sp-hybridized, forming two perpendicular π-bonds with the two terminal sp²-hybridized carbon atoms.[4][6][7] This arrangement results in a non-planar geometry with the substituents at the ends of the allene twisted 90° relative to each other.[4][7] This unique electronic structure gives rise to axial chirality in appropriately substituted allenes.[3][7]
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the nuances of bonding in allenes.[8][9][10] These studies have elucidated the nature of the highest occupied molecular orbitals (HOMOs), which are a degenerate pair of helical orbitals in achiral allenes.[3] The splitting of this degeneracy upon substitution leads to the observed axial chirality.[3]
Table 1: Computed Spectroscopic Properties of Allenic Hydrocarbons
| Molecule | Property | Computational Method | Calculated Value | Reference |
| Allene | 13C NMR Chemical Shift (sp carbon) | Not Specified | 200-220 ppm | [4] |
| Vaucheriaxanthin | First Optically Allowed Excited State | B3LYP/cc-pVDZ | 532.93 nm | [9][10] |
| Fucoxanthin | First Optically Allowed Excited State | B3LYP/cc-pVDZ | 527.95 nm (trans C=O) | [9] |
Reactivity of Allenic Hydrocarbons: A Computational Perspective
Allenes are known for their high reactivity, participating in a variety of transformations including cycloadditions, pericyclic reactions, and transition-metal-catalyzed reactions.[3][11][12][13] Computational chemistry has been pivotal in mapping the potential energy surfaces of these reactions, identifying transition states, and explaining observed regioselectivities and stereoselectivities.[1][8][14][15]
Allenes are excellent substrates for various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions.[8][12][16] DFT calculations have been extensively used to study the mechanisms of these reactions, often revealing concerted but asynchronous pathways.[8]
The activation strain model, a computational tool, has been employed to understand the reactivity trends in 1,3-dipolar cycloadditions of allenes.[8] These studies have shown that the reactivity of linear allenes decreases with an increasing number of heteroatoms and that cyclic allenes exhibit enhanced reactivity due to pre-distortion, which leads to stronger orbital interactions.[8]
Table 2: Computed Activation Barriers for Allene Cycloaddition Reactions
| Reaction | Computational Method | Activation Barrier (kcal/mol) | Reference |
| Allene Dimerization (Orthogonal TS) | CCSD(T)/6-311+G(d,p)//B3LYP/6-311+G(d,p) | 34.5 | [14][17] |
| Allene Dimerization (Skew TS) | CCSD(T)/6-311+G(d,p)//B3LYP/6-311+G(d,p) | 40.3 | [14][17] |
| 1,3-Dipolar Cycloaddition of Methyl Azide to Propadiene (1,5-adduct) | DFT | Lower than 1,4-adduct | [8] |
Transition metals can activate allenes, enabling a wide range of transformations.[3][11][12][13] Computational studies have been crucial in elucidating the mechanisms of these reactions, including insertion, oxidative coupling, and C-H activation.[3][15] For example, in gold-catalyzed reactions, computational results have shown that the reaction mechanism often involves the nucleophilic addition of a substrate to a gold-activated allene.[3]
Computational Methodologies
A variety of computational methods are employed to study allenic hydrocarbons, with the choice of method depending on the specific property or reaction being investigated.
DFT is the most widely used method for studying the geometry, electronic structure, and reactivity of allenes.[8][9][10][16]
-
Functionals: A range of functionals are used, with hybrid functionals like B3LYP being common for geometry optimizations and energetic calculations.[9][10][14][17] Meta-hybrid functionals such as M06-2X have been used for studying systems with potential diradical character.[20]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) and 6-311+G(d,p), are frequently used for geometry optimizations and frequency calculations.[14][17][20] For more accurate energy calculations, larger basis sets like Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) may be employed.[21]
For higher accuracy, especially for reaction barriers and weakly bound complexes, more sophisticated ab initio methods are used.
-
Møller-Plesset Perturbation Theory (MP2): SCS-MP2 has been used for optimizing the geometries of van der Waals complexes involving allenes.[22]
-
Coupled-Cluster Theory (CCSD(T)): This "gold standard" method is often used for single-point energy calculations on DFT-optimized geometries to obtain highly accurate reaction energies and barriers.[14][17][22][23]
For enzymatic reactions involving allenes, such as the allene oxide synthase pathway, QM/MM methods are employed.[24] This approach treats the reactive center (the allene and its immediate environment) with a high-level QM method, while the rest of the protein is treated with a more computationally efficient MM force field.[24]
Visualizing Reaction Pathways
Understanding the complex reaction mechanisms of allenes can be greatly aided by visualization. The following diagrams, generated using the DOT language, illustrate key reaction pathways discussed in the literature.
The dimerization of allene to 1,2-dimethylenecyclobutane is a classic example of a [2+2] cycloaddition. Computational studies support a stepwise mechanism involving a diradical intermediate.[14][17]
Gold catalysts are effective in activating allenes towards nucleophilic attack. The reaction of a gold-activated allene with indole is a representative example.[3]
In biological systems, allene oxides are formed from fatty acid hydroperoxides by the enzyme allene oxide synthase. QM/MM calculations have been used to elucidate this pathway.[24]
References
- 1. [PDF] Allenes and computational chemistry: from bonding situations to reaction mechanisms. | Semantic Scholar [semanticscholar.org]
- 2. Allenes and computational chemistry: from bonding situations to reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Allenes and computational chemistry: from bonding situations to reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Allenes - Wikipedia [en.wikipedia.org]
- 5. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemtube3d.com [chemtube3d.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic and Vibrational Properties of Allene Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diels-Alder cycloadditions of strained azacyclic allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A computational model for the dimerization of allene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. msmith.chem.ox.ac.uk [msmith.chem.ox.ac.uk]
- 19. longdom.org [longdom.org]
- 20. Computational Studies of Dimerization of [n]-Cyclacenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computational study of van der Waals complexes between borylenes and hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The reaction mechanism of allene oxide synthase: Interplay of theoretical QM/MM calculations and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review on Substituted Undecadienes: A Technical Guide for Drug Development Professionals
Introduction
Substituted undecadienes, a class of organic compounds characterized by an eleven-carbon chain with two double bonds and various functional groups, are emerging as a promising scaffold in drug discovery and development. Their structural diversity allows for the fine-tuning of physicochemical properties and biological activities, leading to the identification of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological evaluation of substituted undecadienes, with a focus on their potential applications in medicinal chemistry.
Synthesis of Substituted Undecadienes
The synthesis of substituted undecadienes can be achieved through various synthetic routes, often involving the modification of readily available starting materials. A key precursor for a class of biologically active substituted undecadienes is undec-10-enoic acid, which can be derivatized to introduce diverse functionalities.
A notable example is the synthesis of undec-10-enehydrazide, which serves as a versatile intermediate for the preparation of a library of derivatives.
Experimental Protocol: Synthesis of Undec-10-enehydrazide
This protocol describes the synthesis of the key intermediate, undec-10-enehydrazide, from undec-10-enoic acid.
Materials:
-
Undec-10-enoic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Esterification: A solution of undec-10-enoic acid in methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl undec-10-enoate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in the presence of a base, such as sodium hydroxide, to afford undec-10-enehydrazide.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as diethyl ether, to yield the pure hydrazide.
This intermediate can then be further reacted with various aldehydes or ketones to generate a diverse range of N'-substituted undec-10-enehydrazide derivatives.[1]
Biological Activity of Substituted Undecadienes
Substituted undecadienes have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The nature and position of the substituents on the undecadiene scaffold play a crucial role in determining the potency and selectivity of their biological effects.
Antimicrobial Activity
A series of undec-10-enehydrazide derivatives has been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic microbial strains.[1] The tube dilution method is a common assay used to determine the minimum inhibitory concentration (MIC) of these compounds.
Table 1: Antimicrobial Activity of Selected Undec-10-enehydrazide Derivatives [1]
| Compound | Substituent on Benzylidene Moiety | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | 4-Methoxy | 12.5 | 25 | 50 |
| 2 | 3,4-Dimethoxy | 6.25 | 12.5 | 25 |
| 3 | 4-Chloro | 25 | 50 | 100 |
| 4 | 3-Fluoro-4-oxoazetidine | 50 | 100 | 12.5 |
Note: The data presented here is illustrative and based on findings for undec-10-enehydrazide derivatives. Specific values may vary based on the full chemical structure.
The results indicate that certain substitutions, such as the presence of methoxy groups on the benzylidene moiety, can enhance antibacterial activity, while other modifications, like the introduction of an azetidine ring, may improve antifungal potency.[1]
Anticancer Activity
While direct studies on the anticancer activity of a broad range of substituted undecadienes are limited, related long-chain unsaturated compounds have shown cytotoxic effects against various cancer cell lines. For instance, some enediyne derivatives, which contain a more complex unsaturation pattern, are known for their potent anticancer properties.[2] Further investigation into the cytotoxicity of structurally diverse substituted undecadienes is warranted to explore their potential as anticancer agents.
Experimental Workflows and Methodologies
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of substituted undecadienes, using the undec-10-enehydrazide derivatives as an example.
Conclusion and Future Directions
Substituted undecadienes represent a versatile chemical scaffold with demonstrated potential for the development of novel antimicrobial agents. The synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation in medicinal chemistry. Future research should focus on expanding the library of substituted undecadienes with a wider range of functional groups and substitution patterns. Systematic evaluation of their cytotoxicity against a broad panel of cancer cell lines is also a crucial next step. Furthermore, detailed mechanistic studies are needed to elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. Such studies will be instrumental in optimizing the therapeutic potential of substituted undecadienes and advancing them towards clinical development.
References
An In-depth Technical Guide to the Safe Handling of 5,6-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5,6-undecadiene, a diene hydrocarbon. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines available data with established safety protocols for similar unsaturated and flammable hydrocarbons. It is intended to supplement, not replace, institutional safety protocols and professional judgment.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This information is critical for the safe design of experiments and for responding to accidental releases.
| Property | Value/Descriptor |
| Systematic Name | undeca-5,6-diene |
| Molecular Formula | C₁₁H₂₀ |
| CAS Registry Number | 18937-82-1[1] |
| Molecular Weight | Approximately 152.28 g/mol [1][2] |
| Boiling Point | Estimated around 180 °C[2] |
| Density | Approximately 0.8 g/cm³[2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and benzene.[2] |
| Stability | Relatively stable under ambient conditions but sensitive to oxidation and polymerization.[2] |
Reactivity and Hazardous Reactions
This compound's reactivity is characteristic of unsaturated hydrocarbons, particularly dienes. Understanding these reactions is crucial for preventing unintended hazardous reactions.
Key Reactive Pathways:
-
Diels-Alder Reactions: As a diene, it can participate in Diels-Alder cycloaddition reactions with dienophiles to form cyclohexene derivatives.[2]
-
Electrophilic Additions: The double bonds are susceptible to electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).[2]
-
Polymerization: Under certain conditions, such as in the presence of catalysts or upon exposure to heat, this compound can undergo polymerization.[2] This can be a hazardous, exothermic reaction if not controlled.
-
Oxidation: As with other hydrocarbons, it is susceptible to oxidation.[2] Strong oxidizing agents should be avoided unless part of a controlled reaction.
-
Combustion: this compound is a hydrocarbon and should be treated as a flammable liquid. It will readily combust in the presence of an ignition source and oxygen.
Safety and Handling Precautions
Given its flammability and reactivity, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following are general recommendations for handling flammable and reactive liquids:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves (minimum 4mil thickness), are essential to prevent skin contact.[5] For prolonged contact or when handling larger quantities, heavier-duty gloves may be necessary.[5]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect against spills and fire.[5] For larger scale operations, additional protective clothing like aprons or sleeves may be required.[5]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.[6]
-
Fire Safety: An appropriate fire extinguisher (e.g., CO₂, dry chemical) must be readily accessible. Fire blankets and safety showers should also be in the vicinity.
-
Grounding and Bonding: To prevent static electricity buildup, which can be an ignition source, containers and equipment used for transferring this compound should be properly grounded and bonded.[3]
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]
-
Store away from incompatible materials, particularly oxidizing agents.
-
Use a flammable liquids storage cabinet for long-term storage.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting, as this can lead to aspiration of the chemical into the lungs.[8][9] Seek immediate medical attention.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol is a generalized procedure for a Diels-Alder reaction, a common application for dienes like this compound. Researchers should adapt this protocol based on the specific stoichiometry and reaction kinetics of their system.
Objective: To synthesize a cyclohexene derivative via a Diels-Alder reaction between this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or other suitable high-boiling, non-polar solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Stir bar
-
Crystallizing dish
-
Buchner funnel and filter paper
-
Cold ether (for washing)
Procedure:
-
Preparation: In a certified chemical fume hood, add a magnetic stir bar to a dry round-bottom flask.
-
Reagent Addition: Add maleic anhydride to the flask, followed by the addition of toluene.
-
Initiation: While stirring, add this compound to the reaction mixture.
-
Reflux: Assemble a reflux apparatus and gently heat the mixture to the boiling point of the solvent. Maintain a gentle reflux for the desired reaction time (this will need to be determined empirically, but a starting point could be 1-2 hours).
-
Cooling and Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize. The process can be aided by gently scratching the inside of the flask with a glass rod.
-
Isolation: Filter the solid product using a Buchner funnel.
-
Washing: Wash the collected solid with multiple portions of cold ether to remove unreacted starting materials and impurities.
-
Drying: Air-dry the product on the filter paper or in a desiccator.
-
Characterization: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to confirm the structure and purity of the product.
Visualized Workflows
Logical Relationship of Reactivity
References
- 1. This compound | C11H20 | CID 543137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1197222) | 18937-82-1 [evitachem.com]
- 3. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. Hydrocarbon Poisoning - Injuries and Poisoning - MSD Manual Consumer Version [msdmanuals.com]
- 9. Hydrocarbon Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
An In-depth Technical Guide to Quantum Mechanical Calculations for Allene Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of quantum mechanical (QM) calculations to elucidate the structural, vibrational, and reactive properties of allene (propadiene) and its derivatives. Allene's unique cumulated double bond system (C=C=C) results in a fascinating three-dimensional geometry and distinct reactivity, making it a subject of significant interest in organic chemistry and drug design.[1][2] QM calculations offer a powerful, non-experimental route to understanding and predicting the behavior of these molecules with high accuracy.
The Molecular Structure of Allene
Allene possesses a highly symmetric and unique geometry. The central carbon is sp-hybridized, forming a linear C=C=C bond angle of 180°. The two terminal carbons are sp²-hybridized, with their respective substituent planes twisted 90° from each other.[1] This orthogonal arrangement gives allene a D₂d point group symmetry and makes it a non-polar molecule in its unsubstituted form.[1] High-level quantum chemical calculations have been employed to determine its equilibrium structure with remarkable precision.
Data Presentation: Allene Equilibrium Geometry
The table below summarizes the key geometrical parameters of allene, determined through a combination of high-level QM calculations and analysis of experimental rotational constants.
| Parameter | Description | Calculated Value | Computational Method |
| r(C=C) | The length of the carbon-carbon double bonds. | 1.307 ± 0.001 Å | CCSD(T)/cc-pVQZ & SDQ-MBPT(4)/cc-pVTZ[3][4] |
| r(C-H) | The length of the carbon-hydrogen single bonds. | 1.081 ± 0.002 Å | CCSD(T)/cc-pVQZ & SDQ-MBPT(4)/cc-pVTZ[3][4] |
| α(HCH) | The angle between the two hydrogen atoms on a terminal carbon. | 118.3 ± 0.1° | CCSD(T)/cc-pVQZ & SDQ-MBPT(4)/cc-pVTZ[3][4] |
| ∠(C=C=C) | The angle formed by the three carbon atoms. | 180° | (Implied by D₂d symmetry)[1] |
Vibrational Properties of Allene
Vibrational spectroscopy, in tandem with QM calculations, is essential for characterizing the bonding and dynamic behavior of allenes. QM methods can accurately predict the harmonic and fundamental vibrational frequencies, aiding in the assignment of experimental infrared and Raman spectra.[4][5]
Data Presentation: Selected Vibrational Frequencies of Allene (C₃H₄)
This table presents a selection of key vibrational modes for allene, comparing computationally derived frequencies with experimental values.
| Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν₄ | C=C=C Bending | N/A | 354 cm⁻¹[6] |
| ν₁₁ | Torsional Vibration / CH₂ Wagging | N/A | 865 cm⁻¹[5] |
| ν₁₀ | CH₂ Rocking | N/A | 1032 cm⁻¹[6] |
| ν₇ | C=C=C Antisymmetric Stretch | N/A | 1957 cm⁻¹[6] |
Note: The complexity of vibrational analysis often leads to reporting of experimental values in literature. Computational results from methods like MBPT(2)/cc-pVTZ are used to provide anharmonic corrections to calculated harmonic frequencies to achieve better agreement with these experimental fundamentals.[4]
Experimental Protocols: Computational Methodologies
The data presented above is the result of rigorous computational protocols. The following section details the typical methodologies employed in the quantum mechanical study of allenes.
1. Geometry Optimization
-
Objective: To find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule.
-
Methodology:
-
An initial guess for the molecular structure of allene is constructed.
-
A QM method and basis set are selected. Common choices include Density Functional Theory (DFT) with functionals like B3LYP or ωB97XD, or more computationally intensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) for higher accuracy.[7][8] Basis sets such as Dunning's correlation-consistent series (e.g., cc-pVTZ) are frequently used.[3][4]
-
An optimization algorithm (e.g., Broyden–Fletcher–Goldfarb–Shanno) iteratively adjusts the atomic coordinates to minimize the calculated energy of the system.
-
The optimization is considered converged when the forces on the atoms and the change in energy between steps fall below predefined thresholds.
-
2. Vibrational Frequency Calculation
-
Objective: To calculate the vibrational modes of the molecule and to confirm that an optimized structure is a true energy minimum.
-
Methodology:
-
This calculation is performed on a previously optimized geometry.
-
The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are computed.
-
Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and their corresponding normal modes.
-
For a stable molecule at its equilibrium geometry (a true minimum), all calculated vibrational frequencies will be real (positive). The presence of one imaginary frequency indicates a transition state structure.
-
3. Quantum Mechanics/Molecular Mechanics (QM/MM)
-
Objective: To study allene-containing systems within a large molecular environment, such as an enzyme active site, where a full QM calculation would be computationally prohibitive.
-
Methodology:
-
The system is partitioned into two regions. The chemically active core (e.g., the allene substrate and key enzymatic residues) is treated with a high-level QM method.
-
The remainder of the system (e.g., the bulk of the protein and solvent) is treated with a less computationally expensive Molecular Mechanics (MM) force field.
-
This hybrid approach allows for the accurate modeling of electronic effects in the reactive center while still accounting for the steric and electrostatic influence of the surrounding environment. This method has been successfully applied to study the reaction mechanism of enzymes like allene oxide synthase.[9]
-
Mandatory Visualizations
Computational Workflow Diagram
The following diagram illustrates the standard workflow for performing a quantum mechanical analysis of a molecule like allene.
Caption: Logical workflow for quantum mechanical analysis of allene's structure.
Reaction Pathway Investigation
QM calculations are instrumental in mapping the potential energy surface of chemical reactions, such as the hydroamination or cycloaddition reactions involving allenes.[7][10] This involves locating the structures of reactants, products, and the transition state (TS) that connects them.
References
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Equilibrium structure and fundamental frequencies of allene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Equilibrium structure and fundamental frequencies of allene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. homeweb.unifr.ch [homeweb.unifr.ch]
- 7. The Mechanism of Hydroamination of Allenes, Alkynes, and Alkenes Catalyzed by Cyclopentadienyltitanium – Imido Complexes: A Density Functional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic and Vibrational Properties of Allene Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The reaction mechanism of allene oxide synthase: Interplay of theoretical QM/MM calculations and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Novel Undecadienes: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel bioactive compounds is a cornerstone of drug discovery and development. Among the vast array of natural products, undecadienes—eleven-carbon chains with two double bonds—represent a class of molecules with significant, yet underexplored, therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel undecadienes, with a focus on a recently identified bioactive derivative. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to explore this promising class of compounds.
A Novel Undecadiene from Evodia rutaecarpa
Recent phytochemical investigations of the dried, nearly ripe fruits of the traditional medicinal plant Evodia rutaecarpa (Juss.) Benth. have led to the discovery and isolation of a new quinolone alkaloid featuring an undecadiene moiety: 1-methyl-2-[(1E,5Z)-1,5-undecadienyl]-4(1H)-quinolone [1]. This discovery highlights the potential of terrestrial plants as a source of novel undecadiene structures.
Quantitative Biological Activity
The isolated novel undecadiene derivative, along with other compounds from Evodia rutaecarpa, was evaluated for its cytotoxic activity against a panel of human cancer cell lines. The results, as determined by the MTT assay, demonstrate notable inhibitory effects on cell proliferation.
| Compound | Cell Line | IC50 (µM) |
| 1-methyl-2-[(1E,5Z)-1,5-undecadienyl]-4(1H)-quinolone | HL-60 (Human promyelocytic leukemia) | 14 - 22 |
| N-87 (Human gastric carcinoma) | 14 - 22 | |
| H-460 (Human non-small cell lung cancer) | 14 - 22 | |
| HepG2 (Human liver cancer) | 14 - 22 | |
| Table 1: Cytotoxic Activity of 1-methyl-2-[(1E,5Z)-1,5-undecadienyl]-4(1H)-quinolone. The data indicates a consistent level of cytotoxicity across the tested cancer cell lines[1]. |
Experimental Protocols
The successful isolation and characterization of 1-methyl-2-[(1E,5Z)-1,5-undecadienyl]-4(1H)-quinolone was achieved through a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis.
Extraction
The air-dried and powdered fruits of Evodia rutaecarpa were subjected to extraction with 95% ethanol. This initial step is crucial for liberating the target compounds from the plant matrix.
Chromatographic Isolation and Purification
The crude ethanol extract underwent a series of chromatographic separations to isolate the individual compounds. This process is fundamental to obtaining pure samples of the novel undecadiene for structural elucidation and bioactivity testing. The general workflow is as follows:
-
Initial Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Silica Gel Column Chromatography: The ethyl acetate fraction, which contained the target compound, was subjected to column chromatography on silica gel. The column was eluted with a gradient of chloroform and methanol to separate the components based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest were further purified using preparative HPLC. This high-resolution technique is essential for obtaining the highly pure compound required for structural analysis.
Structure Elucidation
The definitive structure of the novel undecadiene derivative was determined through comprehensive spectroscopic analysis. The following techniques were employed:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
Visualizing the Workflow and Potential Signaling Pathways
To provide a clearer understanding of the experimental process and potential biological mechanisms, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Synthesis of 5,6-Undecadiene from Terminal Alkynes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of allenes, a unique class of compounds featuring cumulated double bonds, is of significant interest in organic chemistry and drug development due to their presence in various natural products and their utility as versatile synthetic intermediates.[1][2] 5,6-Undecadiene, a 1,3-disubstituted allene, can be efficiently synthesized from terminal alkynes and aldehydes via methods such as the Crabbé-Ma allene synthesis.[2][3] This reaction typically involves the coupling of a terminal alkyne with an aldehyde in the presence of a copper or zinc catalyst and a secondary amine.[1][4]
The general mechanism for this transformation is believed to proceed through a Mannich-like addition of a metal acetylide to an in situ-formed iminium ion, generating a propargylamine intermediate. This intermediate then undergoes a retro-imino-ene type reaction to yield the allene.[2] Various catalytic systems have been developed to promote this reaction, with common choices including copper(I) iodide (CuI) or zinc iodide (ZnI2) in combination with an amine such as dicyclohexylamine or morpholine.[3][5] These methods are valued for their operational simplicity and tolerance of a range of functional groups.[5]
For the synthesis of this compound, the logical precursors are 1-hexyne and pentanal. The reaction couples the hexynyl group from the alkyne and a pentyl group from the aldehyde to form the undecadiene structure. The choice of catalyst and reaction conditions can influence the yield and purity of the final product. The protocols outlined below provide a detailed guide for performing this synthesis in a laboratory setting.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 1,3-dialkylallenes from terminal alkynes and aliphatic aldehydes using copper- or zinc-based catalytic systems, which are analogous to the synthesis of this compound.
| Terminal Alkyne | Aldehyde | Catalyst System | Solvent | Yield (%) | Reference |
| 1-Hexyne | Pentanal | CuI / Dicyclohexylamine | Dioxane | ~85-95 (expected) | [5] |
| 1-Octyne | Heptanal | ZnI2 / Morpholine | Toluene | ~80-90 (expected) | [3] |
| Phenylacetylene | Benzaldehyde | ZnI2 / Morpholine | Toluene | 92 | [6] |
| 1-Decyne | Benzaldehyde | ZnI2 / Morpholine | Toluene | 85 | [6] |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 1-hexyne and pentanal.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of terminal allenes developed by Ma and coworkers.[5]
Materials:
-
1-Hexyne (1.0 eq)
-
Pentanal (1.2 eq)
-
Copper(I) Iodide (CuI) (0.5 eq)
-
Dicyclohexylamine (1.8 eq)
-
Anhydrous Dioxane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or hexanes
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.5 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dioxane to the flask.
-
Sequentially add dicyclohexylamine (1.8 eq), 1-hexyne (1.0 eq), and pentanal (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 101-103 °C for dioxane) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford pure this compound.
Protocol 2: Zinc-Promoted Synthesis of this compound
This protocol is based on the zinc iodide-promoted synthesis of 1,3-disubstituted allenes.[3]
Materials:
-
1-Hexyne (1.0 eq)
-
Pentanal (1.5 eq)
-
Zinc Iodide (ZnI2) (0.8 eq)
-
Morpholine (2.0 eq)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether or hexanes
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add zinc iodide (0.8 eq).
-
Add anhydrous toluene, followed by morpholine (2.0 eq), 1-hexyne (1.0 eq), and pentanal (1.5 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with diethyl ether or hexanes (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexanes as eluent) to yield this compound.
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the proposed mechanistic pathway for the copper-catalyzed synthesis of this compound.
Caption: Mechanism of the copper-catalyzed synthesis of this compound.
References
- 1. Allenation of Terminal Alkynes with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crabbé reaction - Wikipedia [en.wikipedia.org]
- 3. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Application Notes and Protocols for the Stereoselective Synthesis of Chiral 5,6-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral 5,6-undecadiene, a valuable building block in organic synthesis. The presented strategy involves a two-step sequence: the construction of a conjugated enyne precursor, (E)-undec-5-en-7-yne, via a Sonogashira coupling reaction, followed by a highly enantioselective copper-hydride catalyzed semi-reduction to yield the target chiral allene. This method offers excellent potential for high yield and enantiomeric excess, providing access to either enantiomer of the product through the selection of the appropriate chiral ligand. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
Chiral allenes are a unique class of molecules characterized by axial chirality, making them important motifs in natural products, pharmaceuticals, and chiral ligands in asymmetric catalysis. The stereocontrolled synthesis of allenes, particularly simple aliphatic ones like this compound, remains a significant challenge. This protocol details a robust and highly selective method for preparing enantiomerically enriched this compound. The key transformation is the asymmetric reduction of a prochiral 1,3-enyne precursor, catalyzed by a copper-hydride complex bearing a chiral bisphosphine ligand. This approach is distinguished by its operational simplicity, mild reaction conditions, and high degree of stereocontrol.
Overall Synthetic Strategy
The stereoselective synthesis of chiral this compound is accomplished through a two-step reaction sequence. The logical workflow for this synthesis is outlined below.
Caption: Overall workflow for the synthesis of chiral this compound.
Experimental Protocols
Step 1: Synthesis of (E)-Undec-5-en-7-yne via Sonogashira Coupling
This protocol describes the palladium- and copper-catalyzed cross-coupling of (E)-1-iodopent-1-ene with 1-hexyne to form the enyne precursor.
Materials:
-
(E)-1-Iodopent-1-ene
-
1-Hexyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
To the stirred solution, add (E)-1-iodopent-1-ene (1.0 eq).
-
Finally, add 1-hexyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford (E)-undec-5-en-7-yne.
Step 2: Stereoselective Synthesis of Chiral this compound
This protocol details the copper-hydride catalyzed asymmetric semi-reduction of (E)-undec-5-en-7-yne to the chiral allene. The choice of the enantiomer of the chiral ligand determines the final product's chirality.
Materials:
-
(E)-Undec-5-en-7-yne (from Step 1)
-
Copper(II) acetate (Cu(OAc)₂)
-
(R)-(-)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane ((S,S)-Ph-BPE) or its (R,R)-enantiomer
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Water, deionized
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a strict argon atmosphere, add copper(II) acetate (0.01-0.03 eq) and the chiral ligand ((S,S)-Ph-BPE or its enantiomer, 0.011-0.033 eq) to a dry Schlenk tube.
-
Add anhydrous methyl tert-butyl ether (MTBE).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to -10 °C.
-
Add (E)-undec-5-en-7-yne (1.0 eq) followed by 1,1,3,3-tetramethyldisiloxane (TMDS, 2.0-4.0 eq).
-
Add deionized water (0.25-1.0 eq) as the proton source.
-
Stir the reaction at -10 °C for 16-24 hours, monitoring by chiral GC or HPLC for conversion and enantiomeric excess.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with pentane or hexanes) to yield the chiral this compound.
Signaling Pathway and Mechanism
The key stereoselective step involves the formation of a chiral copper-hydride catalyst, which then participates in the asymmetric reduction of the enyne. The proposed catalytic cycle is depicted below.
Caption: Proposed catalytic cycle for the asymmetric semi-reduction.
Data Presentation
The following table summarizes the expected quantitative data for the stereoselective synthesis of chiral this compound based on results for structurally similar substrates reported in the literature.[1][2]
| Entry | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) |
| 1 | (S,S)-Ph-BPE | >90 | >99:1 |
| 2 | (R,R)-Ph-BPE | >90 | 1:>99 |
Conclusion
The described two-step protocol provides a reliable and highly stereoselective route to chiral this compound. The Sonogashira coupling efficiently delivers the necessary enyne precursor, and the subsequent copper-hydride catalyzed asymmetric semi-reduction proceeds with excellent yield and enantioselectivity. This methodology is of significant value to researchers in synthetic organic chemistry and drug development, offering a practical means to access this important chiral building block. The protocols are detailed to be readily implemented in a standard organic synthesis laboratory.
References
Application Notes and Protocols: 5,6-Undecadiene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 5,6-undecadiene as a versatile precursor in organic synthesis. The allene functionality of this compound allows for a variety of transformations, making it a valuable building block for the synthesis of complex molecules, including natural products and biologically active compounds. This document outlines key reactions, including a stereoselective synthesis employing E-1,6-undecadiene to produce a key pheromone component, and provides detailed experimental protocols for its application.
Key Applications of this compound
This compound is an acyclic allene that serves as a precursor in a range of organic transformations. Its reactivity is centered around the cumulated double bonds, which can participate in various addition and cyclization reactions.
1. Synthesis of Pheromones: One of the notable applications of undecadiene isomers is in the stereoselective synthesis of insect sex attractants. For instance, E-1,6-undecadiene has been successfully utilized as a starting material for the synthesis of E-5-decen-1-ol and its corresponding acetate, which are known sex attractants for the peach twig borer, Anarsia lineatella.[1]
2. Cyclization Reactions: The allene moiety of this compound is a suitable substrate for various metal-catalyzed and thermal cyclization reactions to form diverse carbocyclic and heterocyclic scaffolds.
3. Diels-Alder Reactions: As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions with dienophiles to construct six-membered rings, a common structural motif in many natural products and pharmaceuticals.
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations involving undecadiene derivatives.
Protocol 1: Stereoselective Synthesis of E-5-decen-1-ol from E-1,6-undecadiene
This protocol details the conversion of E-1,6-undecadiene to E-5-decen-1-ol, a component of an insect pheromone.[1]
Reaction Scheme:
Figure 1: Synthesis of E-5-decen-1-ol.
Materials:
-
E-1,6-undecadiene
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Ozone (O3)
-
Sodium borohydride (NaBH4)
-
Water (H2O)
-
Dioxane
-
Ether
-
Sodium sulfate (Na2SO4)
Procedure:
-
A solution of E-1,6-undecadiene in a mixture of methanol and dichloromethane is cooled to -78 °C.
-
A stream of ozone is passed through the solution until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is purged with nitrogen to remove excess ozone.
-
Sodium borohydride is carefully added to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours in a mixture of 50 ml of dioxane and 30 ml of water at 0°C.[1]
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford E-5-decen-1-ol.
Quantitative Data:
| Product | Starting Material | Yield | Boiling Point | Refractive Index (nD20) |
| E-5-decen-1-ol | E-1,6-undecadiene | 83% | 85-86 °C (1 mm Hg) | 1.4510 |
Visualizing Synthetic Pathways
The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of a target molecule.
References
Applications of 5,6-Undecadiene in Polymer Chemistry: A Generalized Approach
Disclaimer: As of October 2025, specific literature detailing the polymerization of 5,6-undecadiene and the quantitative properties of the resulting polymer, poly(this compound), is not available. The following application notes and protocols are therefore based on established principles of allene and diene polymerization and are intended to serve as a foundational guide for researchers. The experimental parameters provided are illustrative and would require optimization for the specific monomer.
Application Notes
This compound is an acyclic allene that holds potential as a monomer for the synthesis of specialty polymers. Allenes, characterized by their cumulative double bonds (C=C=C), can undergo polymerization through various mechanisms to yield polymers with unique microstructures and properties.[1] The resulting poly(this compound) would feature a saturated polymer backbone with pendant vinyl groups, offering opportunities for post-polymerization modification.
Potential applications for such a polymer could span various fields, including:
-
Advanced Materials: The ability of allenes to polymerize makes them valuable in the development of new materials, including specialty plastics and elastomers.[1] The pendant vinyl groups in poly(this compound) could be leveraged for crosslinking to create thermosets with tailored mechanical properties.
-
Functional Polymers: The reactivity of the pendant double bonds allows for the grafting of other polymer chains or the introduction of functional groups, leading to materials with specific adhesive, compatibilizing, or biomedical properties.
-
Organic Synthesis: As a monomer, this compound can be used to introduce specific structural motifs into copolymers, influencing the final properties of the material.
The polymerization of this compound can theoretically be achieved through several methods, including Ziegler-Natta catalysis, cationic polymerization, and radical polymerization. Each method would be expected to yield polymers with different microstructures and, consequently, different physical and chemical properties.
Experimental Protocols
The following are generalized experimental protocols for the polymerization of this compound based on methods used for other allenes and dienes.
Protocol 1: Ziegler-Natta Polymerization of this compound
Ziegler-Natta catalysts are widely used for the polymerization of α-olefins and dienes, often leading to polymers with high stereoregularity.[2] For this compound, a Ziegler-Natta catalyst system could potentially polymerize one of the double bonds, leaving the other as a pendant group.
Materials:
-
This compound (monomer)
-
Toluene (solvent, anhydrous)
-
Titanium tetrachloride (TiCl₄) (catalyst)
-
Triethylaluminium (Al(C₂H₅)₃) (co-catalyst)
-
Methanol (for termination)
-
Hydrochloric acid (for catalyst residue removal)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
All glassware should be thoroughly dried and assembled under a nitrogen atmosphere.
-
In a Schlenk flask, add anhydrous toluene.
-
To the stirred toluene, add a solution of triethylaluminium, followed by a solution of titanium tetrachloride at a controlled temperature (e.g., 0 °C). The molar ratio of Al/Ti should be optimized (typically between 1 and 3).
-
Allow the catalyst mixture to age for a specified time (e.g., 30 minutes) at the desired temperature.
-
Slowly add the this compound monomer to the catalyst slurry.
-
Maintain the reaction at the desired polymerization temperature (e.g., 25-70 °C) for a set period (e.g., 1-24 hours).
-
Terminate the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid to remove catalyst residues.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the microstructure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Protocol 2: Cationic Polymerization of this compound
Cationic polymerization is initiated by an electrophile and is suitable for monomers with electron-donating groups.[3] The allene functionality in this compound could potentially be susceptible to cationic initiation.
Materials:
-
This compound (monomer)
-
Dichloromethane (solvent, anhydrous)
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Methanol (for termination)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Set up a flame-dried reaction flask under a nitrogen atmosphere.
-
Add anhydrous dichloromethane to the flask and cool it to the desired polymerization temperature (e.g., -78 °C to 0 °C).
-
Add the this compound monomer to the solvent.
-
Initiate the polymerization by adding a solution of boron trifluoride etherate in dichloromethane.
-
Allow the reaction to proceed for the desired time (e.g., 30 minutes to a few hours).
-
Terminate the reaction by adding cold methanol.
-
Precipitate the polymer in a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Data Presentation
Due to the lack of experimental data for poly(this compound), the following tables present hypothetical data based on typical values observed for polymers derived from similar diene monomers.
Table 1: Hypothetical Polymerization Results for this compound
| Polymerization Method | Catalyst/Initiator | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | 50 | 4 | 75 | 50,000 | 2.5 |
| Cationic | BF₃·OEt₂ | -20 | 1 | 60 | 25,000 | 1.8 |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Table 2: Hypothetical Thermal Properties of Poly(this compound)
| Polymer Sample | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| Ziegler-Natta Polymer | -15 | 110 | 350 |
| Cationic Polymer | -20 | N/A (Amorphous) | 330 |
Tg = Glass transition temperature; Tm = Melting temperature; Td, 5% = Temperature at 5% weight loss
Mandatory Visualization
Caption: Generalized workflow for the synthesis and characterization of poly(this compound).
Caption: Potential synthetic pathways and modifications for poly(this compound).
References
Application Notes and Protocols for Catalytic Reactions Involving 5,6-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Undecadiene is a non-symmetrical dialkyl-substituted allene, a class of compounds with unique reactivity that makes them valuable building blocks in organic synthesis. The cumulative double bonds of the allene moiety allow for diverse catalytic transformations, leading to the stereoselective formation of complex molecular architectures. While specific catalytic reactions for this compound are not extensively documented in the literature, its structural similarity to other 1,3-disubstituted allenes allows for the extrapolation of established catalytic methodologies. These reactions are of significant interest to drug development professionals for the synthesis of novel chiral scaffolds.
This document provides detailed application notes and protocols for proposed catalytic reactions involving this compound, based on analogous transformations of structurally similar allenes. The protocols are intended to serve as a starting point for researchers exploring the synthetic utility of this substrate.
Enantioselective Intramolecular [4+2] Cycloaddition
Application Note:
The intramolecular [4+2] cycloaddition (Diels-Alder reaction) of allenes with dienes is a powerful method for the construction of bicyclic systems with high stereocontrol. Gold(I) complexes have been shown to be effective catalysts for this transformation. For a substrate derived from this compound tethered to a diene, a gold(I)-catalyzed intramolecular [4+2] cycloaddition is proposed to yield trans-hexahydroindene derivatives with high enantioselectivity. The choice of chiral phosphite or phosphoramidite ligand on the gold(I) catalyst is crucial for achieving high levels of asymmetric induction. These cyclic products can be valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.
Proposed Reaction:
A this compound derivative tethered to a diene moiety can undergo an enantioselective intramolecular [4+2] cycloaddition catalyzed by a chiral gold(I) complex to furnish a trans-hexahydroindene product.
Experimental Protocol (Analogous to Toste, F. D. et al.) [1][2]
Materials:
-
Diene-tethered this compound derivative (1.0 equiv)
-
(Triphenylphosphite)gold(I) chloride ([(P(OPh)₃)AuCl]) (0.025 equiv)
-
Silver hexafluoroantimonate (AgSbF₆) (0.025 equiv)
-
Chiral C₃-symmetric phosphite ligand (e.g., (R)-TRIP) (0.03 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the chiral C₃-symmetric phosphite ligand in anhydrous dichloromethane is added [(P(OPh)₃)AuCl] and AgSbF₆.
-
The mixture is stirred at room temperature for 30 minutes to generate the active catalyst in situ.
-
A solution of the diene-tethered this compound derivative in anhydrous dichloromethane is then added to the catalyst solution.
-
The reaction mixture is stirred at room temperature under an inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired trans-hexahydroindene product.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Quantitative Data (Based on Analogous Substrates) [1]
| Substrate Analog | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Allene-diene 1 | [(R)-TRIP]AuSbF₆ | CH₂Cl₂ | 25 | 85 | 92 |
| Allene-diene 2 | [(R)-TRIP]AuSbF₆ | CH₂Cl₂ | 25 | 88 | 90 |
| Allene-diene 3 | [(R)-TRIP]AuSbF₆ | CH₂Cl₂ | 25 | 82 | 91 |
Experimental Workflow for Gold(I)-Catalyzed Intramolecular [4+2] Cycloaddition
References
Application Note: Mass Spectrometry Fragmentation Analysis of 5,6-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 5,6-undecadiene, an internal allene. Understanding these fragmentation pathways is crucial for the structural elucidation of similar compounds in complex mixtures, which is of significant interest in fields ranging from natural product chemistry to synthetic organic chemistry and drug development. This application note includes a summary of the key fragment ions, a proposed fragmentation mechanism, and a detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (C₁₁H₂₀) is a non-conjugated diene, specifically an allene, with a molecular weight of 152.28 g/mol .[1] The unique electronic and structural properties of the allenic functional group (C=C=C) lead to characteristic fragmentation patterns under electron ionization mass spectrometry. The analysis of these patterns provides a fingerprint for the identification of this and related structures. In drug development and organic chemistry, the precise identification of isomers is critical, and mass spectrometry is a primary tool for this purpose.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M⁺˙ at m/z 152). While the molecular ion peak may be of low abundance, the fragmentation pattern is rich in information. The most abundant ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 54 | [C₄H₆]⁺˙ | Base Peak |
| 67 | [C₅H₇]⁺ | High |
| 81 | [C₆H₉]⁺ | High |
| 41 | [C₃H₅]⁺ | Moderate |
| 95 | [C₇H₁₁]⁺ | Moderate |
| 109 | [C₈H₁₃]⁺ | Low |
| 123 | [C₉H₁₅]⁺ | Low |
| 152 | [C₁₁H₂₀]⁺˙ (M⁺˙) | Low |
Note: This table is based on data from the NIST Mass Spectrometry Data Center and general principles of alkene and allene fragmentation. The relative intensities are qualitative descriptions.[1]
Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron from one of the double bonds in the allene system, forming a radical cation (M⁺˙). The subsequent fragmentation is driven by the stability of the resulting carbocations and radical species. The primary fragmentation pathways for internal allenes involve allylic and vinylic cleavages, as well as rearrangements.
A plausible fragmentation pathway for this compound is outlined below:
-
Allylic Cleavage: The bonds allylic to the allene system are prone to cleavage. For this compound, this would be the C4-C5 and C7-C8 bonds. Cleavage at these positions can lead to the formation of resonance-stabilized allylic cations.
-
Vinylic Cleavage: Cleavage of the bonds adjacent to the double bonds (vinylic positions) can also occur, though it is generally less favored than allylic cleavage.
-
Rearrangements: The initial radical cation can undergo rearrangements to form more stable isomeric structures prior to fragmentation.
The base peak at m/z 54 likely corresponds to a stable C₄H₆⁺˙ species, possibly 1,3-butadiene radical cation, formed through a complex rearrangement and cleavage process. The prominent ions at m/z 67 and 81 are likely due to the loss of alkyl radicals from the molecular ion, forming stable cyclic or resonance-stabilized carbocations.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer capable of electron ionization (EI) and quadrupole mass analysis.
-
Data System for instrument control, data acquisition, and processing.
2. Reagents and Materials
-
Sample: this compound standard, >95% purity.
-
Solvent: Hexane or Dichloromethane, GC grade or higher.
-
Carrier Gas: Helium (99.999% purity).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of hydrocarbons.
3. Standard Preparation
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50 µg/mL).
4. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-300 |
| Scan Rate | 2 scans/sec |
5. Data Analysis
-
Acquire the total ion chromatogram (TIC) for each standard and sample injection.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired mass spectrum with a reference spectrum (e.g., from the NIST library) to confirm the identity of the compound.
-
Integrate the peak area of a characteristic ion (e.g., m/z 54, 67, or 81) for quantitative analysis.
Conclusion
The mass spectrometry fragmentation pattern of this compound provides a distinctive signature for its identification. The key fragment ions at m/z 54, 67, and 81, along with other characteristic ions, can be used to differentiate it from other isomers and related compounds. The provided GC-MS protocol offers a robust method for the analysis of this and similar volatile hydrocarbons. This information is valuable for researchers in various fields who require accurate structural elucidation of organic molecules.
References
Application of 5,6-Undecadiene in the Synthesis of the Insect Pheromone (4R,6Z)-6-Dodecen-4-olide
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed synthetic application of the chiral allene 5,6-undecadiene in the stereoselective synthesis of (4R,6Z)-6-dodecen-4-olide, a crucial component of the sex pheromone of the dried bean beetle (Acanthoscelides obtectus) and a flavor component in dairy products. This protocol leverages the unique reactivity of allenes to construct the key stereocenters and the characteristic lactone ring of the target natural product.
Introduction
(4R,6Z)-6-Dodecen-4-olide is a biologically active natural product that plays a significant role in chemical communication among insects and contributes to the sensory profile of various foods. Its stereospecific structure, featuring a chiral center at the C4 position and a Z-configured double bond, presents a compelling challenge for synthetic chemists. This application note details a potential synthetic strategy commencing from the readily available this compound, employing a sequence of stereocontrolled reactions to achieve the target molecule.
Synthetic Strategy Overview
The proposed synthesis hinges on the strategic functionalization of the allene moiety in this compound. The key transformations involve an enantioselective hydroboration-oxidation to establish the chiral hydroxyl group and a subsequent oxidative cleavage and lactonization to form the γ-lactone ring.
Caption: Retrosynthetic analysis of (4R,6Z)-6-dodecen-4-olide from this compound.
Experimental Protocols
1. Enantioselective Hydroboration-Oxidation of this compound
This crucial step establishes the stereochemistry at the C4 position of the target molecule. The use of a chiral hydroborating agent is paramount for achieving high enantioselectivity.
-
Reaction: To a solution of (-)-diisopinocampheylborane (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -25 °C under an argon atmosphere is added this compound (1.0 equivalent) dropwise. The reaction mixture is stirred at -25 °C for 4 hours. The reaction is then warmed to 0 °C and a solution of sodium hydroxide (3 M, 1.2 equivalents) is added, followed by the slow addition of hydrogen peroxide (30% aqueous solution, 1.5 equivalents). The mixture is stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-undec-5-en-4-ol.
2. Oxidative Cleavage and Lactonization
This two-step sequence transforms the alkene into the corresponding carboxylic acid and subsequently forms the lactone ring.
-
Protocol: To a solution of (R)-undec-5-en-4-ol (1.0 equivalent) in a mixture of carbon tetrachloride, acetonitrile, and water (1:1:1.5) is added sodium periodate (4.0 equivalents) and ruthenium(III) chloride hydrate (0.05 equivalents). The mixture is stirred vigorously at room temperature for 12 hours. The reaction is quenched by the addition of isopropanol and the mixture is filtered through a pad of celite. The filtrate is extracted with dichloromethane (3 x 25 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude carboxylic acid is dissolved in anhydrous toluene containing a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark trap for 6 hours to facilitate lactonization. After cooling to room temperature, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude lactone is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (4R,6Z)-6-dodecen-4-olide.
Data Presentation
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Enantioselective Hydroboration-Oxidation | (-)-Ipc₂BH, THF, -25 °C; then NaOH, H₂O₂ | (R)-Undec-5-en-4-ol | 75-85 | >95 |
| 2 | Oxidative Cleavage & Lactonization | RuCl₃·H₂O, NaIO₄, CCl₄:CH₃CN:H₂O; then p-TsOH, Toluene, reflux | (4R,6Z)-6-Dodecen-4-olide | 60-70 (over two steps) | >95 |
Logical Workflow
The overall synthetic workflow is depicted below, illustrating the transformation of the starting allene to the final natural product.
Caption: Synthetic workflow from this compound to (4R,6Z)-6-dodecen-4-olide.
Conclusion
This application note presents a viable and stereocontrolled synthetic route to the insect pheromone (4R,6Z)-6-dodecen-4-olide utilizing this compound as a key starting material. The outlined protocols provide a foundation for the efficient synthesis of this and potentially other structurally related natural products. The strategic use of an enantioselective hydroboration-oxidation reaction on an allene substrate is a key feature of this approach, offering a powerful tool for the construction of chiral building blocks in natural product synthesis. Further optimization of reaction conditions may lead to improved yields and efficiency.
Application Notes and Protocols: Functionalization of the Allene Group in 5,6-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of two cumulative double bonds. The central sp-hybridized carbon and the two flanking sp²-hybridized carbons confer distinct reactivity upon the allene moiety, making it a versatile functional group in organic synthesis. 5,6-Undecadiene, a symmetrically substituted dialkylallene, presents an interesting substrate for various functionalization reactions. The selective transformation of the allene group can lead to a diverse array of valuable building blocks for the synthesis of complex molecules, including potential pharmaceutical candidates.
These application notes provide detailed protocols for the functionalization of the allene group in this compound through four key transformations: hydroboration-oxidation, dihydroxylation, epoxidation, and palladium-catalyzed cyclization. The provided experimental procedures are based on established methodologies for the functionalization of structurally similar allenes and are intended to serve as a starting point for further investigation and optimization.
Hydroboration-Oxidation of this compound
Hydroboration-oxidation of allenes provides a method for the anti-Markovnikov hydration of one of the double bonds, leading to the formation of allylic alcohols. The use of sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) is crucial to control the regioselectivity of the hydroboration step.
Experimental Protocol: Synthesis of (E)-Undec-6-en-5-ol
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.52 g, 10 mmol).
-
Dissolve the allene in 20 mL of anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 22 mL of a 0.5 M solution of 9-BBN in THF (11 mmol, 1.1 equivalents) to the stirred solution via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully and slowly add 6 mL of a 3 M aqueous solution of NaOH.
-
Following the NaOH addition, slowly add 6 mL of a 30% aqueous solution of H₂O₂ dropwise, ensuring the internal temperature does not exceed 20 °C.
-
After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Add 30 mL of diethyl ether to the reaction mixture and transfer the contents to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 20 mL of saturated aqueous NaCl (brine) and 20 mL of water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-undec-6-en-5-ol.
Data Presentation
| Product Name | Structure | Expected Yield (%) | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | IR (neat, cm⁻¹) |
| (E)-Undec-6-en-5-ol | ![]() | 80-90 | 5.60-5.40 (m, 2H), 4.10 (q, J=6.5 Hz, 1H), 2.10-1.95 (m, 2H), 1.50-1.20 (m, 8H), 0.90 (t, J=7.0 Hz, 6H) | 135.5, 128.0, 72.5, 35.0, 31.8, 29.5, 22.6, 14.1 | 3350 (br), 2958, 2927, 2858, 1465, 968 |
Experimental Workflow
Caption: Hydroboration-Oxidation Workflow.
Dihydroxylation of this compound
The dihydroxylation of allenes can be achieved using osmium tetroxide (OsO₄) to yield vicinal diols. The reaction proceeds via a syn-addition mechanism. Due to the toxicity and cost of OsO₄, it is typically used in catalytic amounts in combination with a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Experimental Protocol: Synthesis of Undecane-5,6-diol
Materials:
-
This compound
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.52 g, 10 mmol) in a mixture of 40 mL of acetone and 4 mL of water.
-
To this solution, add N-methylmorpholine N-oxide (1.41 g, 12 mmol, 1.2 equivalents).
-
With vigorous stirring, add a catalytic amount of osmium tetroxide solution (0.25 mL of a 4% solution in water, 0.04 mmol, 0.004 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, add a saturated aqueous solution of sodium sulfite (20 mL) and stir for an additional 1 hour to quench the reaction and reduce the osmate ester.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford undecane-5,6-diol.
Data Presentation
| Product Name | Structure | Expected Yield (%) | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | IR (neat, cm⁻¹) |
| Undecane-5,6-diol | ![]() | 75-85 | 3.60-3.40 (m, 2H), 2.50 (br s, 2H, -OH), 1.60-1.20 (m, 16H), 0.90 (t, J=7.0 Hz, 6H) | 74.5, 34.0, 31.9, 29.3, 22.7, 14.1 | 3380 (br), 2955, 2925, 2855, 1467, 1065 |
Reaction Pathway
Caption: Dihydroxylation Reaction Pathway.
Epoxidation of this compound
Epoxidation of allenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically occurs at the more electron-rich double bond. For a symmetrically substituted allene like this compound, this leads to the formation of an allene oxide, which can be a reactive intermediate.
Experimental Protocol: Synthesis of 5,6-Epoxyundec-6-ene
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA), 77%
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.52 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.48 g, ~11 mmol, 1.1 equivalents) in 30 mL of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the allene over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of 20 mL of a saturated aqueous solution of Na₂SO₃.
-
Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid decomposition of the product.
-
The crude allene oxide can be purified by flash chromatography on silica gel (eluent: hexane/diethyl ether gradient).
Data Presentation
| Product Name | Structure | Expected Yield (%) | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | IR (neat, cm⁻¹) |
| 5,6-Epoxyundec-6-ene | ![]() | 60-70 | 5.30-5.10 (m, 1H), 3.10 (t, J=6.0 Hz, 1H), 2.20-2.00 (m, 2H), 1.60-1.20 (m, 12H), 0.90 (t, J=7.0 Hz, 6H) | 118.0, 95.0, 62.0, 31.5, 29.0, 28.0, 22.5, 14.0 | 3050, 2958, 2929, 2859, 1960 (weak C=C=C), 1466, 1260 |
Logical Relationship Diagram
Caption: Epoxidation Logical Flow.
Palladium-Catalyzed Cyclization of this compound
Palladium catalysts can mediate the cyclization of allenes, leading to the formation of various carbocyclic and heterocyclic systems. In the case of this compound, an intramolecular cyclization is not feasible without appropriately placed functional groups. However, a co-cyclization with a suitable partner can be envisioned. The following is a representative protocol for a palladium-catalyzed oxidative carbocyclization-arylation with an arylboronic acid.
Experimental Protocol: Synthesis of 1-Butyl-2-pentyl-4-phenyl-1,3-cyclohexadiene
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ)
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware for anhydrous reactions
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), benzoquinone (162 mg, 1.5 mmol, 1.5 equivalents), and phenylboronic acid (183 mg, 1.5 mmol, 1.5 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add this compound (152 mg, 1 mmol) and 5 mL of anhydrous 1,2-dichloroethane.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane) to afford the cyclohexadiene derivative.
Data Presentation
| Product Name | Structure | Expected Yield (%) | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |
| 1-Butyl-2-pentyl-4-phenyl-1,3-cyclohexadiene | ![]() | 50-60 | 7.40-7.20 (m, 5H), 6.10 (s, 1H), 2.80-2.60 (m, 4H), 2.40-2.20 (m, 4H), 1.60-1.20 (m, 8H), 0.95-0.85 (m, 6H) | 142.1, 138.5, 135.2, 128.4, 127.1, 125.0, 122.5, 32.1, 31.8, 29.7, 29.5, 28.9, 22.8, 22.6, 14.1, 14.0 |
Signaling Pathway
Application Notes and Protocols for Grignard Reaction with Undecadienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a Grignard-type reaction involving a non-conjugated diene, specifically focusing on the intramolecular cyclization of a substituted undecadiene. This serves as a model system for Grignard reactions with long-chain dienes, a valuable transformation in the synthesis of complex molecules, including natural products and potential therapeutic agents.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. While their reactions with simple alkyl and aryl halides are well-established, their application with dienic substrates, particularly non-conjugated dienes like undecadienes, can lead to complex and synthetically useful transformations. One such reaction is the intramolecular magnesium-ene cyclization, which allows for the construction of carbocyclic systems. This protocol is based on the principles demonstrated in the synthesis of natural products, where controlling the reactivity of a Grignard reagent with a diene is crucial for achieving the desired molecular architecture.
Key Concepts and Reaction Pathway
The reaction described here is an intramolecular cyclization of a diene initiated by the formation of a Grignard reagent at one of the terminal double bonds. The resulting organomagnesium intermediate then acts as a nucleophile, attacking the second double bond within the same molecule to form a cyclic product. This process is a type of magnesium-ene reaction.
The general signaling pathway for this type of reaction can be visualized as follows:
Caption: Signaling pathway of the intramolecular Grignard-ene reaction.
Experimental Protocol: Intramolecular Cyclization of a Substituted Undecadiene
This protocol is adapted from the principles of magnesium-ene cyclizations, such as those used in natural product synthesis. It describes the intramolecular cyclization of a hypothetical substituted 1,10-undecadiene to form a substituted methylcyclopentane derivative.
Materials:
-
Substituted 1,10-undecadiene (e.g., a halide derivative to initiate Grignard formation)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon) to exclude moisture. The three-necked flask is equipped with a reflux condenser, a dropping funnel, and a gas inlet. A magnetic stir bar is placed in the flask.
-
Initiation of Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The flask is gently warmed with a heat gun under the inert atmosphere until violet vapors of iodine are observed. This helps to activate the magnesium surface.
-
Grignard Reaction: After cooling the flask to room temperature, anhydrous THF is added to cover the magnesium turnings. A solution of the substituted 1,10-undecadiene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel. A small portion of the diene solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. The remaining diene solution is then added dropwise at a rate that maintains a gentle reflux.
-
Cyclization: After the addition is complete, the reaction mixture is heated to reflux for several hours (e.g., 16 hours) to ensure the completion of the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired cyclized product.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for the Grignard-ene cyclization.
Quantitative Data Summary
The yield of Grignard-ene cyclizations can vary depending on the substrate and reaction conditions. The following table provides representative data based on analogous reactions reported in the literature, such as the synthesis of (±)-β-necrodol by Oppolzer and Snowden.[1]
| Substrate | Product | Reaction Type | Yield (%) | Reference |
| N,N-Dimethyl-3,7-dimethyl-6-octenylamine | (±)-β-Necrodol | Intramolecular Magnesium-ene | 58 | [1] |
| Hypothetical Substituted 1,10-Undecadiene | Substituted Methylcyclopentane Derivative | Intramolecular Grignard-ene | ~50-60 | - |
Note: The yield for the hypothetical reaction is an estimate based on similar reported transformations. Actual yields will depend on the specific substrate and optimization of reaction conditions.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are extremely flammable and should be handled with care in a well-ventilated fume hood, away from ignition sources.
-
The quenching of Grignard reactions is exothermic and should be performed slowly and with cooling.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
References
Application Note: Gas Chromatography Methods for the Separation of Undecadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecadiene, a C11 hydrocarbon with two double bonds, exists as a variety of structural, geometric, and chiral isomers. The specific configuration of these isomers can significantly influence their chemical and biological properties, making their accurate separation and identification crucial in fields ranging from synthetic chemistry and catalysis to flavor and fragrance analysis and pharmaceutical development. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like undecadienes. This application note provides detailed methodologies for the separation of undecadiene isomers by GC, focusing on the selection of appropriate capillary columns and optimized analytical conditions for resolving positional, geometric (cis/trans), and chiral (enantiomeric) isomers.
Challenges in Undecadiene Isomer Separation
The separation of undecadiene isomers by GC is challenging due to their similar physicochemical properties, such as boiling points and polarities. Positional isomers (e.g., 1,10-undecadiene vs. 2,9-undecadiene), geometric isomers (e.g., (E)- vs. (Z)-2,9-undecadiene), and enantiomers often co-elute on standard non-polar GC columns. Achieving successful separation requires the use of highly selective stationary phases that can differentiate between the subtle structural differences of the isomers.
Methods for Separating Positional and Geometric Isomers
The separation of positional and geometric isomers of undecadienes relies on stationary phases that can interact differently with the double bonds based on their location and orientation within the molecule. Polar and liquid crystal stationary phases are particularly effective for this purpose.
Using Polar Capillary Columns
Polar stationary phases, such as those containing cyanopropyl functional groups (e.g., DB-23), can effectively separate geometric isomers of conjugated dienes. While complete baseline separation can be challenging, these columns offer a significant improvement over non-polar phases. The separation is based on the difference in interaction between the polar stationary phase and the dipole moments of the cis and trans isomers.
Using Liquid Crystalline Stationary Phases
Liquid crystalline stationary phases offer exceptional selectivity for positional and geometric isomers based on the molecule's shape and rigidity.[1] These phases can separate isomers that are difficult to resolve on conventional columns. The ordered structure of the liquid crystal phase allows for differential partitioning of isomers based on their length-to-breadth ratio.
Table 1: GC Method Parameters for Positional and Geometric Isomer Separation
| Parameter | Method 1: Polar Column | Method 2: Liquid Crystal Column |
| Column | DB-23 (50% Cyanopropylphenyl) | MEAB Liquid Crystalline Phase |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 90 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Injector Temp. | 250 °C | 250 °C |
| Detector | FID or MS | FID or MS |
| Detector Temp. | 250 °C | 250 °C |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 160°C, then 4°C/min to 220°C[2] | Isothermal at 80-100°C (optimized for specific isomers) |
| Split Ratio | 50:1 | 50:1 |
| Injection Vol. | 1 µL | 1 µL |
Note: The oven program for the liquid crystal column should be optimized within its operational temperature range to achieve the best separation for the specific undecadiene isomers of interest.
Methods for Separating Chiral Isomers (Enantiomers)
The separation of enantiomers requires a chiral stationary phase (CSP). Cyclodextrin-based CSPs are widely used and highly effective for the chiral separation of a broad range of compounds, including hydrocarbons.[3][4]
Using Cyclodextrin-Based Chiral Columns
Derivatized cyclodextrins, such as those with permethylated or acetylated substitutions, create a chiral environment within the GC column. Enantiomers of a chiral undecadiene will have different affinities for the CSP, leading to different retention times and enabling their separation. The choice of the specific cyclodextrin derivative can significantly impact the separation efficiency. For instance, heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin has been shown to be effective for resolving the enantiomers of sesquiterpene hydrocarbons, which are structurally related to undecadienes.
Table 2: GC Method Parameters for Chiral Isomer Separation
| Parameter | Method 3: Chiral (Cyclodextrin) Column |
| Column | Rt-βDEXsm (or similar derivatized β-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Hydrogen (preferred for better efficiency) |
| Injector Temp. | 220 °C |
| Detector | FID or MS |
| Detector Temp. | 220 °C |
| Oven Program | 40°C (hold 1 min), ramp 2°C/min to 230°C (hold 3 min)[3] |
| Split Ratio | 100:1 |
| Injection Vol. | 1 µL |
Experimental Protocols
Sample Preparation
-
Standard Preparation: Prepare individual standards of the undecadiene isomers of interest, if available, at a concentration of approximately 100 µg/mL in a volatile solvent such as hexane or pentane.
-
Sample Dilution: Dilute the sample containing the mixture of undecadiene isomers in the same solvent to a final concentration within the linear range of the detector.
-
Filtration: If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.
GC Analysis Protocol
-
Instrument Setup: Install the appropriate GC column (as specified in Tables 1 or 2) in the gas chromatograph.
-
Conditioning: Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
Method Loading: Program the GC with the parameters outlined in the respective method tables.
-
Injection: Inject 1 µL of the prepared standard or sample into the GC.
-
Data Acquisition: Acquire the chromatogram and, if using a mass spectrometer, the corresponding mass spectra.
-
Identification: Identify the isomers based on their retention times compared to the standards. For unknown peaks, mass spectrometry data can aid in tentative identification. Kovats retention indices can also be calculated and compared to literature values for further confirmation.[5]
Data Presentation
Table 3: Hypothetical Retention Data for Undecadiene Isomers on Different Columns
| Isomer | Expected Elution Order on Polar Column (e.g., DB-23) | Expected Elution Order on Liquid Crystal Column | Expected Elution Order on Chiral Column |
| 1,10-Undecadiene | Early | Early | N/A (achiral) |
| (E)-2,9-Undecadiene | Earlier than Z | Later than Z | N/A (achiral) |
| (Z)-2,9-Undecadiene | Later than E | Earlier than E | N/A (achiral) |
| (R)-3,5-Undecadiene | - | - | Earlier |
| (S)-3,5-Undecadiene | - | - | Later |
This table illustrates the expected relative elution patterns based on general chromatographic principles. Actual retention times will vary based on the specific instrument and conditions.
Visualizations
Caption: General experimental workflow for the GC analysis of undecadiene isomers.
References
5,6-Undecadiene in Diels-Alder Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, facilitates the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. Allenes, hydrocarbons containing two cumulative double bonds, can participate in these reactions as either the 4π (diene) or 2π (dienophile) component, offering unique pathways to complex cyclic molecules. This document focuses on the application of a specific allene, 5,6-undecadiene, in Diels-Alder reaction mechanisms. While the use of allenes in cycloadditions is a subject of ongoing research, specific experimental data and established protocols for this compound remain limited in publicly available literature. This document, therefore, provides a foundational understanding of how this compound is expected to behave based on the general principles of allene reactivity in Diels-Alder reactions and outlines general experimental protocols that can be adapted for its use.
Theoretical Framework: this compound in Cycloadditions
This compound (CH₃(CH₂)₃CH=C=CH(CH₂)₃CH₃) is a non-terminal allene. Its reactivity in a Diels-Alder reaction can be considered in two primary modes:
-
As a Dienophile: One of the double bonds of the allene system can react with a conventional conjugated diene. The choice of the reacting double bond can be influenced by steric and electronic factors of the substituents on the diene.
-
As a Diene Component: When appropriately substituted to create a conjugated system (e.g., a vinylallene), the allene can act as the 4π component. However, this compound itself does not possess the requisite conjugated diene structure.
The reaction mechanism can proceed through either a concerted or a stepwise pathway. Computational studies on simpler allenes reacting with dienes suggest that both pathways are possible, with the preferred route depending on the specific reactants and conditions.
General Experimental Protocol for Diels-Alder Reactions Involving Allenes
The following is a generalized protocol that can serve as a starting point for investigating the Diels-Alder reactivity of this compound. Optimization of reaction parameters is crucial for achieving desired outcomes.
Reaction Setup and Procedure:
-
Reactant Preparation: Accurately weigh the diene (e.g., cyclopentadiene, furan) and the dienophile (this compound). The molar ratio of diene to dienophile may need to be optimized, often with the diene in excess.
-
Solvent Selection: Choose an appropriate solvent. For many Diels-Alder reactions, high-boiling aromatic solvents like xylene or toluene are used to facilitate the reaction at elevated temperatures.[1] For reactions at or below room temperature, solvents like dichloromethane or diethyl ether may be suitable.
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile (this compound) in the chosen solvent.
-
Addition of Diene: Add the diene to the flask. If the diene is volatile (e.g., cyclopentadiene, which needs to be freshly cracked from its dimer), it should be added cautiously.
-
Reaction Conditions:
-
Thermal Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can be added to accelerate the reaction and improve selectivity. The catalyst should be added at an appropriate temperature, often after cooling the initial mixture.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified using techniques such as column chromatography, recrystallization, or distillation.
-
-
Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: General Reaction Parameters for Diels-Alder Reactions
| Parameter | General Range/Conditions | Notes |
| Temperature | Room Temperature to 200°C | Dependent on the reactivity of the diene and dienophile. |
| Solvent | Toluene, Xylene, Dichloromethane, Diethyl Ether | Solvent choice depends on reaction temperature and solubility of reactants. |
| Reactant Ratio | 1:1 to 1:5 (Dienophile:Diene) | Using an excess of the more volatile or readily available reactant can drive the reaction to completion. |
| Reaction Time | 1 hour to 48 hours | Monitored by TLC or GC. |
| Catalyst | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Can enhance reaction rate and selectivity. |
Visualization of Reaction Mechanisms and Workflows
Diagram 1: General Diels-Alder Reaction Workflow
References
Application Notes and Protocols for Asymmetric Catalysis in Enantioselective Allene Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Axially chiral allenes are crucial structural motifs found in numerous natural products, pharmaceuticals, and advanced materials.[1][2] They also serve as versatile building blocks in organic synthesis and as chiral ligands in asymmetric catalysis.[2][3] The development of efficient and highly stereoselective methods for their synthesis is a significant goal in modern chemistry.[4][5] Catalytic asymmetric synthesis, utilizing transition metals or organocatalysts, offers a powerful strategy to access these valuable molecules from prochiral precursors with high enantiopurity.[2][6]
These application notes provide an overview of key catalytic systems, including those based on copper, palladium, rhodium, and organocatalysis, for the enantioselective synthesis of allenes. Detailed protocols for representative reactions and summary tables of their performance are included to facilitate practical application in a research and development setting.
Copper-Catalyzed Enantioselective Allene Synthesis
Copper catalysis has emerged as a robust and versatile platform for enantioselective allene synthesis, primarily through the SN2' substitution of propargylic electrophiles and the semireduction of conjugated enynes.[7][8] Copper hydride (CuH) catalysis, in particular, is noted for its mild reaction conditions and high functional group tolerance.[4][7]
Application: CuH-Catalyzed Semireduction of Enynes
This method provides efficient access to highly enantioenriched 1,3-disubstituted allenes from conjugated enynes using a copper hydride catalyst and a stoichiometric hydride source, with water often serving as the proton source.[4][7] The reaction is characterized by its mildness, accommodating a wide array of functional groups like esters, ketones, and halides.[4][7]
Workflow for CuH-Catalyzed Enantioselective Semireduction of Enynes
Caption: General workflow for copper-hydride catalyzed allene synthesis.
Data Summary: Copper-Catalyzed Allene Synthesis
| Method | Substrate Type | Catalyst System | Yield (%) | Enantioselectivity | Reference |
| Semireduction | Conjugated Enynes | CuH / (R)-DTBM-SEGPHOS | up to 98 | >99:1 er | [7], |
| Substitution | Propargylic Dichlorides | CuBr / SimplePhos Ligands | Good | 62-96% ee | ,[9] |
| Functionalization | Allenes | Cu / Chiral Ligand | - | High | [10] |
Protocol 1: General Procedure for CuH-Catalyzed Semireduction of 1,3-Enynes
Materials:
-
Copper(I) chloride (CuCl) (1-2 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS) (1-2 mol%)
-
Tetramethyldisiloxane (TMCTS) (1.5 equiv)
-
Enyne substrate (1.0 equiv)
-
Water (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (N₂ or Ar), add CuCl (0.01-0.02 equiv) and the chiral ligand (0.01-0.02 equiv).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add the enyne substrate (1.0 equiv) to the vial.
-
Sequentially add water (2.0 equiv) followed by TMCTS (1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction by exposing it to air and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched allene.
-
Determine the enantiomeric ratio (er) or enantiomeric excess (ee) by chiral HPLC analysis.
Palladium-Catalyzed Enantioselective Allene Synthesis
Palladium catalysis is a powerful tool for constructing chiral allenes, often through the SN2' substitution of prochiral substrates like bromodienes or the coupling of propargylic derivatives.[11] These methods provide access to a variety of aryl- and alkyl-substituted allenes with high yields and enantioselectivities.[11]
Application: SN2' Substitution of Prochiral Bromodienes
This protocol allows for the synthesis of various enantioenriched allenes from readily available prochiral bromodienes. The use of a chiral phosphine ligand, such as SYNPHOS, is critical for achieving high stereocontrol.[11]
Catalytic Cycle for Pd-Catalyzed Allene Synthesis
Caption: Simplified catalytic cycle for palladium-catalyzed allene synthesis.
Data Summary: Palladium-Catalyzed Allene Synthesis
| Substrate Type | Catalyst System | Nucleophile | Yield (%) | Enantioselectivity | Reference |
| Prochiral Bromodienes | Pd(dba)₂ / (R)-SYNPHOS | Malonates, Amines | up to 96 | up to 95:5 er | [11] |
| Propargylic Carbonates | Pd₂(dba)₃ / Ligand | Arylboronic acids | Good | Good | [12] |
| Dienallenes | Pd(OAc)₂ / VAPOL-PA | B₂pin₂ | up to 99 | up to 99.5:0.5 er | [13] |
Protocol 2: General Procedure for Pd-Catalyzed Asymmetric SN2' Substitution
Materials:
-
Palladium catalyst precursor (e.g., Pd(dba)₂) (2.5 mol%)
-
Chiral ligand (e.g., (R)-SYNPHOS) (7.5 mol%)
-
Prochiral bromodiene substrate (1.0 equiv)
-
Nucleophile (e.g., diethyl malonate) (1.2 equiv)
-
Base (e.g., Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the palladium precursor, chiral ligand, and base.
-
Add the anhydrous solvent and stir the mixture for 15-20 minutes at room temperature.
-
Add the prochiral bromodiene substrate and the nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for 12-48 hours, monitoring for completion by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the chiral allene.
-
Analyze the enantiomeric ratio by chiral HPLC.
Rhodium-Catalyzed Enantioselective Allene Synthesis
Rhodium catalysts have proven effective for the asymmetric synthesis of axially chiral allenes, particularly through 1,6-addition reactions to enynones or alkylation/defluorination of propargyl difluorides.[14][15] These methods often employ chiral diene or bisphosphine ligands to induce high levels of enantioselectivity.
Data Summary: Rhodium-Catalyzed Allene Synthesis
| Method | Substrate Type | Catalyst System | Yield (%) | Enantioselectivity | Reference |
| 1,6-Addition | 3-Alkynyl-2-en-1-ones | [Rh(acac)(C₂H₄)₂] / (R)-segphos | Good | up to 93% ee | [15] |
| Alkylation/Defluorination | Propargyl Difluorides | Chiral diene/rhodium complex | Good | up to 99% ee | [14] |
Protocol 3: General Procedure for Rh-Catalyzed Asymmetric 1,6-Addition
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂]) (3 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-segphos) (3.3 mol%)
-
3-Alkynyl-2-en-1-one substrate (1.0 equiv)
-
Aryltitanate reagent (e.g., PhTi(OPr-i)₄Li) (1.5 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.5 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Under an inert atmosphere, prepare the aryltitanate reagent in situ according to established literature procedures.
-
In a separate, dry reaction vessel, dissolve the rhodium precursor and the chiral ligand in anhydrous THF.
-
Cool the catalyst solution to a low temperature (e.g., -20 °C).
-
Add the enynone substrate, followed by TMSCl.
-
Slowly add the pre-formed aryltitanate solution to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time (e.g., 1-3 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the silyl enol ether of the chiral allene.
-
Determine enantiomeric excess by chiral HPLC analysis.
Organocatalytic Enantioselective Allene Synthesis
Organocatalysis provides a complementary, metal-free approach to chiral allenes.[16] These methods often involve the activation of substrates by chiral Brønsted acids (e.g., phosphoric acids) or amines, enabling highly enantioselective C-C and C-heteroatom bond formations.[17][18] A notable application is the synthesis of challenging tetrasubstituted allenes from racemic propargylic alcohols.[16][17]
Logical Relationship in Organocatalytic Allene Synthesis
Caption: Organocatalytic activation for tetrasubstituted allene synthesis.
Data Summary: Organocatalytic Allene Synthesis
| Substrate Type | Catalyst System | Nucleophile | Yield (%) | Enantioselectivity | Reference |
| Racemic Propargylic Alcohols | Chiral Phosphoric Acid | Indoles, Thiols | up to 96 | up to 97% ee | [16],[17] |
| Propargylic aza-p-QMs | Chiral Phosphoramide | Thiazolones | Good | High | [12] |
Protocol 4: General Procedure for Organocatalytic Synthesis of Tetrasubstituted Allenes
Materials:
-
Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid) (5-10 mol%)
-
Racemic propargylic alcohol substrate (1.0 equiv)
-
Nucleophile (e.g., 1,3-dicarbonyl compound, indole) (1.2 equiv)
-
Molecular sieves (e.g., 4 Å MS)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
To a dry reaction vial containing activated 4 Å molecular sieves, add the racemic propargylic alcohol, the nucleophile, and the chiral phosphoric acid catalyst.
-
Add the anhydrous solvent under an inert atmosphere.
-
Stir the reaction mixture at the indicated temperature (can range from ambient to elevated temperatures) for 24-72 hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, filter off the molecular sieves and concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified allene product using chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in catalytic asymmetric synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper Hydride Catalyzed Enantioselective Synthesis of Axially Chiral 1,3-Disubstituted Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Enantioselective Synthesis of Axially Chiral Allenes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective copper catalysed, direct functionalisation of allenes via allyl copper intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols [ideas.repec.org]
- 17. Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organocatalytic synthesis of axially chiral tetrasubstituted allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5,6-Undecadiene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5,6-undecadiene, a chiral allene, in the synthesis of valuable pharmaceutical intermediates. While direct literature examples of this compound in drug synthesis are limited, its unique structural and reactive properties make it a promising building block. The protocols and data presented herein are based on established reactivity of analogous allenes and serve as a guide for exploring the synthetic utility of this compound.
Allenes are a unique class of compounds characterized by two cumulative double bonds, which impart axial chirality and diverse reactivity.[1] This makes them attractive starting materials for the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2]
Key Reactive Properties of this compound
The reactivity of this compound is governed by the allenic functional group, which can participate in a variety of transformations, including:
-
Cycloaddition Reactions: The π-systems of the allene can act as either a 2π or 4π component in cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic scaffolds.
-
Transition-Metal Catalyzed Reactions: The double bonds of the allene can coordinate to transition metals, enabling a diverse array of catalytic transformations such as cyclizations, cross-coupling reactions, and additions.[3]
-
Electrophilic and Nucleophilic Additions: The electron-rich double bonds are susceptible to attack by electrophiles, while the central carbon can be attacked by nucleophiles after activation.
Application in the Synthesis of Heterocyclic Intermediates
Heterocyclic compounds are core structures in a vast number of pharmaceuticals. This compound can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles through cycloaddition and cyclization reactions.
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. When an allene is used in place of the alkene, it can lead to the formation of functionalized five-membered rings, which are common motifs in pharmaceutical agents.[4]
Proposed Reaction Scheme:
Experimental Protocol: General Procedure for Pauson-Khand Reaction of this compound
-
To a solution of this compound (1.0 equiv) and a substituted alkyne (1.2 equiv) in anhydrous toluene (0.1 M) is added dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv).
-
The reaction mixture is stirred under a carbon monoxide atmosphere (balloon pressure) at 60 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired fused cyclopentenone intermediate.
Table 1: Representative Data for Allene Pauson-Khand Reactions
| Entry | Alkyne Substituents (R, R') | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H, Phenyl | Toluene | 60 | 18 | 75 |
| 2 | Trimethylsilyl, H | DME | 70 | 24 | 68 |
| 3 | Phenyl, Phenyl | Dioxane | 80 | 16 | 82 |
| 4 | Propargyl alcohol | Toluene | 60 | 20 | 55 |
Note: Data is illustrative and based on analogous reactions with other allenes.
Application in the Synthesis of Carbocyclic Intermediates
Carbocyclic frameworks are prevalent in many classes of drugs, including steroids and prostaglandins. The reactivity of this compound can be harnessed to construct complex carbocyclic systems with high stereocontrol.
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. While this compound is not a conjugated diene, it can react with a suitable diene where one of its double bonds acts as the dienophile. Alternatively, it can be isomerized to a conjugated diene prior to the cycloaddition. Transition metal catalysis can also facilitate formal [4+2] cycloadditions.
Proposed Workflow for Diels-Alder Reaction:
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed [4+2] Cycloaddition
-
To a solution of the diene (1.0 equiv) in anhydrous dichloromethane (0.2 M) at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv).
-
A solution of this compound (1.2 equiv) in dichloromethane is added dropwise over 30 minutes.
-
The reaction is stirred at -78 °C for 4-8 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the cyclohexene adduct.
Table 2: Representative Data for Allene [4+2] Cycloadditions
| Entry | Diene | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (dr) |
| 1 | Cyclopentadiene | BF₃·OEt₂ | -78 | 6 | 85 | >95:5 |
| 2 | Furan | ZnCl₂ | 0 | 12 | 60 | 90:10 |
| 3 | Anthracene | Thermal (xylene) | 140 | 24 | 70 | N/A |
| 4 | Danishefsky's diene | Eu(fod)₃ | 25 | 8 | 92 | >98:2 |
Note: Data is illustrative and based on analogous reactions with other allenes.
Transition-Metal Catalyzed Cycloisomerization
Transition metal catalysts can induce the cycloisomerization of allenes, leading to the formation of various cyclic and bicyclic structures. These reactions are often highly efficient and stereoselective, providing access to complex scaffolds from simple acyclic precursors.[5]
Proposed Signaling Pathway for Gold-Catalyzed Cycloisomerization:
Experimental Protocol: General Procedure for Gold-Catalyzed Cycloisomerization
-
To a solution of this compound (1.0 equiv) in anhydrous 1,2-dichloroethane (0.05 M) is added a gold(I) catalyst (e.g., [Ph₃PAu]NTf₂, 2-5 mol%).
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C, monitoring by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the cyclized product.
Table 3: Representative Data for Gold-Catalyzed Allene Cycloisomerizations
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2 | DCE | 25 | 4 | 95 |
| 2 | 5 | Toluene | 80 | 2 | 88 |
| 3 | 2 | MeCN | 50 | 6 | 91 |
| 4 | 5 | Dioxane | 60 | 8 | 79 |
Note: Data is illustrative and based on analogous reactions with other allenes.
Conclusion
This compound represents a versatile and currently underutilized building block for the synthesis of pharmaceutical intermediates. The application notes and protocols provided here, based on the well-established chemistry of allenes, offer a solid foundation for researchers to explore its potential in constructing novel carbocyclic and heterocyclic scaffolds. The unique reactivity of the allene moiety, coupled with the potential for high stereocontrol, makes this compound a promising candidate for the development of efficient and innovative synthetic routes to valuable pharmaceutical compounds. Further research into the specific reactions of this compound is warranted to fully unlock its synthetic potential.
References
- 1. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical transformations for allene synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. [2+2+1] Cyclization of allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Undecadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-undecadiene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing methods based on the coupling of terminal alkynes with aldehydes, such as the Crabbé-Ma reaction.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure all reagents are pure and dry. Aldehydes should be freshly distilled, and solvents like toluene should be anhydrous. The presence of water can significantly reduce the efficiency of the reaction.[1][2]
-
Reaction Conditions: The reaction temperature and concentration are critical. Optimization studies have shown that for similar reactions, a temperature of 130°C in toluene often provides good results.[2] Running the reaction in a sealed tube can also be beneficial.[2]
-
Stoichiometry: The ratio of reactants is crucial. An excess of the aldehyde and the amine base (e.g., morpholine) relative to the terminal alkyne is typically employed.[2]
-
Catalyst Activity: If using a catalyst like ZnI₂, ensure it is of high purity and handled under an inert atmosphere to prevent deactivation.
Q2: I am observing significant amounts of side products in my reaction mixture. What are these likely to be and how can I minimize their formation?
A2: The formation of byproducts is a common challenge. Identifying and mitigating their formation is key to a successful synthesis.
-
Propargyl Amine Intermediate: A common byproduct is the unreacted propargyl amine intermediate.[1] Its accumulation might indicate that the subsequent elimination step to form the allene is slow or incomplete. Increasing the reaction time or temperature might facilitate its conversion.
-
Alkyne Homocoupling: Dimerization of the starting alkyne can occur, especially in the presence of copper catalysts. Minimizing the concentration of the alkyne and ensuring a well-controlled addition to the reaction mixture can reduce this side reaction.
-
Isomerization: Allenes can be prone to isomerization to more stable conjugated dienes or alkynes under harsh conditions (e.g., high temperatures or presence of acid/base). It is crucial to work up the reaction mixture promptly and use neutral conditions for purification where possible.
Q3: The purification of this compound is proving difficult. What is the recommended procedure?
A3: this compound is a non-polar aliphatic hydrocarbon, which dictates the choice of purification method.
-
Flash Column Chromatography: This is the most common method for purifying compounds of this type.[3][4]
-
Stationary Phase: Silica gel is the standard choice.[4] If your compound is sensitive to the acidic nature of silica, you can use deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine) or neutral alumina.[4][5]
-
Mobile Phase: A non-polar eluent system is required. Typically, a gradient of ethyl acetate in hexane or petroleum ether is effective.[2][3] For a non-polar compound like this compound, starting with pure hexane or petroleum ether is recommended.
-
-
Work-up: After the reaction, a standard aqueous work-up is necessary to remove the catalyst and any water-soluble byproducts. The organic layer should be washed with brine and dried over an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating and proceeding to chromatography.[6]
Q4: I am struggling with the stereoselectivity of my reaction. How can I control the formation of the desired stereoisomer?
A4: Achieving high stereoselectivity in allene synthesis can be challenging.
-
Chiral Catalysts and Reagents: For enantioselective synthesis, the use of chiral ligands with metal catalysts or chiral amines is a common strategy.[7][8] While this adds complexity, it allows for the synthesis of optically active allenes.
-
Reaction Mechanism Control: The stereochemical outcome often depends on the reaction mechanism. For instance, some reactions proceed through a syn-elimination while others follow an anti-elimination pathway. Understanding the mechanism of your chosen synthetic route is crucial for predicting and controlling the stereochemistry.
-
Substrate Control: The stereochemistry of the starting materials can sometimes be transferred to the product. This is particularly relevant in syntheses starting from chiral propargylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A prevalent method for synthesizing 1,3-disubstituted allenes like this compound is the Crabbé-Ma reaction. This one-pot synthesis involves the reaction of a terminal alkyne (in this case, 1-hexyne) with an aldehyde (pentanal) in the presence of a catalyst like zinc iodide (ZnI₂) and an amine base such as morpholine.[1][9][10]
Q2: What are the key parameters to control in the synthesis of this compound?
A2: The key parameters to control are:
-
Temperature: Typically, the reaction is carried out at elevated temperatures, often around 130°C.[2]
-
Solvent: Anhydrous toluene is a commonly used solvent.[1][2]
-
Amine: Morpholine has been shown to be an effective amine for this type of transformation.[1]
-
Catalyst: High-purity ZnI₂ is an effective and cost-efficient catalyst.[1]
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety procedures should be followed.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents and reagents can be pyrophoric or react violently with water. Handle them with care under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is performed at a high temperature, so appropriate precautions against burns should be taken.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a 1,3-disubstituted allene, such as this compound, based on the Crabbé-Ma reaction. This protocol should be adapted and optimized for the specific substrates and scale of your reaction.
Synthesis of this compound from 1-Hexyne and Pentanal
This procedure is based on the one-pot synthesis of 1,3-disubstituted allenes developed by Ma and co-workers.[1][2]
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 1-Hexyne | 1.0 mmol | Starting alkyne |
| Pentanal | 1.8 mmol | Aldehyde |
| Morpholine | 1.4 mmol | Amine base |
| Zinc Iodide (ZnI₂) | 0.8 mmol | Catalyst |
| Toluene | 3-8 mL | Anhydrous solvent |
| Temperature | 130 °C | Oil bath temperature |
| Reaction Time | Monitored by TLC/NMR | Typically several hours |
Procedure:
-
To a dried reaction tube, add zinc iodide (0.8 mmol).
-
Dry the reaction tube containing the catalyst under vacuum while gently heating with a heat gun.
-
Allow the tube to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Sequentially add anhydrous toluene (3-8 mL), pentanal (1.8 mmol), 1-hexyne (1.0 mmol), and morpholine (1.4 mmol) to the reaction tube.
-
Equip the tube with a reflux condenser and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using petroleum ether or hexane as the eluent to afford this compound.[2]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. One-Pot Synthesis of 1,3-Disubstituted Allenes from 1-Alkynes, Aldehydes, and Morpholine [organic-chemistry.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Purification [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. Allenation of Terminal Alkynes with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of 1,3-disubstituted allenes from 1-alkynes, aldehydes, and morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allene synthesis by olefination or allenation [organic-chemistry.org]
Common side reactions in the synthesis of allenes
Welcome to the technical support center for allene synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the synthesis of allenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing allenes?
A1: Common and versatile methods for allene synthesis include the Skattebøl rearrangement (and its variant, the Doering-Moore-Skattebøl reaction) starting from gem-dihalocyclopropanes, and various methods starting from propargylic precursors, such as nucleophilic substitution reactions (often using organocuprates) and transition metal-catalyzed cross-coupling reactions.[1] Other methods include the Crabbé-Ma allene synthesis from terminal alkynes and aldehydes, and the Myers allene synthesis from propargylic alcohols.[2][3]
Q2: I am getting a low yield of my desired allene. What are the general steps I can take to improve it?
A2: Low yields can result from a variety of factors. Here are some general troubleshooting steps:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as many organometallic intermediates are sensitive to moisture.
-
Reaction Temperature: Temperature control is often critical. Reactions may require very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.
-
Inert Atmosphere: Many reactions for allene synthesis, especially those involving organometallic reagents, must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.
-
Workup Procedure: Quench the reaction carefully at the appropriate time and use appropriate workup conditions to avoid degradation of the allene product. Allenes can be sensitive to acidic conditions.[4]
Q3: How can I identify the common side products in my reaction mixture?
A3: Spectroscopic methods are essential for identifying side products:
-
¹³C NMR: The central sp-hybridized carbon of the allene typically appears at a characteristic downfield shift of around 200-220 ppm, which is a key diagnostic peak.[5]
-
¹H NMR: Allenic protons typically resonate between 4.5 and 5.5 ppm. Terminal alkynes, a common byproduct, show a characteristic proton signal between 2 and 3 ppm.[6]
-
IR Spectroscopy: Allenes exhibit a characteristic cumulative double bond stretch around 1950 cm⁻¹. Terminal alkynes show a C≡C stretch around 2100-2260 cm⁻¹ and a ≡C-H stretch around 3300 cm⁻¹.[5]
-
GC-MS: This technique is useful for separating and identifying volatile components of the reaction mixture by their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Formation of Cyclopentadiene in Skattebøl / Doering-Moore-Skattebøl Rearrangement
Question: I am trying to synthesize an allene from a vinyl-substituted gem-dihalocyclopropane using the Skattebøl rearrangement, but I am observing a significant amount of a cyclopentadiene byproduct. How can I minimize this side reaction?
Answer: The formation of a cyclopentadiene is a known side reaction in the Skattebøl rearrangement when the cyclopropane ring has a vinyl substituent.[1] This occurs through a "foiled carbene" intermediate, leading to a vinylcyclopropane rearrangement.
Troubleshooting Steps:
-
Temperature Control: This rearrangement is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the formation of the allene can help to suppress the cyclopentadiene formation.
-
Choice of Base: The choice of organolithium reagent can influence the reaction pathway. Experiment with different alkyllithium bases (e.g., n-BuLi, MeLi) to see if the selectivity can be improved.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further rearrangement of the allene or intermediates.
Reaction Pathway:
Caption: Skattebøl rearrangement and competing cyclopentadiene formation.
Issue 2: Formation of Isomeric Alkyne from Propargylic Precursors
Question: My allene synthesis from a propargylic halide/ester is yielding a significant amount of the isomeric alkyne. How can I improve the selectivity for the allene (Sₙ2' product)?
Answer: The competition between the Sₙ2' (leading to the allene) and Sₙ2 (leading to the alkyne) pathways is a common challenge in syntheses starting from propargylic electrophiles.[7] The outcome is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Nucleophile Choice: "Soft" nucleophiles generally favor the Sₙ2' pathway. Organocuprates are often used to promote allene formation. The choice of the organometallic reagent is crucial.
-
Ligand Selection (for Palladium-Catalyzed Reactions): In palladium-catalyzed cross-coupling reactions of propargylic electrophiles, the choice of phosphine ligand can have a dramatic effect on the regioselectivity. Bulky, electron-rich ligands often favor the formation of the allene.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. A less polar, non-coordinating solvent may favor the Sₙ2' reaction.
-
Leaving Group: The nature of the leaving group on the propargylic substrate can also affect the selectivity. Experimenting with different leaving groups (e.g., halides, tosylates, carbonates) may be beneficial.
Quantitative Data on Ligand Effects in Pd-Catalyzed Allyl-Propargyl Coupling:
| Entry | Ligand | Solvent | Allene:Enyne Ratio | Yield (%) |
| 1 | dppf | Toluene | - | 85 (enyne) |
| 2 | rac-binap | Toluene | >95:5 (enyne) | 95 (enyne) |
| 3 | PPh₃ | Toluene | 1:2.3 (enyne:allene) | 88 (mixture) |
Data adapted from a study on allyl-propargyl cross-couplings, where the desired product was the 1,5-enyne. This illustrates how ligand choice can significantly alter the product ratio, with monodentate ligands like PPh₃ favoring allene formation in this specific system.[8]
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving allene selectivity.
Issue 3: Dimerization or Oligomerization of the Allene Product
Question: I am successfully forming my allene product, but it appears to be dimerizing or oligomerizing during the reaction or workup. How can I prevent this?
Answer: Allenes can undergo thermal or metal-catalyzed dimerization and oligomerization, especially if they are heated for prolonged periods or if residual catalyst is present.
Troubleshooting Steps:
-
Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times once the allene has formed. Monitor the reaction closely and work it up promptly upon completion.
-
Catalyst Removal: If a transition metal catalyst is used, ensure its complete removal during workup. This can often be achieved by filtration through a pad of silica gel or celite.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.
-
Storage: Store the purified allene at low temperatures and under an inert atmosphere to prevent decomposition and oligomerization over time.
Experimental Protocols
Optimized Protocol for Doering-Moore-Skattebøl Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
gem-Dibromocyclopropane derivative (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Methyllithium (or n-butyllithium) solution in ether (2.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the gem-dibromocyclopropane derivative dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyllithium solution dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude allene by flash column chromatography on silica gel, using a non-polar eluent and keeping the column cold if the allene is particularly unstable.
Experimental Workflow Diagram:
Caption: Workflow for the Doering-Moore-Skattebøl reaction.
References
- 1. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]
- 2. Crabbé reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. baranlab.org [baranlab.org]
- 6. Allene formation by gold catalyzed cross-coupling of masked carbenes and vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Construction of 1,5-Enynes by Stereospecific Pd-Catalyzed Allyl-Propargyl Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 5,6-undecadiene functionalization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the functionalization of 5,6-undecadiene. The content is structured to address common challenges and provide actionable solutions for this versatile, non-terminal allene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful building block? this compound is an organic compound featuring a disubstituted allene functional group within an eleven-carbon chain. Allenes are valuable synthetic intermediates due to their unique geometry and high reactivity, conferred by two adjacent double bonds. They serve as versatile synthons in the synthesis of complex molecules, including natural products and pharmaceuticals.
Q2: What are the primary modes of functionalization for this compound? As a disubstituted allene, this compound can undergo a variety of transformations, including:
-
Hydrofunctionalization: The addition of H-X across one of the double bonds (e.g., hydroarylation, hydroamination, hydrocyanation).
-
Cycloaddition Reactions: Acting as a diene or dienophile in reactions like [4+2] (Diels-Alder) or [5+2] cycloadditions to form cyclic structures.[1][2]
-
Oxidative Functionalization: Reactions such as allylic oxidation, epoxidation, or dihydroxylation to introduce oxygen-containing functional groups.[3]
-
Radical Functionalization: The addition of radicals across the allene system, which has seen significant progress in recent years.[4]
Q3: How does the disubstituted nature of this compound affect its reactivity compared to terminal allenes? The steric hindrance from the alkyl groups on both sides of the allene can be advantageous. For instance, in some Rh(I)-catalyzed cycloadditions, less substituted allenes are prone to dimerization, which poisons the catalyst. The bulkier profile of this compound can suppress this side reaction, leading to higher yields of the desired cycloadduct.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of this compound.
Guide 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the common causes and solutions? A: Low yields in allene functionalization can stem from several factors. Use the following logical workflow to diagnose the issue.
-
Catalyst Poisoning: For metal-catalyzed reactions (e.g., Rh, Pd), the catalyst can be sequestered in an inactive state. For example, less substituted allenes can cause irreversible catalyst dimerization. While this compound is less prone to this, ensure reaction conditions do not favor catalyst decomposition.[5]
-
Side Reactions: Allenes are highly reactive and can undergo undesired transformations. Analyze your crude reaction mixture for byproducts. A common issue in cycloadditions is the formation of a 2:1 adduct between the allene and the other reactant; adjusting stoichiometry (e.g., using fewer equivalents of the allene) can mitigate this.[6]
-
Suboptimal Conditions: Temperature and concentration are critical. For some cycloadditions, high concentrations can lead to undesired products. Conversely, some reactions require elevated temperatures to overcome activation barriers.[6][7] Systematic optimization is key.
Guide 2: Poor Regio- or Stereoselectivity
Q: My reaction produces a mixture of isomers. How can I improve selectivity? A: Selectivity is a common challenge in allene chemistry, governed by a delicate balance of electronic and steric factors.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence selectivity. Non-polar solvents may favor certain transition states over others. In some Diels-Alder reactions, polar solvents enhance selectivity.[8][9] A solvent screen is often a crucial first step in optimization.
-
Catalyst and Ligand Choice: In metal-catalyzed processes, the ligand plays a paramount role. For example, in a Cu-catalyzed hydrocyanation, the regioselectivity is dictated by the formation of an allyl-copper intermediate, the stability of which is influenced by the ligand.[10] Screening different ligands (e.g., with varying steric bulk or electronic properties) is a powerful strategy.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by increasing the energy difference between competing transition states, favoring the pathway with the lower activation energy.[6]
Quantitative Data on Reaction Optimization
The following tables summarize data from studies on allene functionalization, providing a starting point for optimizing conditions for this compound.
Table 1: Optimization of Catalyst and Oxidant for Allene Aziridination (Data adapted from a study on a tethered cyclopentylallene system, which serves as a model for intramolecular functionalization)[11]
| Entry | Catalyst (mol%) | Oxidant | Conditions | Yield of Aziridine (%) | Ratio (Aziridination:C-H Amination) |
| 1 | Rh₂(esp)₂ (1) | PhI(OAc)₂ | CH₂Cl₂ | 40 | 1 : 1.1 |
| 2 | Rh₂(esp)₂ (1) | PhI(OPiv)₂ | CH₂Cl₂ | 35 | 1 : 1.5 |
| 3 | Rh₂(esp)₂ (1) | PhIO | CH₂Cl₂ | 66 | 4 : 1 |
| 4 | Rh₂(TPA)₄ (1) | PhIO | CH₂Cl₂ | 80 | 5.3 : 1 |
TPA = triphenylacetate; esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid
Table 2: Effect of Solvent and Temperature on a [4+2] Cycloaddition (Data adapted from a study on the asymmetric synthesis of piperidines)[6]
| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | Toluene | 24 | >95 | 88 |
| 2 | 0 | Toluene | 48 | >95 | 92 |
| 3 | -20 | Toluene | 96 | >95 | 96 |
| 4 | -38 | Toluene | 168 | 94 | 98 |
Key Experimental Protocols
Protocol 1: General Procedure for Hydroboration-Oxidation of this compound
This protocol describes the anti-Markovnikov addition of water across one of the allene's double bonds to yield an unsaturated alcohol.[12]
Workflow Diagram:
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-THF complex (BH₃•THF, 1 M solution in THF, ~0.4 eq)
-
Sodium Hydroxide (NaOH, 3 M aqueous solution)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether, Saturated NaCl solution, Anhydrous Na₂SO₄
Procedure:
-
Hydroboration: To a flame-dried, nitrogen-purged round-bottom flask, add this compound dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the BH₃•THF solution dropwise over ~10 minutes. Slower addition can improve regioselectivity.[12]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C.
-
Carefully add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
Allow the mixture to warm to room temperature and stir vigorously overnight.
-
Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with saturated NaCl solution (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol using silica gel column chromatography.
Protocol 2: General Procedure for a [4+2] Cycloaddition (Diels-Alder Reaction)
This protocol outlines a typical procedure for reacting this compound (acting as the diene component) with an electron-deficient dienophile.[13]
Materials:
-
This compound (1.0 eq)
-
Dienophile (e.g., Maleic anhydride, 1.0-1.2 eq)
-
Solvent (e.g., Toluene or Xylene)
-
Hydroquinone (optional, as a polymerization inhibitor)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, the dienophile, and a small amount of hydroquinone (if needed).
-
Add the solvent (e.g., Toluene).
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and reactants) and monitor the reaction progress by TLC or GC. Diels-Alder reactions often require elevated temperatures.[13]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or silica gel column chromatography to yield the cyclohexene derivative.
References
- 1. Buy this compound (EVT-1197222) | 18937-82-1 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical functionalization of allenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zn-catalyzed Enantio- and Diastereoselective Formal [4+2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C11H20 | CID 543137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers [beilstein-journals.org]
- 11. Allene Functionalization via Bicyclic Methylene Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. community.wvu.edu [community.wvu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Nonpolar Hydrocarbon Dienes
Welcome to the technical support center for the purification of nonpolar hydrocarbon dienes. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why are nonpolar hydrocarbon dienes difficult to purify?
A1: The purification of nonpolar hydrocarbon dienes presents several challenges. Their nonpolar nature limits the effectiveness of traditional chromatography that relies on polarity differences. Additionally, conjugated dienes are prone to polymerization, especially at elevated temperatures, which can occur during distillation.[1][2] Separating geometric isomers (cis/trans) and constitutional isomers can also be difficult due to their very similar physical properties like boiling points and solubility.[3][4]
Q2: What are the most common impurities found in crude diene samples?
A2: Common impurities can include other hydrocarbons with similar boiling points, partially reacted starting materials, and byproducts from the synthesis.[5] Polar impurities, such as residual solvents or reagents from the reaction, may also be present.[6] For conjugated dienes, oligomers or polymers formed during the reaction or storage are a significant concern.[1][2]
Q3: How can I prevent my conjugated diene from polymerizing during purification?
A3: To prevent polymerization, it is crucial to work at the lowest feasible temperatures.[6] For distillations, vacuum distillation is highly recommended to lower the boiling point. The addition of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, to the crude mixture before heating can be effective.[1] It is also important to exclude air (oxygen), as peroxides can initiate polymerization.[7]
Q4: Which analytical techniques are best for assessing the purity of my diene?
A4: Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile dienes and can often separate isomers.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying isomeric impurities. For dienes with a chromophore, UV-Vis spectroscopy can be used for quantification.[7] A combination of techniques is often necessary for a complete purity assessment.[9]
Troubleshooting Guides
This section addresses specific problems you might encounter during purification.
Issue 1: Co-elution of Impurities in Column Chromatography
Q: I'm using silica gel chromatography, but my desired diene is co-eluting with a nonpolar impurity. How can I improve the separation?
A: This is a common issue due to the nonpolar nature of both your product and the impurity. Here are several strategies to try:
-
Solvent System Optimization: Since your compounds are nonpolar, you need a very nonpolar mobile phase. Start with 100% hexane or petroleum ether and gradually increase the polarity by adding a slightly more polar solvent like toluene or dichloromethane in very small increments (e.g., 0.5-1%).[10][11] The goal is to find a solvent system where your compound has an Rf value between 0.3 and 0.7 on a TLC plate, and the impurity has a significantly different Rf.[12]
-
Change the Stationary Phase: If silica gel isn't providing enough separation, consider using alumina. Alumina is available in acidic, neutral, and basic forms, and one of these may offer different selectivity for your specific compounds.[12] For highly nonpolar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase could also be an option.[13]
-
Argentation Chromatography: For separating compounds based on the degree of unsaturation, silica gel impregnated with silver nitrate (AgNO₃) can be highly effective. The silver ions interact differently with the π-bonds of the diene and any other unsaturated impurities, often leading to excellent separation.
Issue 2: Product Degradation during Distillation
Q: I'm trying to purify my conjugated diene by distillation, but I'm getting a low yield and finding a polymeric residue in the distillation flask. What's going wrong?
A: This strongly suggests that your diene is polymerizing at the distillation temperature.[2]
-
Reduce the Temperature: The most critical step is to lower the boiling point by performing the distillation under vacuum.[14] The lower the pressure, the lower the temperature required.
-
Add an Inhibitor: Before starting the distillation, add a small amount of a polymerization inhibitor like hydroquinone or 4-tert-butylcatechol (TBC) to the crude material.[1]
-
Use a Carrier Gas: A slow stream of an inert gas like nitrogen or argon can help carry the vapor over, a technique known as steam distillation if steam is used, which can sometimes allow for distillation at a lower temperature.
Issue 3: Inability to Separate Geometric Isomers
Q: My product is a mixture of cis and trans diene isomers, and I cannot separate them by standard column chromatography or distillation. What should I do?
A: Separating geometric isomers is a significant challenge because their physical properties are often very similar.[3][15]
-
Specialized Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with specialized columns, may provide the necessary resolution.[16] Supercritical Fluid Chromatography (SFC) is another powerful technique for isomer separation.[16] As mentioned before, argentation (silver nitrate) chromatography can also be effective for separating isomers.
-
Selective Derivatization: It may be possible to selectively react one isomer with a reagent, allowing for the separation of the derivatized compound from the unreacted isomer. This is an indirect method and would require subsequent removal of the derivatizing group. A classic example is the Diels-Alder reaction, where conjugated dienes react with dienophiles. Different isomers may react at different rates.
-
Crystallization: If your compound is a solid, fractional crystallization from different solvents could be attempted. Sometimes, isomers exhibit different crystal packing and solubility.[16]
Experimental Protocols
Protocol 1: Flash Column Chromatography for Nonpolar Dienes
This protocol is for the purification of a nonpolar diene from a slightly more polar impurity.
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC).[17] Test various nonpolar solvents like hexanes, petroleum ether, and mixtures with small amounts of toluene or dichloromethane.[10] The ideal system should give your target diene an Rf of ~0.3-0.5 and provide the largest possible separation from impurities.[12]
-
Column Packing: Select a column with a diameter and length appropriate for the amount of sample. A general rule is to use 20-50 times the weight of the sample in silica gel.[18] Pack the column using the "wet slurry" method with your chosen nonpolar solvent to ensure a homogenous packing.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the chromatography solvent. If the sample is not very soluble, you can dissolve it in a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column.
-
Elution: Begin eluting with the nonpolar solvent. Apply gentle air pressure ('flash' chromatography) to speed up the process.[12]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Vacuum Distillation of a Polymerization-Sensitive Diene
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a cold trap between your receiving flask and the vacuum pump to protect the pump.
-
Add Inhibitor: Add a small amount (e.g., a few crystals) of a polymerization inhibitor like 4-tert-butylcatechol to the crude diene in the distillation flask.[1]
-
Evacuate the System: Close the system to the atmosphere and slowly apply vacuum. Bumping can be minimized by starting the magnetic stirring of the distillation pot.
-
Heating: Gently heat the distillation flask using a heating mantle. The temperature should be increased slowly until the diene begins to boil and distill.
-
Monitor and Collect: Record the vapor temperature and the pressure. The boiling point will be significantly lower than at atmospheric pressure. Collect the distilled product in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
Breaking Vacuum: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly re-introducing air or an inert gas into the system.
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Mixture
| Purification Method | Purity of Diene (%) | Yield (%) | Key Challenge |
| Fractional Distillation | 95 | 75 | Isomer separation was poor. |
| Vacuum Distillation | 96 | 60 | Some polymerization occurred. |
| Silica Gel Chromatography | 98 | 85 | Co-elution with nonpolar alkane impurity. |
| Argentation Chromatography | >99 | 80 | Successful separation of isomers and impurities. |
Visualizations
Below are diagrams illustrating key workflows and concepts in diene purification.
Caption: Troubleshooting workflow for diene purification.
Caption: Logic for selecting a primary purification method.
References
- 1. EP0030673B1 - Method for inhibiting polymerization of conjugated dienes - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. quora.com [quora.com]
- 5. Naphthalene - Wikipedia [en.wikipedia.org]
- 6. solutions.sulzer.com [solutions.sulzer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Dienes and Polyenes and Their Structure Determination | Semantic Scholar [semanticscholar.org]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. columbia.edu [columbia.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 18. web.uvic.ca [web.uvic.ca]
Long-term stability and storage conditions for 5,6-undecadiene
This technical support center provides guidance on the long-term stability and optimal storage conditions for 5,6-undecadiene. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is an allene, a class of unsaturated hydrocarbons known to be less stable than their conjugated or isolated diene isomers.[1] While relatively stable under optimal conditions, it is sensitive to oxidation, polymerization, and potentially acid-catalyzed hydration, especially during long-term storage or when exposed to air, light, or elevated temperatures. The central sp-hybridized carbon atom in the allene structure contributes to its higher reactivity.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are believed to be:
-
Polymerization: Allenes, particularly those that are not sterically hindered, have a tendency to polymerize. This can be initiated by heat, light, or trace impurities.[1]
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, such as epoxides, aldehydes, ketones, or carboxylic acids, especially in the presence of light or metal catalysts.
-
Hydration: In the presence of acid and water, allenes can undergo hydration to form ketones.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to determine the purity and identify potential volatile impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities. The central carbon of the allene typically shows a characteristic signal in the 13C NMR spectrum around 200-220 ppm.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color change, increased viscosity). | Polymerization or oxidation. | Discard the sample as its purity is compromised. For future storage, ensure an inert atmosphere and low temperature. |
| Unexpected peaks in GC-MS or NMR analysis. | Degradation of the sample. | Identify the new peaks by comparing with known spectra of potential degradation products (e.g., ketones, aldehydes). Review storage conditions and handling procedures. |
| Inconsistent experimental results. | Sample degradation leading to lower effective concentration. | Re-evaluate the purity of the this compound sample before use. If degradation is suspected, purify the compound or use a fresh batch. |
| Difficulty in dissolving the compound. | Polymerization has occurred, leading to insoluble higher molecular weight species. | The sample is likely unusable. Ensure stringent inert atmosphere conditions during storage and handling to prevent polymerization. |
Long-Term Storage Conditions
For optimal long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | To minimize the rate of degradation reactions and prevent polymerization. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent oxidation by atmospheric oxygen.[3] |
| Light | In an amber glass vial or protected from light | To prevent light-induced degradation and polymerization.[4][5] |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap | To provide a non-reactive and impermeable barrier to air and moisture.[5] |
| Purity | High purity, free from acidic or metallic impurities | Impurities can catalyze degradation reactions. |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method for assessing the stability of this compound under various conditions.
1. Objective: To evaluate the stability of this compound over time at different temperatures and atmospheric conditions.
2. Materials:
-
High-purity this compound
-
Anhydrous, peroxide-free non-polar solvent (e.g., hexane or heptane)
-
Amber glass vials with PTFE-lined septa
-
Nitrogen or argon gas source
-
GC-MS system with a suitable column for hydrocarbon analysis
-
NMR spectrometer
3. Experimental Setup:
-
Prepare a stock solution of this compound in the chosen anhydrous, non-polar solvent at a known concentration (e.g., 10 mg/mL).
-
Aliquot the stock solution into several amber glass vials.
-
Divide the vials into different storage condition groups:
-
Group A (Control): -80°C, under argon atmosphere.
-
Group B: -20°C, under argon atmosphere.
-
Group C: 4°C, under argon atmosphere.
-
Group D: 25°C (Room Temperature), under argon atmosphere.
-
Group E: 25°C (Room Temperature), exposed to air.
-
Group F (Accelerated Stability): 40°C, under argon atmosphere.
-
4. Time Points for Analysis: Analyze samples from each group at the following time points: 0, 1, 3, 6, and 12 months. For the accelerated stability group (Group F), analysis at earlier time points (e.g., 1, 2, 4, 8 weeks) is recommended.
5. Analytical Procedure:
-
At each time point, retrieve one vial from each storage group.
-
Allow the vial to equilibrate to room temperature before opening.
-
GC-MS Analysis:
-
Dilute an aliquot of the sample to an appropriate concentration for GC-MS analysis.
-
Inject the sample into the GC-MS system.
-
Analyze the chromatogram to determine the peak area of this compound and any new peaks corresponding to degradation products.
-
-
NMR Analysis:
-
Evaporate the solvent from a larger aliquot under a gentle stream of nitrogen.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the structure and identify any degradation products.
-
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.
-
Identify and quantify major degradation products by comparing their mass spectra and NMR data with known compounds.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Visible light mediated functionalization of allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
Technical Support Center: Troubleshooting NMR Peak Assignment for Allenic Protons
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering challenges with the NMR peak assignment of allenic protons. The unique electronic structure and geometry of allenes often lead to complex spectra that require a multi-faceted analytical approach.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for allenic protons and carbons?
A: Allenic protons and carbons resonate in characteristic regions of their respective NMR spectra. However, these shifts are highly sensitive to substitution.
The central sp-hybridized carbon of the allene is significantly deshielded and appears far downfield in the ¹³C NMR spectrum. The terminal sp²-hybridized carbons and their attached protons appear in the vinylic region.
Data Presentation: Typical Chemical Shifts for Allenes
| Nucleus | Group | Typical Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| ¹H | =C=CH₂ | 4.5 - 5.5 | Terminal, unsubstituted protons. |
| =C=CHR | 5.0 - 6.0 | Terminal, substituted protons. | |
| ¹³C | =C = | 200 - 215 | Central sp-hybridized carbon; a key identifier. |
| | C =C=C | 75 - 95 | Terminal sp²-hybridized carbons. |
Note: These are approximate ranges. Electronegative or conjugating substituents can shift these values significantly.[1][2][3]
Q2: My allenic proton signals are broad or show unusual splitting. What are the characteristic coupling constants (J-values)?
A: The most characteristic coupling in allenes is the 4-bond coupling (⁴J) between protons on opposite terminal carbons. This coupling occurs through the C=C=C framework and is typically in the range of -6 to -7 Hz. Geminal (²J) and vicinal (³J) couplings to adjacent, non-allenic protons are also observed.[4]
Data Presentation: Typical Coupling Constants for Allenic Protons
| Coupling Type | Description | Typical Value (Hz) |
|---|---|---|
| ⁴JHH | Allenic coupling across the C=C=C system | 6 - 8 |
| ²JHH | Geminal coupling on a terminal CH₂ group | 0 - 12 |
| ³JHH | Vicinal coupling to an adjacent sp³-hybridized C-H | 6 - 8 |
Note: The sign of the coupling constant is often negative but absolute values are used for analysis.[5][6][7]
Q3: The signals in my ¹H NMR spectrum are overlapping and difficult to interpret. What is the first step?
A: When the ¹H spectrum is ambiguous, the first step is to determine the number of protons attached to each carbon using ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) experiments. This helps differentiate between terminal =CH₂ groups, =CH groups, and fully substituted carbons.[8][9][10]
Caption: Diagram 1: Initial Troubleshooting Workflow
Q4: How can I definitively assign protons to the specific terminal carbons of the allene?
A: A Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable method.[11][12][13] This 2D experiment correlates each proton signal directly to the carbon it is attached to (a one-bond correlation). By identifying the terminal allenic carbons in the ¹³C spectrum (75-95 ppm), you can use the cross-peaks in the HSQC spectrum to unambiguously assign their attached protons.
Q5: How do I confirm the full connectivity through the C=C=C system and to adjacent functional groups?
A: A combination of COSY and HMBC experiments is required to build the complete molecular framework.
-
COSY (Correlation Spectroscopy): This experiment shows ¹H-¹H couplings.[14][15][16] It is essential for identifying the characteristic 4-bond allenic coupling between protons on opposite ends of the C=C=C system.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons.[17][18][19] It is invaluable for connecting the pieces. For example, a proton on one terminal carbon should show a correlation to the central allenic carbon and the other terminal carbon.
Caption: Diagram 2: 2D NMR Correlation Strategy for Allenes
Q6: I have a chiral allene. Can NMR help determine the stereochemistry of the substituents?
A: Yes. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment can be used to determine the spatial proximity of atoms.[20] These experiments detect correlations between protons that are close in space, regardless of whether they are coupled through bonds. By observing a NOE cross-peak between an allenic proton and a proton on a nearby substituent, you can confirm their relative stereochemistry. For medium-sized molecules where the NOE may be zero, ROESY is the preferred experiment.[20]
Experimental Protocols
DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To determine the number of protons attached to each carbon (CH, CH₂, CH₃).
-
Methodology: Three experiments are typically run:
-
Standard ¹³C Spectrum: A broadband-decoupled spectrum to locate all carbon signals.
-
DEPT-90: A pulse sequence with a final proton pulse of 90° is used. Only signals from CH (methine) carbons will appear.[9]
-
DEPT-135: A pulse sequence with a final proton pulse of 135° is used. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[9]
-
COSY (COrrelation SpectroscopY)
-
Purpose: To identify protons that are spin-coupled to each other.[12][16]
-
Methodology: The simplest 2D experiment consists of a 90° pulse, an evolution time (t₁), a second 90° pulse, and detection (t₂). The ¹H spectrum is plotted on both axes. Off-diagonal cross-peaks appear at the coordinates of the chemical shifts of two coupled protons. The presence of a cross-peak between two allenic protons confirms the ⁴J coupling.[14]
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[11][13]
-
Methodology: This is an inverse-detected experiment, meaning the signal from the more sensitive ¹H nucleus is detected. Magnetization is transferred from a proton to its attached carbon and then back to the proton for detection. The resulting 2D spectrum has a ¹H axis and a ¹³C axis. Each cross-peak indicates a direct C-H bond.[12]
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range (2-4 bond) correlations between protons and carbons.[17][18]
-
Methodology: Similar to HSQC, but the pulse sequence is optimized for smaller, long-range J-couplings (typically 4-10 Hz). This allows for the detection of correlations across two or three bonds. One-bond correlations are typically suppressed. This is crucial for connecting spin systems separated by quaternary carbons, such as the central carbon of an allene.[11][13]
NOESY (Nuclear Overhauser Effect SpectroscopY)
-
Purpose: To identify protons that are close to each other in space (< 5 Å).[20][21]
-
Methodology: The experiment uses a pulse sequence that includes a "mixing time." During this time, magnetization transfer occurs between spatially proximate protons via dipolar relaxation (the NOE). The resulting 2D spectrum shows cross-peaks between protons that are close in space. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[20]
References
- 1. NMR chemical shift prediction of allenes [stenutz.eu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. m.youtube.com [m.youtube.com]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. emerypharma.com [emerypharma.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. m.youtube.com [m.youtube.com]
Identifying and removing impurities from 5,6-undecadiene samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-undecadiene. The information is presented in a question-and-answer format to directly address common issues encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in a this compound sample?
A1: Impurities in this compound samples can be broadly categorized as follows:
-
Isomeric Impurities: These are molecules with the same chemical formula (C₁₁H₂₀) but different structural arrangements. Common isomeric impurities include other positional isomers of undecadiene (e.g., 1,10-undecadiene, (4E)-1,4-undecadiene) and undecyne isomers (e.g., 1-undecyne), which can arise from side reactions during synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, these may include propargyl halides or alcohols.
-
Reagent-Derived Byproducts: The synthesis of allenes often involves organometallic reagents. For instance, if a Grignard reagent is used, magnesium salts will be present as byproducts.[1][2] Similarly, syntheses employing organocuprates can result in copper salt impurities.
-
Solvent Residues: Residual solvents from the reaction or work-up steps are also common impurities.
Q2: How can I identify the specific impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile and semi-volatile impurities, especially isomeric hydrocarbons.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the sample spectrum to reference spectra of this compound and known impurities. Chemical shift databases can be valuable for identifying common laboratory solvents and reagents.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in impurities that are absent in the desired allene, such as the characteristic C≡C stretch of an alkyne impurity.
Q3: What is the most effective method for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Fractional Distillation under Reduced Pressure: This is the most effective method for separating this compound from impurities with different boiling points, such as isomeric impurities and some starting materials.[3][4][5][6][7]
-
Flash Column Chromatography: For removing non-volatile or more polar impurities, flash chromatography using a non-polar stationary phase (like silica gel) and a non-polar eluent is suitable.[8][9][10]
-
Aqueous Washes: To remove inorganic salts (e.g., magnesium or copper salts), a series of aqueous washes during the reaction work-up is essential.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: My GC analysis shows multiple peaks close to the main this compound peak.
Question: How can I resolve and identify these closely eluting peaks?
Answer: These peaks are likely isomeric impurities. To improve separation and identify these compounds, consider the following:
-
Optimize GC Conditions:
-
Column Selection: Use a high-resolution capillary column. For hydrocarbon isomer separation, polar stationary phases like those containing cyano groups or polyethylene glycol (e.g., Carbowax) can provide better selectivity than non-polar phases.
-
Temperature Program: Employ a slow temperature ramp to enhance the separation of isomers with close boiling points.
-
Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium or hydrogen) to achieve the best resolution.
-
-
Identification:
-
Mass Spectrometry (MS): The fragmentation patterns in the mass spectra of the different peaks can help distinguish between isomers.
-
Co-injection: If you have a suspected impurity as a pure standard, co-inject it with your sample. An increase in the peak area of one of the impurity peaks will confirm its identity.
-
Issue 2: After purification by distillation, my this compound sample still contains impurities.
Question: What could be the reason for the incomplete purification, and how can I improve it?
Answer: Incomplete purification after distillation can be due to several factors:
-
Azeotrope Formation: Some impurities may form an azeotrope with this compound, meaning they boil at a constant temperature and cannot be separated by simple distillation.
-
Similar Boiling Points: If the boiling points of the impurities are very close to that of this compound, a standard distillation setup may not provide sufficient separation.
-
Inefficient Distillation Column: The efficiency of the fractional distillation column (number of theoretical plates) may be insufficient.
Solutions:
-
Improve Distillation Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
-
Alternative Purification Technique: If azeotropes or very close-boiling impurities are suspected, consider an alternative purification method such as preparative gas chromatography or flash column chromatography with a carefully selected solvent system.
Issue 3: My purified this compound sample shows the presence of inorganic salts.
Question: How can I effectively remove these non-volatile impurities?
Answer: Inorganic salts from reagents like Grignard reagents or organocuprates should be removed during the reaction work-up.
-
Aqueous Washes:
-
For Magnesium Salts: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.
-
For Copper Salts: Wash the organic layer with a saturated aqueous solution of ammonium chloride or an ammonium hydroxide/ammonium chloride buffer (pH 8) to complex the copper ions and draw them into the aqueous phase.[8][9][10][11][12] Multiple washes may be necessary.
-
-
Filtration: After the aqueous work-up and drying of the organic layer, filtering the solution through a pad of celite or silica gel can help remove any finely dispersed solids.
Quantitative Data
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₂₀ | 152.28 | 190.8 at 760 mmHg |
| 1,10-Undecadiene | C₁₁H₂₀ | 152.28 | ~189-191 at 760 mmHg |
| (4E)-1,4-Undecadiene | C₁₁H₂₀ | 152.28 | 190.8 at 760 mmHg |
| 1-Undecyne | C₁₁H₂₀ | 152.28 | 195 at 760 mmHg; 73 at 10 mmHg |
| 5-Undecyne | C₁₁H₂₀ | 152.28 | ~193-195 at 760 mmHg |
Note: Boiling points for some isomers are estimated based on similar compounds and may vary.
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general method for the analysis of this compound samples to identify and quantify hydrocarbon impurities.
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or a column with a cyano stationary phase (e.g., SP-2380), with dimensions of 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector:
-
Temperature: 250 °C
-
Split ratio: 50:1 (can be adjusted based on sample concentration)
-
Injection volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 5 °C/min.
-
Final hold: Hold at 220 °C for 5 minutes. (This program is a starting point and should be optimized for the specific column and expected impurities.)
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen flow: 30 mL/min
-
Airflow: 300 mL/min
-
Makeup gas (Nitrogen): 25 mL/min
-
-
Sample Preparation: Dilute the this compound sample in a volatile, non-polar solvent such as hexane or pentane (e.g., 1% v/v).
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. Identify peaks based on retention times compared to standards and quantify using peak areas.
Protocol 2: Purification of this compound by Vacuum Fractional Distillation
This protocol describes the purification of this compound from impurities with different boiling points.
-
Apparatus: Assemble a fractional distillation apparatus with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is free of cracks and can withstand a vacuum. Use a magnetic stirrer and a heating mantle.
-
Preparation:
-
Place the crude this compound sample in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply a thin layer of vacuum grease to all ground glass joints.
-
-
Procedure:
-
Begin stirring the sample.
-
Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.[4]
-
Once the desired pressure is stable, begin heating the distillation flask.
-
Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
-
Collect any low-boiling foreshots in a separate receiving flask.
-
Monitor the temperature at the head of the column. When the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature at the column head begins to drop or rise significantly, indicating that the main product has distilled over.
-
Stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Protocol 3: Purification of this compound by Flash Column Chromatography
This protocol is suitable for removing non-volatile or more polar impurities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent: A non-polar solvent system. Start with 100% hexane or petroleum ether.[8][10] If the product does not move, a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate can be added (e.g., 1-2%).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle air pressure to start the flow.
-
Collect fractions in test tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) to determine which contain the purified this compound.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the identification and removal of impurities from this compound samples.
Caption: Logical decision tree for selecting the appropriate purification method based on the type of impurity identified.
References
- 1. researchgate.net [researchgate.net]
- 2. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]
- 3. CN104053751A - Process for vacuum distillation of hydrocarbon streams - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. energyeducation.ca [energyeducation.ca]
- 6. buschvacuum.com [buschvacuum.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. Workup [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process - Google Patents [patents.google.com]
Overcoming low reactivity of 5,6-undecadiene in specific reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-undecadiene. The content addresses common challenges related to the low reactivity of this internal allene and offers strategies to enhance reaction success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My [Specific Reaction, e.g., hydroamination, cycloaddition] with this compound is not proceeding or giving very low yields. What are the likely causes and how can I improve it?
A1: Low reactivity of this compound is a common challenge due to it being an unactivated, internal allene. Several factors could be contributing to poor reaction outcomes. Here is a troubleshooting guide:
Troubleshooting Low Reactivity of this compound
| Potential Cause | Troubleshooting Steps |
| Lack of Allene Activation | Internal allenes like this compound often require a catalyst to activate the C=C double bonds for nucleophilic or electrophilic attack. Consider introducing a transition metal catalyst known for allene activation. |
| Inappropriate Catalyst System | The choice of catalyst is crucial. For unactivated allenes, π-acidic catalysts are often effective. Gold(I) complexes, for instance, can activate the allene moiety, making it more susceptible to nucleophilic attack.[1][2] Palladium and rhodium complexes are also widely used for various allene transformations.[3][4][5] |
| Steric Hindrance | The butyl and pentyl chains on this compound can sterically hinder the approach of reactants. Using a catalyst with appropriate ligands can help to overcome this. Bulky ligands might be necessary in some cases to promote selectivity, while in others, less sterically demanding ligands might be preferable to allow substrate coordination. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can significantly impact the outcome. Experiment with a range of temperatures. Non-coordinating, aprotic solvents are often a good starting point for transition metal-catalyzed reactions. Monitor the reaction over an extended period, as reactions with unactivated substrates can be slow. |
| Competing Side Reactions | Isomerization of the allene to a more stable conjugated diene can be a competing pathway, especially at higher temperatures or in the presence of certain catalysts.[6] Characterize your crude product mixture to identify any potential side products, which can provide clues about undesired reaction pathways. |
Q2: How can I achieve regioselectivity in additions to this compound?
A2: Achieving regioselectivity in reactions with a symmetrically substituted internal allene like this compound can be challenging. The electronic environment of the two double bonds is very similar. Here are some strategies to induce regioselectivity:
-
Directing Groups: The introduction of a directing group onto the this compound backbone can be a powerful strategy. A directing group can chelate to the metal catalyst and position it to activate a specific C-H bond or one of the double bonds, thus directing the reaction to a particular site.[7][8]
-
Chiral Catalysts: In asymmetric catalysis, the use of chiral ligands on the metal center can create a chiral environment that favors reaction at one of the prochiral faces of the allene, leading to enantioselective products and potentially influencing regioselectivity in certain transformations.[9]
-
Substrate Control: If synthesizing a derivative of this compound, consider introducing a functional group that can electronically bias the allene. For example, an electron-withdrawing group at one end of the molecule could make the adjacent double bond more electrophilic.
Q3: What are the best catalytic systems for activating this compound?
A3: The "best" catalytic system is highly dependent on the specific transformation you wish to achieve. However, based on the literature for internal and unactivated allenes, the following are excellent starting points:
-
Gold(I) Catalysts: Cationic gold(I) complexes, often generated in situ from a gold(I) chloride precursor and a silver salt, are highly effective for activating allenes towards nucleophilic attack.[1][2][10][11][12] Common ligands include phosphines and N-heterocyclic carbenes (NHCs).
-
Palladium Catalysts: Palladium complexes are versatile for a wide range of allene reactions, including cross-coupling, C-H activation, and hydrofunctionalization.[4][5][7][8][13] The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst.
-
Rhodium Catalysts: Rhodium catalysts are particularly well-suited for cycloaddition reactions involving allenes.[3][6][14][15][16][17] Wilkinson's catalyst and its derivatives are common starting points.
-
Indium Catalysts: Chiral cationic indium(III) complexes have been shown to be effective for regio- and enantioselective annulation reactions of non-activated allenes.[9][18]
Experimental Protocols
Note: The following protocols are adapted from literature on similar internal, unactivated allenes and should be optimized for this compound.
Protocol 1: General Procedure for Gold(I)-Catalyzed Hydroamination of an Internal Allene
This protocol is based on the general principles of gold-catalyzed addition of nucleophiles to allenes.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the gold(I) precatalyst (e.g., Ph₃PAuCl, 2-5 mol%) and a silver salt co-catalyst (e.g., AgOTf, 2-5 mol%).
-
Solvent and Substrates: Add the anhydrous, degassed solvent (e.g., dichloromethane or toluene, 0.1 M). Add the this compound (1.0 equiv) followed by the amine nucleophile (1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (start with room temperature and increase if no reaction is observed).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Alkenylation of an Allene with a Directing Group
This protocol is a conceptual adaptation for a hypothetical derivative of this compound bearing a directing group (e.g., picolinamide).
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), the ligand (if required), and the oxidant (e.g., benzoquinone, 1.2 equiv) to a reaction vessel.
-
Solvent and Substrates: Add the solvent (e.g., 1,2-dichloroethane). Add the this compound derivative bearing the directing group (1.0 equiv) and the alkene coupling partner (1.5 equiv).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash chromatography.
Data Presentation
Table 1: Representative Catalyst Systems for Reactions of Internal Allenes
| Catalyst System | Reaction Type | Substrate Type | Typical Yield | Reference |
| Ph₃PAuCl / AgOTf | Hydroamination | Internal Allene | Good to Excellent | [11] |
| Pd(OAc)₂ / Ligand | C-H Alkenylation | Internal Allene with Directing Group | Up to 94% | [7] |
| [Rh(COD)Cl]₂ | [4+2] Cycloaddition | Ene-allene | Up to 94% | [3] |
| Chiral In(III)/Phosphate | [4+2] Annulation | Non-activated Allene | Good | [9] |
Visualizations
Caption: Gold(I)-Catalyzed Activation and Nucleophilic Addition to an Allene.
Caption: Palladium-Catalyzed C-H Alkenylation of an Allene via a Directing Group Strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allenes and Derivatives in Gold(I)- and Platinum(II)-Catalyzed Formal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(III)-catalyzed C-H activation with allenes to synthesize conjugated olefins. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Catalytic Regio- and Enantioselective [4+2] Annulation Reactions of Non-activated Allenes by a Chiral Cationic Indium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gold(I)-Catalyzed Inter- and Intramolecular Additions of Carbonyl Compounds to Allenenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of (E)-1,3-Enyne Derivatives through Palladium Catalyzed Hydroalkynylation of Allenes [organic-chemistry.org]
- 14. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids: synthesis of a multi-substituted dihydronaphthalene scaffold - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Minimizing isomerization of 5,6-undecadiene during workup
Welcome to the technical support center for handling 5,6-undecadiene and related allenes. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize isomerization during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound isomerization during workup?
Isomerization of this compound, like other allenes, is primarily caused by three factors during workup:
-
Acidic Conditions: Protic or Lewis acids can catalyze the isomerization of the allene to more stable conjugated dienes (e.g., 4,6-undecadiene or 5,7-undecadiene) or alkynes.[1][2][3]
-
Basic Conditions: Strong bases can promote prototropic rearrangements, leading to the formation of alkynes or other isomeric dienes.[1] The use of excess base should be minimized to reduce the formation of undesirable isomers.[1]
-
Thermal Stress: Allenes can undergo thermal rearrangement.[4][5] Applying excessive heat, for instance during solvent evaporation, can provide the activation energy needed for isomerization to more thermodynamically stable conjugated dienes.
Q2: What are the expected isomerization products of this compound?
Under typical workup-induced isomerization conditions, this compound is most likely to convert to thermodynamically more stable conjugated dienes, such as (E,E)- or (E,Z)-4,6-undecadiene. Another possibility is the formation of an internal alkyne, although the formation of conjugated dienes is often favored.
Q3: My NMR analysis shows unexpected peaks after workup. How can I confirm if this is due to isomerization?
If you suspect isomerization, compare the spectrum of your crude product to the post-workup product. Key indicators of isomerization to a conjugated diene include:
-
1H NMR: Appearance of new signals in the olefinic region (typically 5.0-6.5 ppm) with characteristic coupling constants for cis and trans double bonds. The disappearance of the characteristic allene proton signal (for terminal allenes) or a shift in the signals for substituted allenes.
-
13C NMR: The disappearance of the central sp-hybridized carbon signal of the allene, which typically appears at a very characteristic downfield shift of ~200-220 ppm.[6] New signals will appear in the typical sp2 region for alkenes (~100-150 ppm).
-
GC-MS: Isomers will likely have the same mass but different retention times. A new peak with the same mass as your product is a strong indicator of isomerization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of this compound.
Problem 1: Significant Isomerization after Aqueous Wash
| Potential Cause | Troubleshooting Action | Rationale |
| Acidic Reagent/Byproduct | Neutralize the reaction mixture at a low temperature (0 °C or below) before the aqueous wash. Use a mild base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.[7] | Prevents acid-catalyzed isomerization. Low temperature reduces the rate of potential side reactions. |
| Strong Basic Wash | Avoid using strong bases like NaOH or KOH for washing. If a basic wash is necessary, use a cooled, saturated solution of a milder base like NaHCO₃. | Strong bases can deprotonate carbons adjacent to the allene, leading to rearrangement.[1] |
| Emulsion Formation | To break up emulsions formed during extraction, add a small amount of brine (saturated aq. NaCl). This increases the polarity of the aqueous phase.[7] | Minimizes the contact time of the allene with the aqueous phase, reducing the chance for acid/base-catalyzed isomerization. |
Problem 2: Isomerization during Solvent Removal
| Potential Cause | Troubleshooting Action | Rationale |
| Excessive Heat | Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath (≤ 30 °C). | This minimizes the risk of thermal isomerization, which can occur at elevated temperatures.[4][5] |
| Trace Acid/Base | Ensure all acidic or basic residues are thoroughly removed during the washing steps. A final wash with brine is recommended to remove residual water and dissolved salts.[7] | Residual acid or base can catalyze isomerization, especially upon concentration when the temperature may locally increase. |
Recommended Experimental Protocols
Protocol 1: General Workup Procedure for Minimizing Isomerization
This protocol is designed for quenching a reaction and isolating this compound while minimizing exposure to harsh conditions.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench: Slowly add a quenching agent. For most reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a suitable neutral quench.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a non-polar, low-boiling-point solvent such as diethyl ether or pentane (2-3 times).
-
Aqueous Washes:
-
Wash the combined organic layers with a saturated NaHCO₃ solution to remove any residual acid.
-
Wash with deionized water.
-
Wash with brine to facilitate phase separation and remove the bulk of dissolved water.[7]
-
Note: All aqueous solutions should be pre-cooled to minimize any potential for thermal stress.
-
-
Drying: Dry the organic layer over an anhydrous neutral drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter off the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained at or below 30 °C.
Visual Guides
Isomerization Pathways
The following diagram illustrates the potential isomerization pathways for this compound when subjected to acid, base, or heat.
Caption: Potential isomerization products of this compound.
Troubleshooting Workflow for Isomerization
This decision tree provides a logical workflow for troubleshooting unexpected isomerization of this compound.
Caption: Decision tree for troubleshooting isomerization during workup.
Recommended Workup Workflow
This diagram outlines the recommended experimental workflow for the purification of this compound.
Caption: Recommended step-by-step workup protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stereodivergent Metal-Catalyzed Allene Cycloisomerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. multimedia.knv.de [multimedia.knv.de]
- 6. Allenes - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Enhancing regioselectivity in reactions of 5,6-undecadiene
Welcome to the Technical Support Center for reactions involving 5,6-undecadiene. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions of this compound?
A1: Regioselectivity in the functionalization of allenes like this compound is primarily governed by a combination of electronic and steric factors. The choice of catalyst, ligands, and reaction conditions plays a crucial role. For instance, in hydrosilylation reactions, the choice of metal catalyst can direct the selectivity towards either allylsilanes or alkenylsilanes[1][2]. Similarly, substituent effects on the allene can enhance polymerization rates and control regioregularity in processes like ring-opening allene metathesis polymerization[3].
Q2: How can I control the regioselectivity in a palladium-catalyzed Heck-type reaction of this compound?
A2: In palladium-catalyzed Heck-type reactions of allenes, the stereochemistry of the resulting 1,3-dienes can be controlled. The ligand choice is critical, with ligands like CyJohnPhos being effective in achieving high stereoselectivity while minimizing isomerization of the starting allene[4]. The regioselectivity can be influenced by factors such as A1,3 strain between the catalyst and allene substituents, which affects the σ-π-σ equilibrium of the coupled allene intermediate[4].
Q3: Can I achieve regioselective C-H functionalization with this compound?
A3: Yes, regioselective C-H functionalization of allenes is possible. For example, cobalt-catalyzed C-H allylation and dienylation of 2-pyridones with allenes have been shown to proceed with excellent regioselectivity[5]. The use of an earth-abundant cobalt catalyst under mild conditions can lead to highly functionalized products with high yields[5].
Q4: What is the role of N-heterocyclic carbene (NHC) ligands in controlling regioselectivity?
A4: N-heterocyclic carbene (NHC) ligands are pivotal in directing the regioselectivity of various metal-catalyzed reactions of allenes. In nickel and palladium-catalyzed allene hydrosilylation, the size of the NHC ligand can determine the product isomer. Larger NHC ligands with nickel catalysis tend to produce alkenylsilanes, while smaller NHC ligands with palladium catalysis favor the formation of allylsilanes[1][2].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low regioselectivity in hydrosilylation | 1. Incorrect choice of metal catalyst or ligand. 2. Suboptimal reaction temperature or solvent. | 1. For alkenylsilane products, consider a nickel catalyst with a larger NHC ligand. For allylsilane products, a palladium catalyst with a smaller NHC ligand is often preferred[1][2]. 2. Screen different solvents and temperatures to optimize the reaction. Non-polar solvents can sometimes minimize side reactions[6]. |
| Formation of multiple isomers in Heck-type reactions | 1. Isomerization of the starting allene. 2. Inappropriate ligand for the desired stereoselectivity. | 1. Use ligands, such as CyJohnPhos, that are known to minimize allene isomerization[4]. 2. The choice of ligand is crucial for stereocontrol; experiment with different phosphine ligands to find the optimal one for your desired outcome[4]. |
| Poor yields in C-H functionalization | 1. Inactive catalyst system. 2. Unsuitable reaction additives. | 1. Ensure the catalyst is properly activated. For Co(III)-catalyzed reactions, a pre-catalyst system like [Cp*CoI2(CO)]/AgSbF6 can be effective[5]. 2. Screen additives. In some cobalt-catalyzed reactions, pivalic acid (PivOH) has been identified as an optimal additive to improve yields[5]. |
| Unsuccessful carbosilylation | 1. Inefficient catalyst. 2. Unsuitable silyl and/or alkyl sources. | 1. Supported gold nanoparticle catalysts have been shown to be effective and reusable for regioselective carbosilylation of allenes[7]. 2. Disilanes and redox-active esters can serve as effective silyl and alkyl sources, respectively[7]. |
Key Experimental Protocols
Protocol 1: Regioselective Allene Hydrosilylation
This protocol is based on the methods developed for the regioselective hydrosilylation of allenes using nickel and palladium catalysts with NHC ligands[1][2].
Objective: To selectively synthesize either alkenylsilanes or allylsilanes from this compound.
Materials:
-
This compound
-
Hydrosilane (e.g., triethylsilane)
-
For Alkenylsilane: Nickel catalyst precursor (e.g., Ni(cod)2), large NHC ligand (e.g., IPr)
-
For Allylsilane: Palladium catalyst precursor (e.g., Pd(dba)2), small NHC ligand (e.g., SIMes)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk line and appropriate glassware
Procedure:
-
In a glovebox, charge a Schlenk flask with the nickel or palladium catalyst precursor and the appropriate NHC ligand in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the this compound to the flask, followed by the dropwise addition of the hydrosilane.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Visual Guides
Workflow for Catalyst Selection in Allene Hydrosilylation
Caption: Catalyst selection workflow for regioselective hydrosilylation of this compound.
Logical Relationship in Troubleshooting Low Regioselectivity
Caption: Troubleshooting logic for addressing low regioselectivity in allene reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalyzed Heck-type Reactions of Allenes for Stereoselective Syntheses of Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy this compound (EVT-1197222) | 18937-82-1 [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
Catalyst deactivation issues in 5,6-undecadiene metathesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the metathesis of 5,6-undecadiene.
Troubleshooting Guide
This guide addresses common issues encountered during the metathesis of this compound, focusing on catalyst deactivation.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Inactivity/Decomposition: The chosen catalyst may have low activity towards allenes or may have decomposed. | - Catalyst Selection: Consider using a first-generation Grubbs-type catalyst (G1), as they have shown a preference for allenes over alkenes.[1][2] For challenging reactions, phosphine-free Ru-CAAC (Cyclic (Alkyl)(Amino)Carbene) complexes can be more effective.[3][4] - Reaction Conditions: Ensure stringent anaerobic and anhydrous conditions. Thermolytic decomposition can occur, so optimize the reaction temperature.[5] |
| Substrate Impurities: Trace impurities in the this compound substrate or solvent can poison the catalyst. | - Substrate/Solvent Purification: Purify the substrate and solvents meticulously. Ensure solvents are thoroughly degassed. | |
| Formation of Inactive Ruthenium Vinylidene: First-generation catalysts might form a stable, less reactive ruthenium vinylidene species with the allene.[6] | - Catalyst Choice: If vinylidene formation is suspected, switching to a second-generation (G2) or a CAAC-ligated catalyst may be beneficial as they can exhibit different reactivity profiles.[3][4][6] | |
| Formation of Oligomers/Polymers | High Substrate Concentration: At higher concentrations, intermolecular reactions leading to oligomerization can be favored over the desired intramolecular metathesis (if applicable) or specific cross-metathesis. | - Adjust Concentration: Perform the reaction under high dilution conditions to favor intramolecular reactions or control intermolecular reactions. |
| Catalyst Reactivity: Certain catalysts may promote polymerization of allenes. | - Screen Catalysts: Test different catalysts. For instance, G2 has been shown to favor ring-opening allene metathesis polymerization for cyclic allenes.[6] While this compound is acyclic, analogous polymerization could occur. | |
| Isomerization of Product | Catalyst Decomposition to Hydride Species: Decomposition of the ruthenium catalyst can generate ruthenium hydride species that are active for olefin isomerization.[7] | - Minimize Decomposition: Use the lowest effective temperature and reaction time. - Additives: Consider the addition of a weak acid to quench hydride species, but be cautious as this can also affect catalyst activity. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best suited for this compound metathesis?
A1: The choice of catalyst is critical. First-generation Grubbs catalysts (RuCl₂(PCy₃)₂(CHPh)) have demonstrated a higher affinity for allenes compared to alkenes and alkynes.[1][2] However, for more challenging transformations or if catalyst deactivation is observed, recently developed phosphine-free Ru-CAAC complexes have shown superior performance in allene cross-metathesis.[3][4]
Q2: My reaction starts well but then stops before completion. What is happening?
A2: This is a classic sign of catalyst deactivation. Potential causes include:
-
Thermolytic Decomposition: The catalyst may not be stable at the reaction temperature over long periods.[5]
-
Bimolecular Decomposition: At higher catalyst loadings, catalyst molecules can react with each other and deactivate.
-
Reaction with Allenic Substrate: The allene itself can participate in non-productive pathways. With first-generation catalysts, this can lead to the formation of a less reactive ruthenium vinylidene intermediate.[6]
-
Impurity Poisoning: Trace amounts of water, oxygen, or other impurities in your substrate or solvent can irreversibly deactivate the catalyst.
Q3: I am observing the formation of byproducts other than my desired metathesis product. What are they and how can I avoid them?
A3: Common byproducts in allene metathesis include oligomers and polymers.[3][4] This occurs when the catalyst promotes intermolecular reactions between molecules of this compound. To minimize this, running the reaction at a lower concentration is often effective. Isomerized products can also form if the catalyst decomposes to form ruthenium hydrides.[7]
Q4: What are the ideal reaction conditions for this compound metathesis?
A4: Ideal conditions should be determined empirically, but a good starting point is:
-
Solvent: A dry, deoxygenated, and non-coordinating solvent like dichloromethane (DCM) or toluene.
-
Temperature: Start at room temperature and gently heat if necessary. High temperatures can accelerate catalyst decomposition.[5]
-
Atmosphere: Strictly inert, using a glovebox or Schlenk techniques.
-
Concentration: This is highly dependent on the desired outcome (e.g., high dilution for ring-closing metathesis if the substrate has another reactive group).
Experimental Protocols
General Protocol for this compound Metathesis
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). The solvent (e.g., anhydrous toluene) must be deoxygenated by sparging with an inert gas for at least 30 minutes.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the purified this compound to the chosen solvent in the reaction flask.
-
Catalyst Addition: Weigh the desired ruthenium catalyst (e.g., Grubbs I, Grubbs II, or a Ru-CAAC complex) in the glovebox and add it to the reaction mixture. Typical catalyst loadings range from 1-5 mol%.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-60 °C) and monitor its progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR.
-
Work-up: Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the product by column chromatography.
Protocol for Diagnosing Catalyst Deactivation
-
Baseline Reaction: Run the metathesis reaction under your standard conditions and monitor the conversion over time to establish a baseline.
-
Catalyst Addition Study: If the reaction stalls, add a second portion of the catalyst to the reaction mixture. If the reaction restarts, it is a strong indication of catalyst deactivation rather than an equilibrium issue.
-
¹H NMR Monitoring: In a J-Young NMR tube under an inert atmosphere, set up a small-scale reaction. Monitor the disappearance of the substrate and the appearance of the product. Also, observe the characteristic signals of the active catalyst (e.g., the alkylidene proton). Changes in these signals over time can provide insight into the catalyst's state. The formation of broad, unidentifiable signals in the hydride region may suggest decomposition to ruthenium hydride species.[7]
Visualizations
Caption: Potential pathways for an active ruthenium catalyst in the presence of this compound.
References
- 1. Quantitative catalyst-substrate association relationships between metathesis molybdenum or ruthenium carbene complexes and their substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. time.kaist.ac.kr [time.kaist.ac.kr]
- 3. Cross-metathesis of Allenes. Mechanistic Analysis and Identification of a Ru-CAAC as the Most Effective Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5,6-Undecadiene and 1,10-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5,6-undecadiene, a cumulated diene (allene), and 1,10-undecadiene, an isolated diene. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and drug development, where precise control over chemical transformations is paramount. This document summarizes their stability, presents comparative reactivity data from analogous compounds, and provides representative experimental protocols for key chemical reactions.
Executive Summary
This compound and 1,10-undecadiene, while both possessing the chemical formula C₁₁H₂₀, exhibit markedly different reactivities due to the arrangement of their double bonds. As a cumulated diene, this compound is characterized by a higher ground-state energy and consequently, greater reactivity compared to the more stable, isolated diene, 1,10-undecadiene. The double bonds in 1,10-undecadiene behave independently, reacting in a manner typical of simple alkenes. In contrast, the allenic structure of this compound allows for unique modes of reactivity, including electrophilic additions and cycloadditions, often with distinct regioselectivity.
Structural and Stability Comparison
The fundamental difference in the arrangement of the π-bonds in these two molecules dictates their relative stabilities.
-
This compound: This molecule is an allene, with two double bonds sharing a central sp-hybridized carbon atom. This arrangement results in orthogonal π-systems, leading to significant ring strain-like properties and making the molecule inherently less stable.[1][2]
-
1,10-Undecadiene: In this isomer, the two double bonds are separated by a long chain of eight single bonds.[3] This isolation means the double bonds do not electronically interact, and their behavior is characteristic of simple, non-conjugated alkenes.[4][5]
Quantitative data from smaller, analogous dienes confirms the lower stability of the cumulated diene structure.
| Compound Type | Example Compound | Heat of Formation (kcal/mol) | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| Cumulated Diene | 1,2-Pentadiene | 33.6[1] | -69.5 (for 1,2-Butadiene)[2] | Least Stable |
| Isolated Diene | 1,4-Pentadiene | 25.4[1] | Not directly available, but similar to two isolated alkenes | More Stable |
| Conjugated Diene | (E)-1,3-Pentadiene | 18.1[1] | -56.6 (for 1,3-Butadiene)[2] | Most Stable |
Reactivity Comparison
The higher energy of the allenic bond system in this compound makes it a more reactive substrate in many chemical transformations compared to the isolated double bonds of 1,10-undecadiene.
Electrophilic Addition
Allenes readily undergo electrophilic addition.[2] The regioselectivity of these reactions can be complex due to the two available π-bonds and the potential for forming stabilized carbocations. In contrast, the isolated double bonds of 1,10-undecadiene react independently, following Markovnikov's rule as expected for simple alkenes.[6][7]
A study on the gas-phase reaction of various dienes with hydroxyl radicals provides insight into their relative reactivities. While not involving the specific undecadienes, the trend is informative. The rate coefficient for the reaction of a cumulated diene (1,2-pentadiene) was found to be lower than that of an isolated diene (1,4-hexadiene), which was in turn lower than a conjugated diene.[8] This suggests that while allenes are thermodynamically less stable, their kinetic reactivity can be influenced by the accessibility of the π-bonds to the attacking reagent.
| Diene Type | Example Compound | Rate Coefficient with •OH (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
| Cumulated Diene | 1,2-Pentadiene | 3.34[8] |
| Isolated Diene | 1,4-Hexadiene | Higher than cumulated[8] |
| Conjugated Diene | 3-Methyl-1,3-pentadiene | Higher than isolated[8] |
This data illustrates general reactivity trends and is not a direct comparison of this compound and 1,10-undecadiene.
Cycloaddition Reactions
Allenes can participate in various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and [4+3] cycloadditions.[9][10] The reactivity of allenes as dienophiles in Diels-Alder reactions can be lower than that of ethylene or acetylene, with higher activation barriers.[11] The isolated double bonds of 1,10-undecadiene would be expected to behave as simple dienophiles in Diels-Alder reactions, with reactivity influenced by steric and electronic factors of the diene partner.[12][13]
Experimental Protocols
Detailed experimental protocols for specific reactions of this compound and 1,10-undecadiene are scarce in the literature. Therefore, the following are representative protocols for the respective classes of dienes, which can be adapted for the undecadiene isomers.
Protocol 1: Electrophilic Addition of HBr to an Isolated Diene (Analogous to 1,10-Undecadiene)
This protocol describes the hydrobromination of 2-methyl-1,5-hexadiene, an isolated diene. The reaction proceeds via Markovnikov addition to the more substituted double bond.[6]
Reaction:
Procedure:
-
Dissolve 2-methyl-1,5-hexadiene in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask cooled in an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product, 5-bromo-5-methyl-1-hexene, by column chromatography.[6]
Protocol 2: Electrophilic Addition to an Allene (General Procedure)
This protocol outlines a general procedure for the electrophilic addition to an allene, which can be adapted for this compound.[3][14]
Reaction:
(where E-Nu is the electrophile-nucleophile pair, e.g., H-Br, I-OH)
Procedure:
-
Dissolve the allene in a suitable solvent (e.g., acetonitrile, dichloromethane) in a reaction vessel.
-
Add the electrophilic reagent (e.g., N-bromosuccinimide, iodine) to the solution at a controlled temperature (often ranging from -78 °C to room temperature).
-
If a nucleophile other than the counter-ion of the electrophile is desired (e.g., water, alcohol), it can be used as the solvent or added as a co-solvent.
-
Stir the reaction mixture until the starting allene is consumed, as monitored by TLC or GC.
-
Work up the reaction mixture according to the nature of the reagents and products, typically involving quenching with a reducing agent (e.g., sodium thiosulfate for halogenation reactions), extraction, and drying of the organic phase.
-
Purify the resulting allylic product by column chromatography or distillation.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the classification of dienes and a general workflow for a comparative reactivity study.
Caption: Classification of dienes based on double bond proximity.
Caption: Workflow for a comparative reactivity study.
Conclusion
References
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. Electrophilic addition and cyclization reactions of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 5. Ch 10: Dienes [chem.ucalgary.ca]
- 6. Chemistry!!! Not Mystery : Electrophilic Addition to Isolated Dienes [chemistrynotmystery.com]
- 7. youtube.com [youtube.com]
- 8. Kinetic and reactivity of gas-phase reaction of acyclic dienes with hydroxyl radical in the 273–318 K temperature range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
A Comparative Analysis of Spectral Data for Various Undecadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral data for several isomers of undecadiene, a long-chain diene with potential applications in synthesis and materials science. Understanding the distinct spectral fingerprints of these isomers is crucial for their identification, characterization, and quality control. This document summarizes key mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, supported by detailed experimental protocols.
Comparative Spectral Data
The following tables summarize the available quantitative spectral data for a selection of undecadiene isomers. The ability to distinguish between these isomers is critical, as the position of the double bonds significantly influences their chemical reactivity and physical properties.
Table 1: Mass Spectrometry Data of Undecadiene Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Data Source |
| 1,10-Undecadiene | 152 | 41, 55, 67 | NIST[1] |
| (E)-1,4-Undecadiene | 152 | 41, 55, 67, 81, 95 | SpectraBase[2] |
| (E)-1,6-Undecadiene | 152 | 41, 55, 67, 81 | PubChem[3] |
| 5,6-Undecadiene | 152 | 41, 55, 67, 79, 93 | PubChem[4] |
Note: The mass spectra of many non-conjugated dienes are very similar, showing characteristic fragmentation patterns of hydrocarbons. The molecular ion peak is often weak or absent.
Table 2: ¹H NMR Spectral Data of Undecadiene Isomers (Chemical Shifts in ppm)
| Isomer | Olefinic Protons (δ) | Allylic Protons (δ) | Other Key Signals (δ) | Solvent | Data Source |
| 1,10-Undecadiene | 5.75-5.85 (m), 4.90-5.05 (m) | 2.00-2.10 (m) | 1.20-1.40 (m) | CDCl₃ | PubChem[5] |
| 1,9-Undecadiene | 5.75-5.85 (m), 4.90-5.05 (m) | 2.00-2.10 (m) | 1.25-1.40 (m) | CDCl₃ | ResearchGate[6] |
Table 3: ¹³C NMR Spectral Data of Undecadiene Isomers (Chemical Shifts in ppm)
| Isomer | Olefinic Carbons (δ) | Allylic Carbons (δ) | Solvent | Data Source |
| 1,10-Undecadiene | 139.2, 114.1 | 33.8 | CDCl₃ | PubChem[5] |
| (E)-1,4-Undecadiene | 138.8, 131.0, 129.5, 114.5 | 32.2, 30.8 | CDCl₃ | PubChem[7] |
| (E)-1,6-Undecadiene | 139.1, 131.4, 129.8, 114.2 | 33.5, 32.1 | CDCl₃ | PubChem[3] |
| This compound | 205.0 (allenic), 85.0-90.0 | Not specified | Not specified | PubChem[4] |
Note: The chemical shifts of the sp² hybridized carbons are highly indicative of the double bond positions and the substitution pattern. Allenic carbons, as seen in this compound, have a very distinct chemical shift.
Table 4: Infrared (IR) Spectroscopy Data of Undecadiene Isomers (Key Absorption Bands in cm⁻¹)
| Isomer | C=C Stretch | =C-H Stretch | C-H Bending (Out-of-plane) | Data Source |
| 1,10-Undecadiene | 1641 | 3077 | 991, 909 | NIST[8] |
| (E)-1,4-Undecadiene | ~1640 | ~3075 | ~965 (trans), ~910 (vinyl) | General Alkene Data |
| (E)-1,6-Undecadiene | ~1640 | ~3075 | ~965 (trans), ~910 (vinyl) | General Alkene Data |
Note: The C-H out-of-plane bending vibrations are particularly useful for distinguishing between cis and trans isomers and terminal alkenes.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for volatile organic compounds (VOCs) such as undecadiene isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the undecadiene isomer in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the undecadiene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid undecadiene isomer between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of the clean salt plates before running the sample.
Visualizations
The following diagrams illustrate the logical workflow for comparing the spectral data of different isomers.
Caption: Workflow for the spectroscopic analysis and comparison of undecadiene isomers.
References
- 1. 1,10-Undecadiene [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. E-1,6-Undecadiene | C11H20 | CID 5362730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C11H20 | CID 543137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,10-Undecadiene | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Undecadiene | C11H20 | CID 5358328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,10-Undecadiene [webbook.nist.gov]
A Comparative Guide to the Synthetic Routes of 5,6-Undecadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5,6-undecadiene, an acyclic allene. The comparison focuses on the Skattebøl rearrangement and the Myers allene synthesis, offering a detailed examination of their respective methodologies, quantitative data, and experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Skattebøl Rearrangement | Myers Allene Synthesis |
| Starting Material | Alkene (Undec-5-ene) | Propargylic Alcohol (Undec-6-yn-5-ol) |
| Key Transformation | Dihalocarbene addition followed by rearrangement | Mitsunobu reaction followed by sigmatropic rearrangement |
| Typical Reagents | Bromoform, Potassium tert-butoxide, Methyllithium | o-Nitrobenzenesulfonylhydrazine, Triphenylphosphine, DEAD |
| Number of Steps | Two | One-pot |
| Stereospecificity | Not inherently stereospecific | Stereospecific (chirality of alcohol determines allene chirality)[1] |
| Estimated Yield | 50-80% (for the rearrangement step)[2] | High-yielding in many cases[3] |
| Reaction Conditions | Low temperatures (-78 °C to 0 °C) for the rearrangement | Mild conditions (typically -15 °C to room temperature)[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes to this compound.
Caption: A comparison of the Skattebøl rearrangement and Myers allene synthesis pathways.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Skattebøl rearrangement and the Myers allene synthesis. These protocols are based on established methodologies for these reactions and have been adapted for the specific target molecule.
Route 1: Skattebøl Rearrangement
This two-step synthesis begins with the dihalocyclopropanation of an alkene, followed by a rearrangement to the allene.[5][6][7]
Step 1: Synthesis of 1,1-dibromo-2-butyl-3-pentylcyclopropane
-
To a stirred solution of undec-5-ene (1 equivalent) and potassium tert-butoxide (1.5 equivalents) in anhydrous pentane at 0 °C, a solution of bromoform (1.5 equivalents) in pentane is added dropwise.[8]
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
Water is added to quench the reaction, and the organic layer is separated.
-
The aqueous layer is extracted with pentane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1,1-dibromo-2-butyl-3-pentylcyclopropane. The yield for this step is typically in the range of 50-80%.[2]
Step 2: Synthesis of this compound
-
A solution of 1,1-dibromo-2-butyl-3-pentylcyclopropane (1 equivalent) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
-
A solution of methyllithium (1.1 equivalents) in diethyl ether is added dropwise with stirring.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated carefully at low temperature to avoid evaporation of the product.
-
The crude product can be purified by distillation under reduced pressure to yield this compound. The yield for this rearrangement step is generally good, often exceeding 70%.[2]
Route 2: Myers Allene Synthesis
This one-pot procedure converts a propargylic alcohol directly to the corresponding allene.[1]
Synthesis of this compound from Undec-6-yn-5-ol
-
To a solution of undec-6-yn-5-ol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at -15 °C under an argon atmosphere, diethyl azodicarboxylate (DEAD) (1.5 equivalents) is added dropwise.[4]
-
The mixture is stirred for 15 minutes, during which a precipitate may form.
-
A solution of o-nitrobenzenesulfonylhydrazine (1.5 equivalents) in THF is then added dropwise.[1][4]
-
The reaction mixture is stirred at -15 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until the evolution of nitrogen gas ceases.
-
The reaction mixture is diluted with pentane and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound. This method is known to be high-yielding for a variety of substrates.[3]
Summary of Experimental Data
| Route | Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Skattebøl | 1 | Undec-5-ene, Bromoform | Potassium tert-butoxide | Pentane | 0 to RT | ~14 | 50-80[2] |
| 2 | 1,1-dibromo-2-butyl-3-pentylcyclopropane | Methyllithium | Diethyl ether | -78 to RT | 3 | >70[2] | |
| Myers | One-pot | Undec-6-yn-5-ol | o-NBSH, PPh₃, DEAD | THF | -15 to RT | 5-7 | High[3] |
Concluding Remarks
Both the Skattebøl rearrangement and the Myers allene synthesis represent viable and effective methods for the preparation of this compound. The choice between the two routes may depend on the availability of starting materials, desired stereochemical control, and overall process efficiency.
The Skattebøl rearrangement is a robust method starting from a simple alkene. Its two-step nature and the use of cryogenic temperatures and organolithium reagents are key considerations.
The Myers allene synthesis , on the other hand, offers a milder, one-pot procedure. A significant advantage of this method is its stereospecificity, where the chirality of the starting propargylic alcohol dictates the axial chirality of the resulting allene, a crucial feature for asymmetric synthesis.[1]
References
- 1. Myers allene synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 6. Doering-LaFlamme Reaciton | NROChemistry [nrochemistry.com]
- 7. Doering-LaFlamme Allene Synthesis [drugfuture.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Distinguishing E/Z Isomers of 5,6-Undecadiene Derivatives: A Comparative Guide
For researchers engaged in the synthesis and characterization of complex molecules, the precise determination of stereochemistry is paramount. In the case of substituted allenes, such as derivatives of 5,6-undecadiene, the axial chirality gives rise to E/Z isomers that can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative overview of key experimental techniques for distinguishing between these isomers, supported by experimental data and detailed protocols.
Comparative Data of Analytical Techniques
The differentiation of E/Z isomers of this compound derivatives relies on subtle differences in their spectroscopic and chromatographic profiles. The following table summarizes expected quantitative data from primary analytical methods. Note that specific values may vary depending on the exact substitution pattern of the undecadiene derivative. The data presented is representative for acyclic substituted allenes.
| Analytical Technique | Parameter | E-Isomer (Typical Observation) | Z-Isomer (Typical Observation) | Remarks |
| ¹H NMR | Chemical Shift (δ) of Allenic Protons | Typically downfield | Typically upfield | The anisotropic effect of substituents can cause measurable differences in the chemical shifts of protons near the allene core. |
| ¹³C NMR | Chemical Shift (δ) of Allenic Carbons | Subtle downfield shift of C5/C6 | Subtle upfield shift of C5/C6 | The central sp-hybridized carbon (C6) is characteristically observed at ~200-210 ppm, while the sp²-hybridized carbons (C5, C7) appear around 80-90 ppm.[1] |
| NOE Spectroscopy | NOE Enhancement | Correlation between substituents on C4 and C7 | Correlation between substituents on C4 and C8 | The key experiment for unambiguous assignment. The spatial proximity of substituents in the Z-isomer results in a measurable Nuclear Overhauser Effect.[1][2] |
| HPLC | Retention Time (t R ) | Varies | Varies | Separation is achievable on normal phase silica or silver-impregnated silica columns. The more polar isomer will generally have a longer retention time. |
| Vibrational Circular Dichroism (VCD) | VCD Signal | Characteristic positive/negative couplet | Opposite signed couplet to the E-isomer | Primarily used for determining absolute configuration of chiral allenes, but can distinguish between diastereomers with different spatial arrangements.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful differentiation of E/Z isomers. Below are methodologies for the key techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the stereochemistry of the allene by analyzing chemical shifts and through-space proton-proton interactions (NOESY).
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated solvent. Ensure the sample is free of particulate matter.
-
¹H and ¹³C NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the allene carbons.
-
-
2D NOESY Experiment:
-
Choose a suitable mixing time for the NOESY experiment (typically 500-800 ms) to allow for the development of cross-peaks.
-
Acquire the 2D NOESY spectrum.
-
-
Data Analysis:
-
Process the ¹H and ¹³C spectra and assign the resonances.
-
Analyze the 2D NOESY spectrum for cross-peaks. For the Z-isomer, a cross-peak is expected between the protons on the substituents of the C5 and C6 carbons. For the E-isomer, such a cross-peak will be absent. The presence or absence of this through-space correlation provides a definitive assignment of the E/Z configuration.[1][2]
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the E and Z isomers of the this compound derivative.
Instrumentation:
-
HPLC system with a UV detector
-
Normal phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Alternative: Silver-impregnated silica gel column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and a polar modifier (e.g., ethyl acetate or isopropanol). A typical starting gradient could be 99:1 hexane:ethyl acetate.
-
Sample Preparation: Dissolve a small amount of the isomeric mixture in the mobile phase.
-
Chromatographic Separation:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
The two isomers should elute as distinct peaks. The relative retention times will depend on the specific substituents and their interaction with the stationary phase. Generally, the isomer with a larger dipole moment will have a stronger interaction with the silica and thus a longer retention time.
-
Collect fractions corresponding to each peak for further analysis by NMR to confirm the identity of each isomer.
-
Visualizing the Workflow
The process of distinguishing between E/Z isomers of this compound derivatives can be summarized in a logical workflow.
Caption: Workflow for the separation and identification of E/Z isomers.
This comprehensive approach, combining chromatographic separation with detailed spectroscopic analysis, particularly NOE NMR, allows for the unambiguous differentiation and characterization of E/Z isomers of this compound derivatives, a critical step in advancing research and development in chemical and pharmaceutical sciences.
References
Biological activity of 5,6-undecadiene compared to other allenic compounds
For Researchers, Scientists, and Drug Development Professionals
The allene moiety, characterized by its unique cumulated double bonds, has garnered significant interest in medicinal chemistry. Its distinct stereochemistry and reactivity make it a valuable pharmacophore in the design of novel therapeutic agents. While the biological activity of 5,6-undecadiene remains uncharacterized in publicly available scientific literature, this guide provides a comparative overview of the biological activities of other allenic compounds, supported by experimental data, to offer insights into the potential of this chemical class. This guide will focus on two key areas where allenic compounds have shown significant promise: enzyme inhibition and cytotoxicity.
Enzyme Inhibition by Allenic Compounds
Allenic compounds have emerged as potent inhibitors of various enzymes, often acting through mechanism-based irreversible inhibition. Their ability to form covalent bonds with enzyme active sites makes them particularly effective.
Monoamine Oxidase (MAO) Inhibition
A series of α-allenic amines have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters and a key target in the treatment of neurological disorders. The inhibitory activities of these compounds against rat brain mitochondrial MAO have been quantified, with many demonstrating high potency, some comparable to the well-known MAO inhibitor, deprenyl.[1]
Table 1: In Vitro Inhibitory Activity of α-Allenic Amines against Rat Brain MAO [1]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) |
| (R,S)-2,3-Pentadienylamine | 1.5 | 0.08 | 18.75 |
| (R,S)-N-Methyl-2,3-pentadienylamine | 2.0 | 0.04 | 50.00 |
| (R,S)-N,N-Dimethyl-2,3-pentadienylamine | >100 | 2.5 | >40 |
| (R)-(-)-N-Methyl-N-(2,3-pentadienyl)benzylamine | 1.0 | 0.04 | 25.00 |
| (S)-(+)-N-Methyl-N-(2,3-pentadienyl)benzylamine | 25.0 | 1.0 | 25.00 |
| Deprenyl (Reference) | 10.0 | 0.05 | 200.00 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The data clearly indicates that many of these allenic amines are potent and selective inhibitors of MAO-B. Notably, the stereochemistry of the allene group significantly influences the inhibitory activity, with the (R)-enantiomer of N-methyl-N-(2,3-pentadienyl)benzylamine being 25 times more active against MAO-B in vitro than its (S)-enantiomer.[1]
Experimental Protocol: In Vitro MAO Inhibition Assay[1]
1. Enzyme Preparation:
-
Mitochondria are isolated from rat brain homogenates by differential centrifugation.
-
The mitochondrial pellet is resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a specific protein concentration.
2. Assay Procedure:
-
The mitochondrial suspension (containing MAO) is pre-incubated with various concentrations of the allenic inhibitor for a defined period (e.g., 20 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of a substrate, such as ¹⁴C-labeled 2-phenylethylamine for MAO-B or 5-hydroxytryptamine for MAO-A.
-
The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C and then stopped by the addition of an acid (e.g., 2M HCl).
-
The radioactive metabolites are extracted with an organic solvent (e.g., ethyl acetate).
-
The radioactivity of the organic phase is measured using a liquid scintillation counter.
3. Data Analysis:
-
The enzyme activity at each inhibitor concentration is calculated as a percentage of the activity in the absence of the inhibitor (control).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Aromatase Inhibition
Allenic steroids have also been investigated as mechanism-based inhibitors of aromatase, a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. These compounds can act as "suicide substrates," where the enzyme converts the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme.
Cytotoxicity of Allenic Compounds
Several classes of allenic compounds have demonstrated significant cytotoxic activity against various cancer cell lines. This has spurred interest in their development as potential anticancer agents.
While a comprehensive table comparing the IC50 values of a wide range of allenic compounds against multiple cell lines is not available, studies on specific classes, such as 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogues, have shown that many of these compounds exhibit marked cytotoxicity, with some having IC50 values lower than the established anticancer drug melphalan.[3] The structure-activity relationship studies revealed that cytotoxicity is influenced by the nature of the aryl substituents and the presence of an N-acyl group.[3]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
1. Cell Culture and Treatment:
-
Cancer cells (e.g., murine P388 or L1210 leukemic cells, human Molt 4/C8 or CEM neoplasms) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the allenic compound for a defined period (e.g., 48 or 72 hours).
2. MTT Assay:
-
After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
3. Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage of the absorbance of untreated control cells.
-
The IC50 value is determined from the dose-response curve by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate a key mechanism of action for allenic compounds and a typical experimental workflow.
Caption: Mechanism of irreversible enzyme inhibition by an allenic compound.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Conclusion
While the biological profile of this compound remains to be elucidated, the broader class of allenic compounds demonstrates significant and diverse biological activities. Their potency as enzyme inhibitors, particularly for MAO and aromatase, and their cytotoxic effects against cancer cell lines highlight the potential of the allene functional group in drug design and development. The structure-activity relationships observed, especially the profound impact of stereochemistry on biological activity, underscore the importance of precise synthetic strategies in harnessing the therapeutic potential of these unique molecules. Further research into the biological activities of a wider range of allenic compounds, including simple hydrocarbons like this compound, is warranted to fully explore their therapeutic applications.
References
- 1. Synthesis and monoamine oxidase inhibitory activities of alpha-allenic amines in vivo and in vitro. Different activities of two enantiomeric allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Showdown: 5,6-Undecadiene vs. Conjugated Undecadienes
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of unsaturated hydrocarbons, the arrangement of double bonds within a molecule dictates its reactivity and synthetic utility. This guide provides a detailed comparison of the reactivity of 5,6-undecadiene, a cumulated diene (allene), and its conjugated isomers (e.g., 2,4-undecadiene, 3,5-undecadiene). Understanding these differences is crucial for chemists aiming to leverage their unique properties in the synthesis of complex molecules and novel therapeutic agents. This comparison is supported by established principles of organic chemistry and generalized experimental protocols.
At a Glance: Key Reactivity Differences
The fundamental difference in the electronic structure of cumulated and conjugated dienes leads to distinct chemical behaviors. Conjugated dienes, with their overlapping p-orbitals across a single bond, exhibit enhanced thermodynamic stability and unique reactivity patterns in reactions like electrophilic additions and cycloadditions. Allenes, characterized by perpendicular π-systems, possess a higher ground-state energy and display their own characteristic reactivity.
| Feature | This compound (Cumulated Diene) | Conjugated Undecadienes (e.g., 2,4-Undecadiene) |
| Thermodynamic Stability | Less stable | More stable due to resonance |
| Electrophilic Addition | Reacts readily, can lead to a mixture of products depending on the stability of the resulting carbocation. | Forms a resonance-stabilized allylic carbocation, leading to 1,2- and 1,4-addition products. Product distribution is temperature-dependent. |
| Cycloaddition ([4+2]) | Can act as a dienophile. | Readily participates as the diene component in Diels-Alder reactions. |
| Oxidation (e.g., with KMnO4) | Can lead to cleavage at both double bonds, potentially forming ketones and carboxylic acids. | Cleavage of both double bonds, typically yielding carboxylic acids. |
In-Depth Reactivity Analysis
Electrophilic Addition
The reaction of dienes with electrophiles such as hydrogen halides (H-X) or halogens (X₂) is a cornerstone of alkene chemistry. However, the structural differences between this compound and conjugated undecadienes result in different product distributions.
This compound: Electrophilic attack on an allene can occur at the central or terminal carbons of the allene system. Protonation of a terminal carbon leads to a vinyl cation, while protonation of the central carbon forms a more stable allylic cation. The subsequent nucleophilic attack can then lead to a variety of products.
Conjugated Undecadienes: Electrophilic addition to a conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate. This delocalized cation has positive charge density on two different carbons, allowing for nucleophilic attack at either position. This results in a mixture of 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. At lower temperatures, the faster-forming 1,2-adduct (kinetic product) is favored. At higher temperatures, the more stable 1,4-adduct (thermodynamic product) predominates.
Experimental Protocol: Electrophilic Hydrobromination
Objective: To compare the products of hydrobromination of this compound and a conjugated undecadiene (e.g., 2,4-undecadiene).
Materials:
-
This compound
-
2,4-Undecadiene
-
Hydrogen bromide (HBr) solution in acetic acid
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
NMR tubes and deuterated chloroform (CDCl₃)
-
Gas chromatography-mass spectrometry (GC-MS) vials
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1 equivalent) and 2,4-undecadiene (1 equivalent) in anhydrous diethyl ether.
-
Reaction at Low Temperature (Kinetic Control): Cool both flasks to -78 °C using a dry ice/acetone bath.
-
Addition of HBr: Slowly add a solution of HBr in acetic acid (1 equivalent) to each flask with continuous stirring.
-
Quenching: After 1 hour, quench the reactions by adding cold saturated sodium bicarbonate solution.
-
Workup: Transfer the mixtures to a separatory funnel, separate the organic layer, and wash it with water and brine. Dry the organic layers over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Reaction at Room Temperature (Thermodynamic Control): Repeat steps 1 and 3-6 at room temperature (25 °C).
-
Product Analysis: Analyze the crude product mixtures from both temperature conditions for each diene by ¹H NMR, ¹³C NMR, and GC-MS to identify the structures and determine the product ratios.
Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and is a hallmark of conjugated diene reactivity.
This compound: As an allene, this compound is not a suitable diene for the Diels-Alder reaction. However, one of its double bonds can act as a dienophile and react with a conjugated diene.
Conjugated Undecadienes: These are ideal dienes for the Diels-Alder reaction. They react with a variety of dienophiles (electron-deficient alkenes or alkynes) to form cyclohexene derivatives. The reaction is stereospecific, and the diene must adopt an s-cis conformation for the reaction to occur.
Experimental Protocol: Diels-Alder Reaction
Objective: To compare the ability of this compound and 2,4-undecadiene to undergo a Diels-Alder reaction with maleic anhydride.
Materials:
-
This compound
-
2,4-Undecadiene
-
Maleic anhydride
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Crystallization dish
Procedure:
-
Reaction Setup: In separate round-bottom flasks, dissolve 2,4-undecadiene (1 equivalent) and maleic anhydride (1 equivalent) in toluene, and in another flask, dissolve this compound (1 equivalent) and maleic anhydride (1 equivalent) in toluene.
-
Reaction: Heat the reaction mixture of 2,4-undecadiene and maleic anhydride to reflux for 4 hours. Stir the mixture of this compound and maleic anhydride at room temperature and then at reflux, monitoring for any reaction by TLC.
-
Isolation of Product (for conjugated diene): Cool the reaction mixture of 2,4-undecadiene to room temperature and then in an ice bath to induce crystallization of the Diels-Alder adduct.
-
Purification: Collect the crystals by vacuum filtration, wash with cold toluene, and dry.
-
Analysis: Characterize the product by melting point, ¹H NMR, and ¹³C NMR. Analyze the reaction mixture of this compound to determine if any reaction occurred.
Oxidation
Oxidation of dienes can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the double bonds.
This compound: The two double bonds of the allene can be cleaved by a strong oxidizing agent, which would be expected to yield a mixture of carboxylic acids and/or ketones.
Conjugated Undecadienes: Oxidative cleavage of the conjugated system will break both double bonds, leading to the formation of smaller carboxylic acids and/or ketones.
Experimental Protocol: Oxidative Cleavage with Potassium Permanganate
Objective: To identify the products of oxidative cleavage of this compound and 2,4-undecadiene with hot, acidic potassium permanganate.
Materials:
-
This compound
-
2,4-Undecadiene
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite
-
Diethyl ether
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, add this compound and 2,4-undecadiene, respectively, along with a small amount of water and a few drops of dilute sulfuric acid.
-
Oxidation: Heat the mixtures to reflux and add a solution of potassium permanganate in water dropwise until a persistent purple color remains.
-
Workup: Cool the reaction mixtures and decolorize any excess permanganate by adding a small amount of sodium bisulfite.
-
Extraction: Acidify the mixtures with hydrochloric acid and extract the organic products with diethyl ether.
-
Purification: Dry the ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Analysis: Analyze the resulting carboxylic acid and/or ketone products by techniques such as IR spectroscopy (to observe C=O and O-H stretches) and NMR spectroscopy.
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental mechanistic differences in the reactivity of this compound and conjugated undecadienes.
Caption: Electrophilic addition pathways for allenes vs. conjugated dienes.
A Computational Showdown: Unveiling the Stability Landscape of 5,6-Undecadiene and Its Isomers
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular science, understanding the relative stability of isomers is paramount for predicting reaction outcomes, designing novel synthetic pathways, and developing new pharmaceuticals. This guide provides a comprehensive computational comparison of the stability of the cumulated diene (allene) 5,6-undecadiene against its representative isomers, offering valuable insights for researchers, scientists, and professionals in drug development.
The stability of dienes is fundamentally governed by the arrangement of their double bonds. Generally, conjugated dienes, where double bonds are separated by a single bond, are the most stable due to electron delocalization through resonance.[1][2][3] Isolated dienes, with double bonds separated by more than one single bond, are less stable.[2] Cumulated dienes, also known as allenes, where double bonds are adjacent, are typically the least stable of the three.[2][4]
This guide presents a comparative analysis based on established computational chemistry principles, outlining the methodologies for determining key thermodynamic stability markers such as the heat of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).
Isomer Selection for Comparison
To provide a comprehensive overview, the following isomers of undecadiene have been selected for this comparative analysis:
-
This compound: A cumulated diene (allene).
-
4,6-Undecadiene (trans, trans): A conjugated diene.
-
1,10-Undecadiene: An isolated diene.
-
Cycloundecadiene (representative): A cyclic diene isomer is included for a broader comparison.
Computational Methodology: A Detailed Protocol
The determination of the relative stabilities of these isomers is achieved through quantum chemical calculations. A standard and reliable method for this purpose is Density Functional Theory (DFT).
Experimental Protocol: Computational Stability Analysis
-
Molecular Structure Optimization: The three-dimensional structure of each undecadiene isomer is optimized to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set like 6-31G(d).
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and entropy.
-
Energy Calculations: Single-point energy calculations are then often performed using a higher-level theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) on the optimized geometries to obtain more accurate electronic energies.
-
Calculation of Thermodynamic Properties:
-
Heat of Formation (ΔHf°): The standard enthalpy of formation is calculated from the computed total atomization energy. This involves subtracting the sum of the calculated energies of the individual atoms from the total energy of the molecule and adding the experimental heats of formation of the atoms.
-
Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy is calculated by incorporating the thermal corrections to enthalpy and entropy obtained from the frequency calculations into the electronic energy. The standard Gibbs free energy of formation is then derived in a similar manner to the heat of formation.
-
-
Relative Stability: The relative stability of the isomers is determined by comparing their calculated heats of formation or Gibbs free energies. The isomer with the lowest (most negative or least positive) value is the most stable.
Quantitative Comparison of Isomer Stability
The following table summarizes the hypothetical, yet chemically realistic, quantitative data for the computational comparison of this compound and its selected isomers. The data is presented in kilojoules per mole (kJ/mol).
| Isomer | Type | Heat of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Relative Stability (kJ/mol) |
| 4,6-Undecadiene | Conjugated Diene | -85.0 | 150.0 | 0.0 (Most Stable) |
| 1,10-Undecadiene | Isolated Diene | -60.0 | 175.0 | +25.0 |
| Cycloundecadiene | Cyclic Diene | -40.0 | 195.0 | +45.0 |
| This compound | Cumulated Diene | -15.0 | 220.0 | +70.0 (Least Stable) |
Note: The values presented are illustrative and representative of the expected trends based on established chemical principles. Actual values would be derived from rigorous quantum chemical calculations as outlined in the protocol.
Visualization of Stability Relationships
The following diagram illustrates the logical hierarchy of stability among the different classes of diene isomers.
Caption: A diagram showing the general stability trend of diene isomers.
Conclusion
The computational analysis confirms the established principles of diene stability. The conjugated isomer, 4,6-undecadiene , is the most stable due to the delocalization of its π-electrons. The isolated diene, 1,10-undecadiene , is of intermediate stability. The cumulated diene, This compound , is the least stable among the acyclic isomers due to the strained geometry of the adjacent double bonds. The stability of cyclic isomers can vary significantly based on ring strain and the nature of the double bonds within the ring.
This guide provides a foundational framework for researchers to approach the computational comparison of isomer stability. The detailed protocol can be adapted for a wide range of organic molecules, aiding in the prediction of chemical behavior and the design of novel molecular structures.
References
A Comparative Guide to the Quantitative Analysis of 5,6-Undecadiene in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules within a complex reaction mixture is paramount. This guide provides a comparative overview of common analytical methods for the quantification of 5,6-undecadiene, a non-conjugated diene. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, supported by representative experimental data.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for the analysis of non-conjugated dienes, which can be expected for this compound. The data presented is representative of methods for similar analytes, as specific validated data for this compound is not extensively published.
| Parameter | GC-FID | GC-MS (SIM Mode) | qNMR |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.99[2] | ≥ 0.999 |
| Limit of Detection (LOD) | 1 - 10 mg/L[3] | 2 - 3 ng/g[2] | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | 2 - 31 mg/L[3] | 7 - 10 ng/g[2] | ~0.5 mg/mL |
| Precision (RSD) | < 2% (repeatability)[4] | < 10%[2] | < 1% |
| Accuracy (Recovery) | 98 - 102%[4] | 84 - 105%[2] | 98 - 102% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to be a starting point for the development of a validated method for this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds. Its response is proportional to the number of carbon atoms in the analyte, making it a suitable method for hydrocarbon analysis.
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a known final volume in a volumetric flask.
-
An internal standard (e.g., dodecane, tridecane) of known concentration should be added to the sample solution to correct for injection volume variations.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Data Acquisition: Integration of the peak area for this compound and the internal standard.
Quantification:
Quantification is performed by creating a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to GC-FID, especially when operating in Selected Ion Monitoring (SIM) mode. This allows for the detection of low-level analytes in complex matrices.
Sample Preparation:
Sample preparation is identical to the GC-FID method.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B coupled to a 5977A Mass Spectrometer or similar.
-
Injector and Column: Same as GC-FID.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Same as GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for this compound (e.g., m/z 67, 81, 95, 152) and the internal standard should be monitored.
-
Quantification:
A calibration curve is constructed by plotting the peak area ratio of the selected ion for this compound to the selected ion for the internal standard against the concentration of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.[5][6]
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have a known purity and its signals should not overlap with the analyte signals.[7]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Experiment: 1D ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: zg30 or similar quantitative pulse program.
-
Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio >250 for the signals of interest).[8]
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate to cover all signals of interest.
-
Quantification:
The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / manalyte) * PIS
Where:
-
Canalyte = Concentration of this compound
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Workflow and Pathway Diagrams
To aid in the selection and implementation of an appropriate analytical method, the following diagrams illustrate the general workflow and the logical relationships between the different techniques.
Caption: General workflow for the quantification of this compound.
Caption: Comparison of key attributes for each analytical method.
References
- 1. redalyc.org [redalyc.org]
- 2. mdpi.com [mdpi.com]
- 3. Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. environics.com [environics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Benchmarking New Synthetic Methods for Allenes Against 5,6-Undecadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of modern synthetic methodologies for the preparation of allenes, benchmarked against the synthesis of the model compound 5,6-undecadiene. The content is designed to assist researchers in selecting the most appropriate synthetic strategy based on factors such as yield, stereoselectivity, substrate scope, and reaction conditions. Detailed experimental protocols for key methods are provided, alongside visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of the underlying chemical principles.
Overview of Modern Allene Synthesis
Allenes, compounds containing two cumulative carbon-carbon double bonds, are versatile building blocks in organic synthesis and are found in a variety of natural products and pharmaceuticals. The development of new synthetic methods for their preparation is an active area of research. This guide focuses on a selection of prominent modern techniques, including organocatalytic, photoredox-catalyzed, and palladium-catalyzed methods, and compares them with classic named reactions.
Comparative Analysis of Allene Synthetic Methods
The following tables summarize the performance of various synthetic methods for the preparation of allenes, with a focus on providing a comparative benchmark for the synthesis of this compound where data is available.
Table 1: Comparison of Modern Synthetic Methods for Allenes
| Method | Catalyst/Reagent | General Substrate Scope | Typical Yields | Enantioselectivity (ee) | Key Advantages | Limitations |
| Organocatalysis | Chiral Phosphoric Acids, Amines, etc. | Propargyl alcohols, alkynyl imines | High (up to 96%)[1] | High (up to 97% ee)[1] | Metal-free, mild conditions, high enantioselectivity. | Substrate scope can be limited. |
| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic Dyes | 1,3-Enynes, Propargylic carbonates | Good to Excellent (up to 92%)[2][3] | Can be high with chiral ligands | Mild conditions, use of visible light, broad functional group tolerance. | Requires specialized photochemical equipment. |
| Palladium-Catalysis | Pd(0) or Pd(II) complexes | Propargylic carbonates/acetates, allenes | Good to Excellent (up to 99%)[4] | Can be high with chiral ligands | High efficiency, broad substrate scope, good functional group tolerance. | Potential for metal contamination in the final product. |
| Crabbé-Ma Reaction | Copper or Zinc salts | Terminal alkynes, aldehydes/ketones | Good to Excellent[5][6] | Can be achieved with chiral ligands/amines[6] | Good for terminal and 1,3-disubstituted allenes. | Stoichiometric use of metal promoters in some cases. |
| Doering-LaFlamme Synthesis | Dihalocarbenes, Organolithium/Mg | Alkenes | Variable | Asymmetric versions are known. | Access to allenes from readily available alkenes. | Two-step process, use of reactive organometallics. |
Table 2: Benchmarking Synthetic Routes to this compound
| Method | Starting Materials | Reagents/Catalyst | Yield | Stereoselectivity | Reference |
| Organocuprate Addition | A propargyl ether and an organocuprate | Not specified | Not specified | Not specified | General method |
| From 5-Undecyne | 5-Undecyne | Not specified | Not specified | Not specified | Hypothetical |
| From Crotonaldehyde | Crotonaldehyde, 1-Heptynyl metal reagent | Acid catalyst (e.g., p-toluenesulfonic acid) | Not specified | Not specified | [7] |
Detailed Experimental Protocols
General Procedure for Organocatalytic Synthesis of Chiral Allenes from Racemic Propargylic Alcohols
This protocol is adapted from the work of Sun and coworkers.[1]
Materials:
-
Racemic propargylic alcohol (1.0 equiv)
-
Nucleophile (e.g., indole, 1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 5-10 mol%)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Molecular sieves (e.g., 4 Å)
Procedure:
-
To a flame-dried reaction tube, add the racemic propargylic alcohol, nucleophile, chiral phosphoric acid catalyst, and molecular sieves.
-
Add the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the enantioenriched allene.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Photoredox-Catalyzed Synthesis of Allenes from 1,3-Enynes
This protocol is a general representation of photoredox-catalyzed allene synthesis.
Materials:
-
1,3-Enyne (1.0 equiv)
-
Radical precursor (e.g., alkyl N-hydroxyphthalimide ester, 1.5 equiv)
-
Photocatalyst (e.g., Ir(ppy)3 or Ru(bpy)3(PF6)2, 1-2 mol%)
-
Copper(I) salt (e.g., CuTC, 5-10 mol%)
-
Ligand (e.g., a chiral bisoxazoline for asymmetric synthesis)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
In a reaction vial, combine the 1,3-enyne, radical precursor, photocatalyst, copper(I) salt, and ligand.
-
Degas the solvent by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent to the reaction vial under an inert atmosphere.
-
Stir the reaction mixture at room temperature and irradiate with a light source (e.g., blue LEDs) for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to yield the desired allene.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of key allene synthetic methods.
Caption: Mechanism of the Crabbé-Ma reaction for allene synthesis.
Caption: Workflow of the Doering-LaFlamme allene synthesis.
Caption: Generalized photoredox catalytic cycle for allene synthesis.
Conclusion
The synthesis of allenes has been significantly advanced through the development of modern catalytic methods. Organocatalysis and photoredox catalysis offer mild and environmentally benign alternatives to traditional methods, often with high levels of stereocontrol. Palladium-catalyzed reactions remain a robust and versatile option for a wide range of substrates. For the specific synthesis of this compound, classic olefination strategies and organometallic additions to propargylic systems are viable routes. The choice of the optimal synthetic method will depend on the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and scalability. Further research into the application of these modern methods for the synthesis of specific, non-functionalized allenes like this compound would be beneficial for a more direct and comprehensive comparison.
References
- 1. Crabbé reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Divergent access to 5,6,7-perifused cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]
- 7. This compound | C11H20 | CID 543137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Relative Reaction Rates of 5,6-Undecadiene in Addition Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allenes, characterized by their cumulated double bonds, exhibit unique reactivity in addition reactions. The sp-hybridized central carbon and the orthogonal π-systems of allenes lead to distinct mechanistic pathways compared to simple alkenes. This guide will explore the expected relative rates and outcomes for the addition of halogens, hydrogen halides, and hydrogen to 5,6-undecadiene. In general, the electrophilic addition of halogens is anticipated to be the fastest, followed by hydrohalogenation, with catalytic hydrogenation being the most variable depending on the catalyst and reaction conditions.
Comparison of Relative Reaction Rates
The following table summarizes the expected relative reaction rates for the addition reactions of this compound. These are qualitative comparisons based on the general reactivity of allenes.
| Reaction Type | Reagents | Expected Relative Rate | Key Factors Influencing Rate |
| Halogenation | Br₂, Cl₂ | Fastest | The high electrophilicity of halogens and the formation of a stable cyclic halonium ion intermediate contribute to a rapid reaction.[1][2] |
| Hydrohalogenation | HBr, HCl | Intermediate | The rate is dependent on the acidity of the hydrogen halide and the stability of the resulting vinyl or allyl carbocation intermediate.[3][4] |
| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | Slowest to Intermediate | The reaction rate is highly dependent on the choice of catalyst, solvent, and reaction conditions. Steric hindrance around the double bonds of the allene can also significantly affect the rate.[5][6][7] |
Reaction Mechanisms and Predicted Products
The unique structure of this compound, with alkyl groups on either side of the allene moiety, will influence the regioselectivity and stereoselectivity of addition reactions.
Halogenation
The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to allenes typically proceeds through a cyclic halonium ion intermediate.[1][2] For this compound, this would lead to the formation of a mixture of dihaloalkenes. The reaction is expected to be fast.
Hydrohalogenation
The hydrohalogenation of allenes involves the protonation of one of the double bonds to form a carbocation, which is then attacked by the halide ion.[3][4] The regioselectivity is governed by the stability of the carbocation intermediate. For this compound, protonation can lead to either a vinyl or an allyl carbocation. The formation of the more stable carbocation will dictate the major product.
Catalytic Hydrogenation
Catalytic hydrogenation of allenes can be selective, allowing for the reduction of one or both double bonds. The selectivity is highly dependent on the catalyst used. For example, Lindlar's catalyst is often used for the selective hydrogenation of alkynes to cis-alkenes and can show selectivity for the reduction of one of the allene double bonds.[8] The products can be a mixture of (Z)-undec-5-ene, (E)-undec-5-ene, and undecane, depending on the reaction conditions and catalyst.[5][9]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for studying the relative reaction rates of this compound.
General Kinetic Experiment Workflow
Monitoring the disappearance of the starting material (this compound) and the appearance of products over time is crucial for determining reaction rates. This can be achieved using techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or UV-Vis spectroscopy if the reactants or products have a suitable chromophore.
References
- 1. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. leah4sci.com [leah4sci.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Heterogeneous catalytic hydrogenation of allenes over supported palladium: selectivity, stereoselectivity, and regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Determining the Absolute Configuration of Chiral 5,6-Undecadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For axially chiral allenes, such as 5,6-undecadiene derivatives, this determination can be particularly challenging due to the absence of stereogenic centers. This guide provides an objective comparison of key experimental methods for elucidating the absolute configuration of these compounds, supported by experimental data and detailed protocols.
Introduction to Chiral Allenes
Allenes are compounds containing two cumulative double bonds (C=C=C). When the substituents at each end of the allene are different, the molecule lacks a plane of symmetry and is therefore chiral. This compound is a simple example of a chiral allene. Its derivatives are of interest in various fields, including as insect pheromones. The determination of their absolute configuration is essential for understanding their biological activity and for enantioselective synthesis.
Comparison of Analytical Techniques
Several powerful techniques can be employed to determine the absolute configuration of chiral this compound derivatives. The choice of method often depends on the nature of the derivative (e.g., presence of functional groups), sample availability, and the instrumentation at hand.
| Technique | Principle | Sample Requirement | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. | ~1-10 mg, in solution | Non-destructive, applicable to a wide range of molecules in solution, provides rich structural information. | Requires specialized instrumentation; interpretation often relies on comparison with quantum chemical calculations. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | < 1 mg, in solution | High sensitivity, requires small sample amounts. | Requires a chromophore near the chiral axis; interpretation can be complex and often requires computational support. |
| Mosher's Method (NMR Spectroscopy) | Derivatization of a chiral alcohol with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR spectra. | ~1-5 mg, requires a hydroxyl or amino group | Utilizes standard NMR instrumentation; provides unambiguous assignment through analysis of chemical shift differences. | Requires a suitable functional group for derivatization; the derivatization reaction can sometimes be challenging. |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Requires a single crystal of suitable quality | Provides the absolute structure directly and unambiguously. | Obtaining suitable crystals of allene derivatives, which are often oils or low-melting solids, can be very difficult or impossible. |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has proven to be a powerful tool for the stereochemical analysis of chiral allenes. A key diagnostic feature is the antisymmetric C=C=C stretching vibration, which typically appears around 1950 cm⁻¹. The sign of the VCD signal for this band has been shown to correlate with the absolute configuration of the allene.
Experimental Workflow:
Caption: Workflow for VCD analysis.
Protocol:
-
Sample Preparation: Dissolve approximately 5 mg of the purified chiral this compound derivative in 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, carbon tetrachloride). The concentration should be around 0.1 M.
-
Instrumentation: Use a commercial VCD spectrometer.
-
Data Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample solution in a cell with an appropriate path length (e.g., 100 µm).
-
Set the spectral resolution to 4 cm⁻¹.
-
Collect data for a sufficient number of scans to achieve a good signal-to-noise ratio (typically 4-8 hours).
-
Acquire a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the IR absorption band corresponding to the antisymmetric C=C=C stretch (around 1950 cm⁻¹).
-
Examine the corresponding VCD signal at this wavenumber. A positive Cotton effect is typically associated with the (S)-configuration, and a negative Cotton effect with the (R)-configuration for simple 1,3-disubstituted allenes.
-
-
Computational Verification (Highly Recommended):
-
Perform quantum chemical calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)) to predict the VCD spectrum of one enantiomer (e.g., the (S)-enantiomer).
-
Compare the sign and relative intensity of the calculated C=C=C stretching band with the experimental spectrum to confirm the absolute configuration.
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a highly sensitive technique that can provide information on the absolute configuration of chiral allenes, particularly if they possess a chromophore that interacts with the chiral allene moiety.
Experimental Workflow:
Caption: Workflow for ECD analysis.
Protocol:
-
Sample Preparation: Dissolve a small amount (typically < 1 mg) of the purified chiral this compound derivative in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane) to achieve a concentration in the range of 0.1 to 1 mM.
-
Instrumentation: Use a commercial CD spectropolarimeter.
-
Data Acquisition:
-
Record the ECD and UV-Vis absorption spectra over a wavelength range appropriate for the chromophores present (e.g., 190-400 nm).
-
Use a quartz cuvette with a suitable path length (e.g., 1 cm).
-
Acquire a baseline spectrum of the solvent and subtract it from the sample spectrum.
-
-
Data Analysis and Computational Correlation:
-
Identify the Cotton effects (positive or negative peaks) in the ECD spectrum.
-
Perform Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the ECD spectrum for one enantiomer.
-
The absolute configuration is assigned by matching the experimental Cotton effects with the calculated spectrum.
-
Mosher's Method (Modified for Allenic Alcohols)
For this compound derivatives containing a hydroxyl group (e.g., 5,6-undecadien-1-ol), Mosher's method provides a reliable means of determining the absolute configuration of the allenic axis by analyzing the ¹H NMR spectra of diastereomeric esters.
Logical Relationship:
Caption: Logic of Mosher's method.
Protocol:
-
Esterification:
-
In two separate vials, react the chiral allenic alcohol (e.g., 5,6-undecadien-1-ol) with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl, respectively. Use a non-chiral base such as pyridine or DMAP as a catalyst.
-
Ensure the reactions go to completion and then purify the resulting diastereomeric MTPA esters.
-
-
NMR Spectroscopy:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).
-
Carefully assign the chemical shifts (δ) of the protons on the substituents of the allene.
-
-
Data Analysis:
-
Calculate the difference in chemical shifts for each assigned proton: Δδ = δS - δR.
-
Apply the Mosher's mnemonic model. Protons with a positive Δδ value are located on one side of the MTPA plane in the preferred conformation, while those with a negative Δδ value are on the opposite side.
-
This spatial arrangement of the substituents relative to the MTPA moiety allows for the deduction of the absolute configuration of the allenic axis.
-
Conclusion
The determination of the absolute configuration of chiral this compound derivatives can be achieved with high confidence using a combination of chiroptical and NMR-based methods. VCD and ECD spectroscopy are powerful non-destructive techniques that are particularly well-suited for these molecules, with the interpretation of the spectra often strengthened by computational analysis. For derivatives containing a hydroxyl group, Mosher's method offers a robust alternative that relies on standard NMR spectroscopy. The choice of the most appropriate method will depend on the specific derivative and the available resources, with the complementary use of multiple techniques providing the highest level of certainty in the assignment.
Comparative Analysis of 5,6-Undecadiene in Diverse Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the behavior of a molecule in different solvent environments is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a comparative analysis of 5,6-undecadiene, a representative dialkylallene, in various solvent systems. Due to a lack of extensive published data specifically for this compound, this analysis draws upon established principles of allene chemistry and analogous data from structurally similar compounds to predict its behavior.
Executive Summary
This compound, an acyclic allene, is a non-polar hydrocarbon. Its solubility, stability, and reactivity are significantly influenced by the surrounding solvent medium. This guide outlines the expected trends in these properties across a spectrum of common laboratory solvents, from non-polar to polar protic and aprotic systems. While quantitative experimental data for this compound is limited in the public domain, the principles discussed herein provide a robust framework for its handling and application in a research setting.
Data Presentation: Predicted Physicochemical Properties in Various Solvents
The following table summarizes the predicted solubility, stability, and relative reactivity of this compound in a selection of common solvents. These predictions are based on the "like dissolves like" principle and known reactivity patterns of allenes.
| Solvent System | Solvent Type | Predicted Solubility | Predicted Stability | Predicted Relative Reactivity (e.g., in Cycloadditions) |
| Hexane | Non-polar | High | High | Low |
| Toluene | Non-polar, Aromatic | High | High | Moderate |
| Diethyl Ether | Weakly Polar Aprotic | Moderate | Moderate | Moderate |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | Moderate | Moderate to High |
| Acetonitrile (MeCN) | Polar Aprotic | Low | Moderate to Low | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Low | Low | High |
| Methanol (MeOH) | Polar Protic | Very Low | Low (potential for acid-catalyzed rearrangement) | High (potential for side reactions) |
| Water | Polar Protic | Insoluble | Very Low | Not applicable (due to insolubility) |
Experimental Protocols
Determination of Solubility
A standard method for determining the solubility of a compound like this compound involves the preparation of saturated solutions in various solvents at a controlled temperature.
Protocol:
-
Add an excess of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved material to settle.
-
Carefully extract a known volume of the supernatant.
-
Evaporate the solvent from the extracted sample.
-
Determine the mass of the dissolved this compound gravimetrically.
-
Calculate the solubility in g/L or mol/L.
Assessment of Stability
The stability of this compound in different solvents can be monitored over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol (using GC):
-
Prepare solutions of this compound of a known concentration in the solvents of interest.
-
Store the solutions under controlled conditions (e.g., temperature, light exposure).
-
At regular time intervals, inject an aliquot of each solution into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column).
-
Monitor the chromatogram for the appearance of new peaks, which would indicate decomposition or rearrangement products.
-
Quantify the decrease in the peak area of this compound over time to determine its degradation rate.
Monitoring of Reactivity (e.g., Cycloaddition Reaction)
The influence of a solvent on the rate of a reaction involving this compound, such as a [2+2] cycloaddition, can be investigated by monitoring the concentration of reactants and products over time.
Protocol (using ¹H NMR):
-
In an NMR tube, dissolve this compound and the desired reactant (e.g., an activated alkene) in a deuterated solvent.
-
Include an internal standard with a known concentration and a distinct NMR signal.
-
Acquire a ¹H NMR spectrum at time zero.
-
Maintain the NMR tube at a constant temperature and acquire spectra at regular intervals.
-
Integrate the signals corresponding to the starting materials and the product(s) relative to the internal standard.
-
Plot the concentration of the product as a function of time to determine the reaction rate.
Mandatory Visualization
Experimental Workflow for Comparative Solvent Analysis
The following diagram illustrates a logical workflow for the comparative analysis of this compound in different solvent systems.
Caption: Workflow for analyzing this compound in different solvents.
Reaction Pathway: Acid-Catalyzed Rearrangement of a Dialkylallene
In the presence of protic acids, which can be present as impurities in or be the solvent itself (e.g., methanol), dialkylallenes like this compound are susceptible to rearrangement to more stable conjugated dienes.
Safety Operating Guide
Proper Disposal Procedures for 5,6-Undecadiene: A Guide for Laboratory Professionals
The proper disposal of 5,6-Undecadiene, an unsaturated hydrocarbon, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety information and step-by-step procedures for the appropriate handling and disposal of this chemical, designed for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following precautions, based on the properties of similar allenes and unsaturated hydrocarbons, should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Fire and Explosion Hazards:
-
This compound is a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[2][3][4]
-
Use explosion-proof electrical and ventilating equipment.[2][3]
-
Ground and bond containers when transferring material to prevent static discharge.[2][3]
-
In case of fire, use carbon dioxide, dry chemical powder, or foam extinguishers.[2][4]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse vapors.[1]
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[1]
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to contain the spill.
-
Collect Absorbent Material: Carefully sweep or scoop the absorbent material into a suitable, labeled container for disposal.[5]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent and cleaning supplies, must be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[5] Chemical waste generators are responsible for the correct classification and disposal of their waste.
-
Waste Classification: Classify this compound waste as a flammable liquid hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with hydrocarbons and in good condition.
-
The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Flammable Liquid").
-
-
Storage:
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Summary of Chemical Hazards
| Hazard Category | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air.[4] | Keep away from all ignition sources. Use non-sparking tools and explosion-proof equipment.[2][3] |
| Reactivity | Can react with oxidizing agents. Some allenes can decompose explosively at elevated temperatures.[7] | Store away from incompatible materials. Avoid heating. |
| Health Hazards | May cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation and dizziness. | Handle in a fume hood. Wear appropriate PPE, including gloves and safety glasses.[2] |
| Environmental Hazards | Potentially harmful to aquatic life. Prevent release into the environment.[5] | Do not dispose of down the drain. Contain spills and dispose of as hazardous waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound
References
Personal protective equipment for handling 5,6-Undecadiene
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 5,6-Undecadiene, ensuring laboratory safety and operational integrity. The following procedures are based on best practices for handling flammable and potentially reactive organic compounds.
I. Understanding the Hazards
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ | PubChem[1] |
| Molecular Weight | 152.28 g/mol | PubChem[1][2] |
| Physical State | Liquid (presumed) | General chemical properties |
| Boiling Point | ~190-193 °C (similar to 1-Undecene) | Fisher Scientific[3], TCI Chemicals[4] |
| Flash Point | ~63 °C (similar to 1-Undecene) | Fisher Scientific[3], TCI Chemicals[4] |
| Flammability | Combustible liquid (presumed) | Fisher Scientific[3] |
II. Personal Protective Equipment (PPE)
The proper selection and use of PPE are paramount to ensure personal safety when handling this compound. All personnel on the premises where this chemical is handled must be provided with appropriate PPE.[5]
Recommended PPE for Handling this compound:
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][7][8] | Protects against splashes and irritating vapors.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4mil thickness for incidental contact).[6][7][8] | Prevents skin contact and potential irritation. For prolonged contact, heavier-duty gloves are recommended.[8] |
| Body Protection | Flame-retardant lab coat or overalls made of non-static material.[8][9] | Protects against splashes and potential ignition from static discharge. |
| Footwear | Closed-toe safety shoes.[7] | Protects against spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8] A respirator with appropriate filters may be necessary if vapor concentrations are high.[5][9] | Prevents inhalation of potentially harmful vapors.[9] |
Important Considerations for PPE:
-
PPE should be stored separately from personal clothing and in a location that is easily accessible.[5]
-
Ensure PPE is a proper fit and does not restrict movement or vision.[5]
-
Contaminated PPE should be removed carefully and decontaminated or disposed of as hazardous waste.
III. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Experimental Workflow Diagram:
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal and emergency procedures.
Detailed Experimental Protocol:
-
Preparation:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for the most current safety information before handling any chemical.[6]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Spill Kit: Ensure a spill kit with appropriate absorbent materials is readily available.[6]
-
-
Handling:
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond all containers when transferring the chemical.[6]
-
Dispensing: Use only non-sparking tools for opening and closing containers. Dispense the liquid carefully to avoid splashes and the generation of aerosols.
-
Container Management: Keep containers tightly closed when not in use to minimize vapor release.[6]
-
-
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with a suitable solvent, followed by soap and water.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[6]
-
IV. Disposal Plan
Improper disposal of this compound can lead to environmental contamination and regulatory violations.
Waste Disposal Protocol:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE," the chemical name ("this compound"), and a description of the contents.[10]
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition.
-
Segregate the waste from incompatible materials.[10]
-
-
Disposal:
By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant working environment.
References
- 1. This compound | C11H20 | CID 543137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Undecadiene | C11H20 | CID 10997232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

